3,4-Dihydroxyphenylpyruvic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFFJFGLSKYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962409 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4228-66-4 | |
| Record name | 3,4-Dihydroxyphenylpyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Dihydroxyphenylpyruvic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a key intermediate metabolite in the catabolism of the amino acid tyrosine. As a 2-oxo monocarboxylic acid, it plays a significant role in various biochemical pathways. This technical guide provides an in-depth overview of DHPPA, including its chemical identity, physicochemical properties, synthesis, metabolic pathways, and potential relevance in research and drug development.
Chemical Identity
Synonyms
This compound is known by several other names in scientific literature and chemical databases. These include:
-
DHPPA[1]
-
3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid[1]
-
beta-(3,4-dihydroxylphenyl)pyruvic Acid[1]
-
3,4-dihydroxy-alpha-oxobenzenepropanoic acid[1]
-
3,4-Dihydroxyphenylacetylformic acid[1]
-
(3,4-Dihydroxyphenyl)pyruvic acid
-
Hydroxyphenylpyruvic acid
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₅ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 219-220 °C (decomposes) | [3] |
| Boiling Point | ~380.8 °C at 760 mmHg (Predicted) | [3] |
| Water Solubility | Moderately soluble | [2] |
| Solubility in Organic Solvents | Soluble in ethanol (50 mg/mL), methanol, and ether. | [3][4] |
| pKa (Strongest Acidic) | 2.91 (Predicted) | [5] |
| logP | 1.12 (Predicted) | [5] |
Synthesis and Experimental Protocols
Improved Synthesis of this compound
An improved synthesis method for this compound has been reported, offering a more facile route compared to previous procedures. This method involves the hydrolysis of a trifluoromethyloxazolone intermediate. A general outline of a synthetic approach is provided below, based on established chemical principles.
Experimental Protocol: Synthesis via Azlactone Intermediate
This protocol is a generalized representation and may require optimization.
-
Step 1: Formation of the Azlactone. 3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde) is reacted with N-acetylglycine in the presence of a dehydrating agent such as acetic anhydride and a weak base like sodium acetate. The mixture is heated to promote the condensation reaction, forming an azlactone intermediate: 2-phenyl-4-(3,4-diacetoxybenzylidene)oxazolone.
-
Step 2: Hydrolysis of the Intermediate. The formed azlactone is then subjected to hydrolysis. This is typically achieved by refluxing the intermediate in an aqueous acidic solution (e.g., dilute hydrochloric acid). This step cleaves the oxazolone ring and hydrolyzes the acetate protecting groups.
-
Step 3: Isolation and Purification. Upon cooling the reaction mixture, this compound precipitates as a solid. The product can be collected by filtration, washed with cold water, and dried under a vacuum. Further purification can be achieved by recrystallization.
Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays
The antioxidant potential of this compound can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Experimental Protocol: DPPH Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark. The working solution is prepared by diluting the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[6]
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the DHPPA sample solution.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the DHPPA sample.[6]
Experimental Protocol: ABTS Assay
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6] The ABTS•+ solution is then diluted with methanol or a suitable buffer to an absorbance of approximately 0.7 at 734 nm.
-
Assay Procedure:
-
Add a small volume of the DHPPA sample to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.
-
-
Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of absorbance with that of a standard antioxidant, Trolox.
Metabolic Pathways
This compound is a central molecule in the metabolism of tyrosine and L-DOPA (L-3,4-dihydroxyphenylalanine).
Tyrosine Catabolism
In the primary pathway for tyrosine degradation, tyrosine is converted to 4-hydroxyphenylpyruvic acid by the enzyme tyrosine aminotransferase. In a related pathway, L-DOPA can be transaminated to form this compound. DHPPA is then further metabolized in the tyrosine catabolic pathway. A defect in the enzymes of this pathway can lead to metabolic disorders such as tyrosinemia.[8]
L-DOPA Metabolism and its Significance in Drug Development
DHPPA has a close metabolic relationship with L-DOPA, the primary medication for Parkinson's disease. DHPPA can be transaminated to form L-DOPA.[9] Conversely, L-DOPA can be converted to DHPPA. Studies have shown that the co-administration of DHPPA with L-DOPA can increase the bioavailability of L-DOPA by decreasing its initial hepatic extraction and prolonging its elimination half-life.[10] This "sparing effect" is of considerable interest to drug development professionals, as it suggests that DHPPA or its derivatives could be used as an adjuvant therapy to improve the efficacy of L-DOPA treatment in Parkinson's disease.
The metabolic interplay between L-DOPA and DHPPA is a critical area of research for developing novel therapeutic strategies. The main metabolites of DHPPA are conjugates of homovanillic acid and 3,4-dihydroxyphenylacetic acid.[10]
Below is a diagram illustrating the central role of this compound in these metabolic pathways.
Conclusion
This compound is a metabolite of significant interest due to its central role in amino acid metabolism and its close relationship with the neurotransmitter precursor L-DOPA. Its synthesis, while requiring careful control of protecting groups, is achievable through established organic chemistry routes. The potential for DHPPA to modulate the pharmacokinetics of L-DOPA presents a promising avenue for research in the field of drug development, particularly for neurodegenerative diseases like Parkinson's. Further investigation into its biological activities, including its antioxidant properties, and its in vivo effects is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and scientists to explore the multifaceted nature of this important biomolecule.
References
- 1. This compound | C9H8O5 | CID 165198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemodex.com [chemodex.com]
- 4. 4-羟苯基丙酮酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Showing Compound 4-hydroxyphenylpyruvate (FDB030506) - FooDB [foodb.ca]
- 6. benchchem.com [benchchem.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Transamination and other metabolic pathways of this compound in rats when simultaneously administered with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the metabolism of L-DOPA in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Metabolism: A Technical Guide to 3,4-Dihydroxyphenylpyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a keto acid that holds a critical position in the intricate network of mammalian metabolism. As a derivative of pyruvic acid, with a 3,4-dihydroxyphenyl substituent, DHPPA serves as a key intermediate in the catabolism of the aromatic amino acid tyrosine. Its metabolic significance extends beyond a simple catabolic intermediate, with evidence pointing to its role as a precursor for the synthesis of the neurotransmitter precursor L-DOPA (L-3,4-dihydroxyphenylalanine), its involvement in oxidative stress, and its potential as a biomarker for certain metabolic conditions. This technical guide provides an in-depth exploration of the biological role of DHPPA in metabolism, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development endeavors.
Metabolic Pathways Involving this compound
DHPPA is primarily situated within the tyrosine catabolism pathway. However, its metabolic journey is not linear, as it can be shunted into alternative pathways with significant physiological consequences.
Tyrosine Catabolism
The canonical pathway for tyrosine degradation involves its conversion to 4-hydroxyphenylpyruvic acid, which is then further metabolized. DHPPA is a metabolite of L-DOPA, which is formed from tyrosine. DHPPA itself can be acted upon by various enzymes, leading to different metabolic fates.
Conversion to L-DOPA
A significant metabolic route for DHPPA is its transamination to L-DOPA. This conversion is of particular interest in the context of Parkinson's disease, where L-DOPA is a primary therapeutic agent. In rats, it has been demonstrated that orally administered DHPPA can be transaminated to L-DOPA, contributing to serum L-DOPA and brain dopamine levels.[1] This suggests a potential alternative or supplementary route for L-DOPA synthesis in the body.
Reduction to 3,4-Dihydroxyphenyllactic Acid
Hydroxyphenylpyruvate reductase (HPPR) is an enzyme that can catalyze the reduction of DHPPA. While its primary substrate is often considered to be 4-hydroxyphenylpyruvic acid, HPPR also accepts DHPPA, converting it to 3,4-dihydroxyphenyllactic acid.[2]
Quantitative Data
Understanding the kinetics of the enzymes that metabolize DHPPA and its concentration in biological fluids is crucial for assessing its physiological and pathological roles.
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Cofactor | Organism/Tissue | Reference |
| Hydroxyphenylpyruvate Reductase (HPPR) | 4-hydroxyphenylpyruvic acid | 0.31 | - | NADPH | Coleus blumei | [3] |
| Hydroxyphenylpyruvate Reductase (HPPR) | Phenylpyruvic acid | 0.73 | - | NADPH | Coleus blumei | [3] |
| Hydroxyphenylpyruvate Reductase (HPPR) | Pyruvic acid | 1.02 | - | NADPH | Coleus blumei | [3] |
| Tyrosine Aminotransferase (TATN-1) | p-tyrosine | 1.23 ± 0.08 | - | - | C. elegans | [4] |
Table 1: Enzyme Kinetic Parameters. This table summarizes the Michaelis-Menten constants (Km) for hydroxyphenylpyruvate reductase with various substrates and for tyrosine aminotransferase.
| Biological Matrix | Analyte(s) | Concentration Range | Analytical Method | Reference |
| Serum | Phenylalanine, Hydroxyphenyllactic acid, Hydroxyphenylpyruvic acid | PHE: 10–525 µmol/L, HPLA: 5–500 µmol/L, HPPA: 10–540 µmol/L | LC-MS/MS | [5] |
| Urine | Phenylalanine, Hydroxyphenyllactic acid, Hydroxyphenylpyruvic acid | PHE: 10–520 µmol/L, HPLA: 20–20,000 µmol/L, HPPA: 50–22,000 µmol/L | LC-MS/MS | [5] |
| Human Plasma | 3-methoxy-4-hydroxyphenylglycol (MHPG) | 21.16 ± 9.58 ng/ml | HPLC-ECD | [6] |
| Human Plasma | 3,4-dihydroxyphenylglycol (DHPG) | 19.58 ± 8.13 ng/ml | HPLC-ECD | [6] |
| Human Urine | 3-methoxy-4-hydroxyphenylglycol (MHPG) | 1.67 ± 0.65 µg/mg creatinine | HPLC-ECD | [6] |
| Human Urine | 3,4-dihydroxyphenylglycol (DHPG) | 0.39 ± 0.21 µg/mg creatinine | HPLC-ECD | [6] |
Table 2: Concentrations of DHPPA and Related Metabolites in Biological Fluids. This table provides reported concentration ranges of DHPPA and associated metabolites in human serum, urine, and plasma.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate study of DHPPA metabolism.
Quantification of DHPPA and Related Metabolites by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous analysis of phenylalanine (PHE), hydroxyphenyllactic acid (HPLA), and hydroxyphenylpyruvic acid (HPPA) in serum and urine.[5][7]
1. Sample Preparation:
-
Serum: Dilute serum samples 1 in 1000 with an internal standard solution containing deuterated analogues of the analytes (e.g., d5-PHE).
-
Urine: Dilute urine samples 1 in 1000 with the same internal standard solution.
2. Liquid Chromatography:
-
Column: Atlantis dC18 column (100 mm × 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 2% to 98% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode for PHE and negative mode for HPLA and HPPA.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.
4. Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix.
Tyrosine Aminotransferase (TAT) Activity Assay
This protocol is based on a coupled-enzyme assay that measures the production of glutamate from the TAT-catalyzed reaction.[4]
1. Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.
-
Substrate Solution: L-tyrosine and α-ketoglutarate in assay buffer.
-
Coupling Enzyme: Glutamate dehydrogenase.
-
Cofactor: NAD+.
-
Enzyme Source: Purified TAT or cell/tissue lysate.
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, glutamate dehydrogenase, and the enzyme source.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The rate of NADH formation is proportional to the TAT activity.
3. Calculation:
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Biological and Clinical Significance
The metabolic roles of DHPPA have several important biological and clinical implications.
Neurotransmitter Metabolism
The ability of DHPPA to be converted to L-DOPA positions it as a potential modulator of catecholamine neurotransmitter synthesis.[1] Further research into the regulation of this conversion could offer novel therapeutic strategies for conditions associated with dopamine deficiency, such as Parkinson's disease. While L-DOPA is a well-established precursor to dopamine, norepinephrine, and epinephrine, the direct role of DHPPA in neurotransmission is an area requiring further investigation.[8][9][10]
Oxidative Stress
Emerging evidence suggests a link between DHPPA and oxidative stress. Oxidative modifications of tyrosine residues in proteins can lead to the formation of 3,4-dihydroxyphenylalanine (DOPA), a process implicated in various pathologies.[11][12] As a related metabolite, DHPPA may play a role in or be a marker of these oxidative processes. Some studies have also investigated the antioxidant properties of related dihydroxyphenyl compounds.[13][14]
Clinical Biomarker
Elevated levels of DHPPA and related metabolites in urine and plasma can be indicative of certain metabolic states or diseases. For instance, altered levels of phenylpyruvic acid derivatives are associated with phenylketonuria (PKU). While not a primary diagnostic marker, monitoring DHPPA levels could provide additional insights into the metabolic dysregulation in such conditions. Furthermore, plasma DHPPA concentrations have been inversely associated with the risk of metabolic syndrome, suggesting a potential role as a biomarker for whole-grain intake and metabolic health.[15]
Conclusion
This compound is a multifaceted metabolite that sits at the intersection of amino acid catabolism, neurotransmitter synthesis, and cellular redox balance. Its role in metabolism is more complex than that of a simple intermediate, with potential implications for both health and disease. The quantitative data and detailed experimental protocols provided in this technical guide are intended to facilitate further research into the intricate biology of DHPPA. A deeper understanding of its metabolic regulation and physiological functions will be crucial for the development of novel diagnostic and therapeutic strategies targeting the pathways in which it is involved.
References
- 1. Transamination and other metabolic pathways of this compound in rats when simultaneously administered with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on 3-methoxy-4-hydroxyphenylglycol (MHPG) and 3,4-dihydroxyphenylglycol (DHPG) levels in human urine, plasma and cerebrospinal fluids, and their significance in studies of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-3,4-Dihydroxyphenylalanine as a neurotransmitter candidate in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-DOPA - Wikipedia [en.wikipedia.org]
- 10. Is DOPA a neurotransmitter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endogenous 3,4-dihydroxyphenylalanine and dopaquinone modifications on protein tyrosine: links to mitochondrially derived oxidative stress via hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endogenous 3,4-Dihydroxyphenylalanine and Dopaquinone Modifications on Protein Tyrosine: LINKS TO MITOCHONDRIALLY DERIVED OXIDATIVE STRESS VIA HYDROXYL RADICAL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Effect of 3',4'-Dihidroxifenilglicol and Hydroxytyrosol on Oxidative and Nitrosative Stress and Some Cardiovascular Biomarkers in an Experimental Model of Type 1 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DHPPA, a major plasma alkylresorcinol metabolite reflecting whole-grain wheat and rye intake, and risk of metabolic syndrome: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Metabolic Fates of L-DOPA: A Technical Guide to 3,4-Dihydroxyphenylpyruvic Acid and the Neurotoxin DOPAL
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-DOPA), the cornerstone of Parkinson's disease therapy, undergoes complex metabolic transformations following administration. While its primary therapeutic effect is mediated through decarboxylation to dopamine, other metabolic pathways give rise to compounds with significant biological activities. This technical guide provides a comprehensive overview of two key metabolites: 3,4-dihydroxyphenylpyruvic acid (DHPPA) and the highly neurotoxic 3,4-dihydroxyphenylacetaldehyde (DOPAL). Understanding the formation, quantification, and biological impact of these molecules is critical for optimizing L-DOPA therapy and developing novel neuroprotective strategies.
Metabolic Pathways of L-DOPA
L-DOPA is primarily metabolized via two key enzymatic pathways: decarboxylation and transamination. The decarboxylation pathway is the major route for dopamine synthesis, while the transamination pathway leads to the formation of DHPPA.
Decarboxylation to Dopamine and Subsequent Formation of DOPAL
The principal metabolic fate of L-DOPA is its conversion to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC). This newly synthesized dopamine is then a substrate for monoamine oxidase (MAO), leading to the formation of the reactive aldehyde, DOPAL.
Transamination to this compound (DHPPA)
L-DOPA can also undergo transamination to form this compound (DHPPA). This reaction is reversible, and DHPPA can be transaminated back to L-DOPA, suggesting a potential "sparing effect" on administered L-DOPA by acting as a reservoir.[1]
Neurotoxicity of DOPAL
DOPAL is a highly reactive and toxic molecule that has been implicated as a key player in the neurodegeneration observed in Parkinson's disease.[2][3] Its toxicity stems from its ability to induce oxidative stress, modify and promote the aggregation of proteins like α-synuclein, and impair mitochondrial function.[4][5]
Signaling Pathways of DOPAL-Induced Neurotoxicity
DOPAL exerts its neurotoxic effects through multiple interconnected pathways. It can directly modify proteins, leading to the formation of toxic oligomers and aggregates. Furthermore, the metabolism of dopamine to DOPAL by MAO generates hydrogen peroxide, contributing to oxidative stress. This oxidative environment can, in turn, inhibit the primary enzyme responsible for DOPAL detoxification, aldehyde dehydrogenase (ALDH), creating a vicious cycle of DOPAL accumulation and further cellular damage.[6]
Quantitative Data
The following tables summarize key quantitative data regarding the levels of L-DOPA and its metabolites in Parkinson's disease.
| Metabolite | Control | Parkinson's Disease (untreated) | Fold Change | Reference |
| DOPAL (Striatum) | ~2-3 µM | Increased | ~3-fold (DOPAL/DA ratio) | [4][5] |
| Dopamine (Putamen) | 100% | 2% | ↓ 98% | [7] |
| DOPAC (CSF) | Higher | Lower | ↓ | [8] |
| L-DOPA (CSF) | Higher | Lower | ↓ | [8] |
| Table 1: Representative Changes in L-DOPA Metabolite Levels in Parkinson's Disease. |
Experimental Protocols
Accurate quantification of DHPPA and DOPAL is essential for research in this field. The following sections provide detailed methodologies for their analysis in biological samples.
Analysis of this compound (DHPPA) by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of DHPPA in plasma or brain tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Plasma) a. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled DHPPA). b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Sample Preparation (Brain Tissue) a. Homogenize brain tissue in 4 volumes of ice-cold 0.1 M perchloric acid. b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. Filter the supernatant through a 0.22 µm syringe filter. d. Add the internal standard to the filtered supernatant.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Specific precursor and product ion transitions for DHPPA and the internal standard should be optimized.
Analysis of 3,4-Dihydroxyphenylacetaldehyde (DOPAL) in Brain Tissue by HPLC-ECD
This protocol details a method for the quantification of DOPAL in brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9]
1. Brain Tissue Homogenization a. Rapidly dissect the brain region of interest (e.g., striatum) on a cold plate. b. Weigh the tissue and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid containing an antioxidant (e.g., 0.1% sodium metabisulfite) and an internal standard (e.g., 3,4-dihydroxybenzylamine). c. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. d. Filter the supernatant through a 0.22 µm syringe filter before injection.
2. HPLC-ECD Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A buffer solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, 0.35 mM 1-octanesulfonic acid, pH 3.1) with an organic modifier (e.g., 10% methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: An electrochemical detector with a glassy carbon working electrode.
-
Potential: Set the oxidizing potential to +0.65 V.
Conclusion
The metabolism of L-DOPA is a multifaceted process with significant implications for both its therapeutic efficacy and its potential to contribute to neurodegeneration. While the transamination product, DHPPA, may play a role in L-DOPA bioavailability, the dopamine-derived metabolite, DOPAL, is a potent neurotoxin. A thorough understanding of the biochemical pathways, the mechanisms of toxicity, and the analytical methods for these metabolites is paramount for the development of improved therapies for Parkinson's disease that not only supplement dopamine but also mitigate the harmful effects of its metabolic byproducts. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this critical area of neuroscience and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine Degradation Pathway and Alpha-synuclein Aggregation - Jun Ding [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. i-gap.org [i-gap.org]
- 6. researchgate.net [researchgate.net]
- 7. Estimates of Intracellular Dopamine in Parkinson’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerebrospinal fluid biomarkers of central dopamine deficiency predict Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor activation mitigates mitochondrial dysfunction and oxidative stress to enhance dopaminergic neurogenesis in 6-OHDA lesioned rats: A role of Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 3,4-Dihydroxyphenylpyruvic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a crucial intermediate metabolite in various biological pathways across different kingdoms of life. As a derivative of pyruvic acid, it plays a significant role in the metabolism of the essential amino acid L-DOPA in mammals and is a key precursor in the biosynthesis of valuable secondary metabolites, such as rosmarinic acid in plants. This technical guide provides a comprehensive overview of the natural occurrence of DHPPA, detailing its presence in animals, plants, and microorganisms. It further outlines detailed experimental protocols for the extraction, purification, and quantification of DHPPA and related phenolic compounds. Finally, this guide presents visual representations of the key metabolic pathways and experimental workflows involving DHPPA to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Natural Occurrence of this compound
This compound is a naturally occurring keto acid found in a variety of organisms, where it serves as a metabolic intermediate. Its presence has been reported in mammals, plants, and microorganisms.
In Animals
In mammals, DHPPA is primarily known as a metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to the neurotransmitter dopamine. The transamination of L-DOPA can lead to the formation of DHPPA. Studies in rats have demonstrated that DHPPA can be formed in the body and is involved in the metabolic pathways of crucial neurochemicals.[1] It has been shown that DHPPA can be rapidly converted back to L-DOPA, highlighting a dynamic equilibrium between these two compounds.[1] The metabolism of L-DOPA is of significant interest in the treatment of Parkinson's disease, and understanding the role of metabolites like DHPPA is crucial for optimizing therapeutic strategies.
In Plants
DHPPA has been identified in a range of plant species and is particularly important in the biosynthesis of certain secondary metabolites. It is a known precursor to rosmarinic acid, a compound with various documented biological activities. While not as ubiquitously studied as other phenolic acids, its presence is implied in plants that produce rosmarinic acid and related compounds. The Human Metabolome Database also lists its presence in food items such as potatoes, skunk currants, docks, and towel gourds.[2]
In Microorganisms
The presence of DHPPA has been reported in the protist Euglena gracilis.[3][4] Furthermore, various microorganisms possess the enzymatic machinery to metabolize DHPPA. For instance, D-lactate dehydrogenases from certain bacteria can reduce DHPPA to D-Danshensu (3,4-dihydroxyphenyllactic acid).[1] This highlights the role of microbial metabolism in the transformation of phenylpyruvic acids.
Quantitative Data on the Natural Occurrence of Phenylpyruvic Acids
While specific quantitative data for this compound are limited in publicly available literature, the following table provides representative concentrations of related phenylpyruvic acids and their derivatives in various natural sources to offer a comparative context for researchers.
| Compound | Organism/Tissue | Concentration | Reference(s) |
| Rosmarinic Acid | Coleus blumei (Hairy roots) | Significantly higher than normal roots | [5] |
| Rosmarinic Acid | Agastache rugosa (Cell culture) | Increased up to 4.7-fold with MeJA treatment | [2] |
| L-DOPA | Rat Striatum (lesioned) after L-DOPA inhalation | > 4-fold higher than oral administration | [3] |
| Dopamine | Rat Striatum (lesioned) after L-DOPA inhalation | > 2-fold higher than oral administration | [3] |
| DOPAC | Rat Striatum after L-DOPA administration | Significant increase in all CNS regions | [6] |
| Total Phenols | Coleus blumei (Callus culture with 12% PEG) | 73.3 µg/L | [7] |
| Rosmarinic Acid | Salvia officinalis (Tunisian cultivated) | 1371.33 µg/g DW | [8] |
| Rosmarinic Acid | Salvia officinalis (Soxhlet extract) | 18821.33 ± 150.20 µg/g | [9] |
| Rosmarinic Acid | Salvia africana (Aqueous extract) | 77.0 ± 3.6 µg/mg | [10] |
Note: This table provides data on related compounds due to the scarcity of specific quantitative data for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound and related phenolic compounds from biological matrices.
Extraction of Phenolic Acids from Plant Material
This protocol is a general method for the extraction of phenolic acids, including DHPPA, from plant tissues.[11]
Materials:
-
Plant material (fresh or lyophilized)
-
80% Methanol
-
1.2 M Hydrochloric acid
-
Water bath
-
Centrifuge
-
Vortex mixer
Procedure:
-
Homogenize the plant material.
-
Mix the homogenized tissue with an extraction solvent of 80% methanol containing 1.2 M HCl in a 1:80 (g/mL) mass to volume ratio.
-
Incubate the mixture for 30 minutes at 80°C in a shaking water bath (150 rpm).
-
After incubation, centrifuge the mixture at 15,000 x g for 15 minutes.
-
Collect the supernatant containing the extracted phenolic acids for further analysis.
Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol describes a general solid-phase extraction procedure for the purification of catecholic compounds like DHPPA from biological fluids.[12][13]
Materials:
-
Alumina-based or mixed-mode cation exchange SPE cartridges
-
Methanol
-
Water (acidified and ammoniated)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridge on the manifold.
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of acidified water.
-
-
Sample Loading:
-
Pre-treat the sample (e.g., acidification of urine).
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of acidified water to remove polar impurities.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the DHPPA with 1 mL of ammoniated methanol.
-
-
Sample Finalization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantification by LC-MS/MS
This section outlines a general approach for the quantification of DHPPA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.[14][15]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Gradient Elution: A suitable gradient from low to high organic phase to achieve separation.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for DHPPA need to be determined by infusing a standard solution.
-
Optimization: Ion source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy) must be optimized for maximum sensitivity.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile compounds like DHPPA require derivatization to increase their volatility. A common two-step process involves oximation followed by silylation.[11][16]
Materials:
-
Methoxyamine hydrochloride in pyridine.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Heating block or oven.
-
GC-MS system.
Procedure:
-
Drying: The sample extract must be completely dried, for example, using a SpeedVac or under a stream of nitrogen, as water interferes with the silylation reaction.
-
Oximation:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried sample.
-
Incubate at 60°C for 60 minutes to convert the keto group to a methoxime derivative.
-
-
Silylation:
-
After cooling, add 100 µL of MSTFA with 1% TMCS.
-
Incubate at 60°C for 30 minutes to silylate the hydroxyl and carboxyl groups.
-
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the study of this compound.
Conclusion
This compound is a metabolite of significant interest due to its roles in both primary and secondary metabolism across a wide range of organisms. While its qualitative presence is established in various natural sources, a clear need exists for more extensive quantitative studies to fully understand its physiological and pathological relevance. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and professionals to further investigate the natural occurrence and biological functions of DHPPA, paving the way for potential applications in drug development and biotechnology.
References
- 1. neurology.org [neurology.org]
- 2. Metabolomics Analysis and Biosynthesis of Rosmarinic Acid in Agastache rugosa Kuntze Treated with Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. coleus blumei benth: Topics by Science.gov [science.gov]
- 5. Potential of Different Coleus blumei Tissues for Rosmarinic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Widespread and Heterologous Effects of L-DOPA on Monoaminergic Tissue Metabolism in Newborn Rats Expressing Air-Stepping [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. currentsci.com [currentsci.com]
- 9. phcogres.com [phcogres.com]
- 10. Phytochemical Composition and Bioactive Effects of Salvia africana, Salvia officinalis ‘Icterina’ and Salvia mexicana Aqueous Extracts [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. benchchem.com [benchchem.com]
- 16. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
3,4-Dihydroxyphenylpyruvic Acid in Tyrosine Metabolism Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disorders of tyrosine metabolism are a group of inherited metabolic diseases characterized by the body's inability to effectively break down the amino acid tyrosine. This leads to the accumulation of tyrosine and its metabolites in various tissues and biological fluids, resulting in a range of clinical manifestations. Among the metabolites that accumulate is 3,4-dihydroxyphenylpyruvic acid (DHPPA), a keto acid that has been implicated in the pathophysiology of specific tyrosine metabolism disorders, namely Hawkinsinuria and Tyrosinemia Type III. This technical guide provides a comprehensive overview of the role of DHPPA in these disorders, including quantitative data on its accumulation, detailed experimental protocols for its detection, and an exploration of the potential cellular signaling pathways affected by its presence.
The Role of this compound in Tyrosine Metabolism and Associated Disorders
The catabolism of tyrosine is a multi-step enzymatic process. A key enzyme in this pathway is 4-hydroxyphenylpyruvate dioxygenase (HPD), which is encoded by the HPD gene. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid.[1] Genetic mutations in the HPD gene can lead to either a deficiency or an altered function of the HPD enzyme, resulting in the accumulation of upstream metabolites, including 4-hydroxyphenylpyruvic acid and its dihydroxylated form, this compound.
Tyrosine Metabolism Pathway
The metabolic pathway of tyrosine is complex, involving several enzymes and intermediates. A simplified diagram of the pathway is presented below, highlighting the position of HPD and the accumulation of DHPPA in HPD-related disorders.
Hawkinsinuria
Hawkinsinuria is a rare, autosomal dominant disorder of tyrosine metabolism caused by a gain-of-function mutation in the HPD gene.[2] This mutation leads to the production of an unstable intermediate during the conversion of 4-hydroxyphenylpyruvate, which then reacts with glutathione to form a unique sulfur-containing amino acid called hawkinsin.[2] Patients with Hawkinsinuria often present in infancy with metabolic acidosis and failure to thrive.[3] Diagnosis is typically made through urine organic acid analysis, which reveals the presence of hawkinsin and other tyrosine metabolites, including elevated levels of 4-hydroxyphenylpyruvic acid.[3][4]
Tyrosinemia Type III
Tyrosinemia Type III is a rare, autosomal recessive disorder caused by a deficiency in the activity of the HPD enzyme.[5] This deficiency leads to the accumulation of tyrosine and its derivatives, including 4-hydroxyphenylpyruvic acid, 4-hydroxyphenyllactic acid, and 4-hydroxyphenylacetic acid, in the blood and urine.[6][7] The clinical presentation of Tyrosinemia Type III is variable, with some individuals being asymptomatic while others may exhibit neurological symptoms such as developmental delay, seizures, and ataxia.[8][9]
Quantitative Data on this compound Accumulation
The accumulation of DHPPA and related metabolites is a key diagnostic feature of Hawkinsinuria and Tyrosinemia Type III. The following tables summarize the reported quantitative data for these compounds in affected individuals. It is important to note that due to the rarity of these disorders, the available data is primarily from individual case reports and small case series.
Table 1: Urinary Metabolite Concentrations in Hawkinsinuria
| Metabolite | Concentration | Reference |
| 4-Hydroxyphenylpyruvic Acid | Elevated (specific value not provided) | [4] |
| 4-Hydroxyphenyllactic Acid | Elevated (specific value not provided) | [10] |
| 4-Hydroxyphenylacetic Acid | Elevated (specific value not provided) | [4] |
| Hawkinsin | Present | [11] |
Table 2: Urinary and Plasma Metabolite Concentrations in Tyrosinemia Type III
| Metabolite | Fluid | Concentration | Normal Range/Cut-off | Reference |
| 4-Hydroxyphenylpyruvic Acid | Urine | 101.81 (units not specified) | 1.90 | [12] |
| 4-Hydroxyphenyllactic Acid | Urine | 217.14 (units not specified) | 12.51 | [12] |
| 4-Hydroxyphenylpyruvic Acid | Urine | Markedly Elevated | Not specified | [13] |
| 4-Hydroxyphenyllactic Acid | Urine | Markedly Elevated | Not specified | [13] |
| N-acetyltyrosine | Urine | Mildly Increased | Not specified | [13] |
| Tyrosine | Plasma | 1,200 µmol/L | 19–119 µmol/L | [13] |
| Tyrosine | Plasma | 680 µmol/L | <248 µmol/L | [14] |
| 4-Hydroxyphenylpyruvic Acid | Urine | High excretion | Not specified | [14] |
| 4-Hydroxyphenyllactic Acid | Urine | High excretion | Not specified | [14] |
Experimental Protocols for the Analysis of this compound
Accurate quantification of DHPPA and other tyrosine metabolites is crucial for the diagnosis and monitoring of Hawkinsinuria and Tyrosinemia Type III. The following sections provide detailed methodologies for the analysis of these compounds in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
GC-MS is a widely used technique for the analysis of urinary organic acids. The following protocol is a general method that can be adapted for the analysis of DHPPA and other tyrosine metabolites.
Sample Preparation and Derivatization:
-
Urine Collection: Collect a random or 24-hour urine sample. Store at -20°C or lower until analysis.
-
Internal Standard Addition: To 1 mL of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of a related organic acid).
-
Extraction:
-
Acidify the urine sample to a pH of approximately 1 with hydrochloric acid.
-
Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Repeat the extraction step with another 3 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Methoximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Cap the vial and heat at 60°C for 30 minutes. This step converts the keto group of DHPPA to a methoxime derivative, preventing enolization.
-
Silylation: After cooling, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 60°C for 45 minutes. This step silylates the hydroxyl and carboxyl groups, increasing the volatility and thermal stability of the analyte.
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 250°C.
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 4-Hydroxyphenylpyruvic Acid
LC-MS/MS offers high sensitivity and specificity for the quantification of DHPPA. The following protocol is based on a validated method for the analysis of 4-hydroxyphenylpyruvic acid (HPPA) and can be adapted for DHPPA.[15][16]
Sample Preparation:
-
Urine/Plasma Collection: Collect urine or plasma samples. Store at -80°C until analysis.
-
Dilution: Dilute the sample (e.g., 1:100) with a solution containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Column: Atlantis dC18 column (100 mm × 2.1 mm, 3 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL.
-
Tandem Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for DHPPA.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for DHPPA and its internal standard need to be determined. For 4-hydroxyphenylpyruvic acid, a precursor ion of m/z 179 and a product ion of m/z 135 have been reported.[15]
Potential Cellular and Signaling Pathways Affected by this compound
The precise cellular and molecular mechanisms by which the accumulation of DHPPA contributes to the pathophysiology of Hawkinsinuria and Tyrosinemia Type III are not yet fully elucidated. However, based on its chemical structure as a catechol-containing compound, several potential pathways can be hypothesized.
Oxidative Stress
Catechol moieties are known to be susceptible to oxidation, leading to the formation of reactive quinone species and the generation of reactive oxygen species (ROS). This can lead to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed. While direct evidence for DHPPA-induced oxidative stress is limited, studies on structurally similar compounds like 3,4-dihydroxyphenylacetic acid (DOPAC) have shown their involvement in modulating oxidative stress. It is plausible that DHPPA accumulation could contribute to cellular damage through the induction of oxidative stress.
Mitochondrial Dysfunction
Mitochondria are central to cellular energy metabolism and are also a major source of endogenous ROS. Mitochondrial dysfunction has been implicated in a wide range of metabolic and neurodegenerative diseases. Given the potential for DHPPA to induce oxidative stress, it is conceivable that it could also impact mitochondrial function. Studies on other catechol-containing metabolites have demonstrated their ability to affect mitochondrial respiration and membrane potential. Further research is needed to directly assess the impact of DHPPA on mitochondrial bioenergetics and dynamics.
Modulation of Signaling Pathways
The accumulation of metabolites can lead to the dysregulation of various cellular signaling pathways. For instance, studies on other polyphenolic compounds have shown their ability to modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades, which are involved in cell growth, differentiation, and survival. It is possible that DHPPA, through its potential to induce oxidative stress or by other mechanisms, could interfere with these or other critical signaling pathways, contributing to the neurological symptoms observed in some patients with Tyrosinemia Type III.
Conclusion and Future Directions
This compound is a key metabolite that accumulates in the tyrosine metabolism disorders Hawkinsinuria and Tyrosinemia Type III. Its detection and quantification are essential for the diagnosis of these conditions. While analytical methods for its measurement are well-established, a deeper understanding of its pathophysiological role is required. Future research should focus on elucidating the direct cellular and molecular effects of DHPPA accumulation, particularly its impact on oxidative stress, mitochondrial function, and key signaling pathways. Such studies will be crucial for the development of novel therapeutic strategies aimed at mitigating the cellular damage caused by this and other toxic metabolites in disorders of tyrosine metabolism.
References
- 1. Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hawkinsinuria - Wikipedia [en.wikipedia.org]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. Frontiers | Hawkinsinuria With Direct Hyperbilirubinemia in Egyptian-Lebanese Boy [frontiersin.org]
- 5. Tyrosinemia: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 6. Tyrosinemia: Understanding Its Three Types - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. Tyrosinemia type III (Concept Id: C0268623) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 8. metabolicsupportuk.org [metabolicsupportuk.org]
- 9. floridanewbornscreening.com [floridanewbornscreening.com]
- 10. researchgate.net [researchgate.net]
- 11. mendelian.co [mendelian.co]
- 12. File:Tyrosine metabolic pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 13. Novel Cranial Imaging Findings and a Splice-Site Variant in a Patient with Tyrosinemia Type III, and a Summary of Published Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TYROSINEMIA TYPE III: A CASE REPORT OF SIBLINGS AND LITERATURE REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of 3,4-Dihydroxyphenylpyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 3,4-Dihydroxyphenylpyruvic acid (DHPPA), a valuable keto acid intermediate. The document details three primary enzymatic strategies, presenting comparative quantitative data, in-depth experimental protocols, and visual representations of the biochemical pathways and workflows.
Introduction
This compound (DHPPA) is a key intermediate in the metabolism of L-DOPA and plays a significant role in various biochemical pathways. Its efficient synthesis is of great interest for the production of valuable downstream compounds, including the cardioprotective drug Danshensu (Salvianic acid A). Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods, which often involve harsh reaction conditions and produce unwanted byproducts. This guide explores three robust enzymatic approaches for DHPPA production, utilizing L-Amino Acid Deaminase, D-Amino Acid Oxidase, and Tyrosine Aminotransferase. Each method is presented with detailed protocols and quantitative data to aid researchers in selecting and implementing the most suitable strategy for their specific needs.
Enzymatic Synthesis Pathways
L-Amino Acid Deaminase (L-AAD) from Proteus vulgaris
This pathway utilizes a membrane-bound L-amino acid deaminase from Proteus vulgaris to catalyze the oxidative deamination of L-3,4-dihydroxyphenylalanine (L-DOPA) to DHPPA. This method is efficient and can be performed using whole-cell biocatalysts, simplifying enzyme purification steps.
Experimental Workflow:
Biochemical Pathway:
Experimental Protocol:
-
Biocatalyst Preparation:
-
An engineered Escherichia coli strain expressing the membrane-bound L-amino acid deaminase from Proteus vulgaris is cultured in a suitable medium.
-
The cells are harvested by centrifugation and washed.
-
-
Enzymatic Reaction:
-
A reaction mixture is prepared containing L-DOPA and the whole-cell biocatalyst in a phosphate buffer.
-
The reaction is incubated at a controlled temperature and pH with agitation.
-
-
Sample Analysis:
-
Aliquots of the reaction mixture are taken at different time intervals.
-
The concentration of DHPPA is determined by High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | L-DOPA | [1] |
| Enzyme | Whole cells of E. coli expressing P. vulgaris L-AAD | [1] |
| Substrate Concentration | 50 mM | [1] |
| Product Concentration | 48.3 mM | [1] |
| Yield | 96.6% | [1] |
D-Amino Acid Oxidase (DAAO)
This method involves the oxidative deamination of D-3,4-dihydroxyphenylalanine (D-DOPA) to DHPPA using D-amino acid oxidase. This chiral conversion is a two-step process where D-DOPA is first converted to DHPPA by DAAO, which can then be reaminated to L-DOPA by a transaminase if present.[2][3]
Experimental Workflow:
Biochemical Pathway:
Experimental Protocol:
-
Enzyme and Reaction Mixture Preparation:
-
Purified D-amino acid oxidase is obtained from a suitable source (e.g., Rhodotorula gracilis or Trigonopsis variabilis).
-
The reaction mixture is prepared in a pyrophosphate buffer (pH 8.3) containing D-DOPA, FAD, and catalase.[4]
-
-
Enzymatic Reaction:
-
Product Quantification:
-
The amount of α-keto acid (DHPPA) produced can be determined colorimetrically after derivatization with 2,4-dinitrophenylhydrazine (DNPH).[5]
-
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | D-DOPA | [2][3] |
| Enzyme | D-Amino Acid Oxidase (DAAO) | [2][3] |
| Buffer | Pyrophosphate buffer, pH 8.3 | [4] |
| Temperature | 37°C | [4] |
| Cofactor | FAD | [4] |
| Additive | Catalase (to decompose H₂O₂) | [4] |
Multi-enzyme Cascade using Tyrosine Aminotransferase (TyrB)
This advanced approach utilizes a one-pot, multi-enzyme cascade for the synthesis of DHPPA from L-DOPA, coupled with the regeneration of necessary cofactors. This system involves three key enzymes: Tyrosine aminotransferase from E. coli (EcTyrB), D-isomer specific 2-hydroxyacid dehydrogenase from Lactobacillus frumenti (LfD2-HDH), and glutamate dehydrogenase from Clostridium difficile (CdgluD).[6]
Experimental Workflow:
Biochemical Pathway with Cofactor Regeneration:
Experimental Protocol:
-
Enzyme Preparation:
-
Recombinant E. coli strains overexpressing EcTyrB, LfD2-HDH, and CdgluD are cultured, and the enzymes are purified.
-
-
Multi-enzyme Cascade Reaction:
-
The reaction is carried out in a one-pot system containing L-DOPA, NAD⁺, L-glutamate, and the three purified enzymes in a phosphate buffer (pH 7.0).
-
The reaction is incubated at 35°C.[6]
-
-
Product Analysis:
-
The concentrations of DHPPA and the final product, Danshensu, are monitored using HPLC.
-
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | L-DOPA | [6] |
| Enzymes | EcTyrB, LfD2-HDH, CdgluD | [6] |
| Substrate Concentration | 10 mM | [6] |
| Product (Danshensu) | 9.20 mM | [6] |
| Yield (Danshensu) | 92% | [6] |
| Buffer | 50 mM PBS, pH 7.0 | [6] |
| Temperature | 35°C | [6] |
| Cofactors | 5 mM NAD⁺, 10 mM L-Glutamate | [6] |
| Space-Time Yield | 1.82 g L⁻¹ h⁻¹ | [6] |
Comparison of Enzymatic Synthesis Methods
| Feature | L-Amino Acid Deaminase | D-Amino Acid Oxidase | Tyrosine Aminotransferase Cascade |
| Starting Material | L-DOPA | D-DOPA | L-DOPA |
| Key Enzyme(s) | L-AAD | DAAO | EcTyrB, LfD2-HDH, CdgluD |
| Biocatalyst Form | Whole cells or purified enzyme | Purified enzyme | Purified enzymes |
| Cofactor Requirement | FAD (internal) | FAD | NAD⁺, PLP (for TyrB) |
| Cofactor Regeneration | Not explicitly required | Not explicitly coupled in basic assay | Integrated (via CdgluD) |
| Yield | High (e.g., 96.6%) | Dependent on reaction setup | High (e.g., 92% for downstream product) |
| Advantages | Simple, whole-cell system possible | High specificity for D-isomers | One-pot multi-step synthesis, integrated cofactor regeneration |
| Disadvantages | Potential for H₂O₂ byproduct formation | Requires D-DOPA substrate, H₂O₂ byproduct | Requires purification of multiple enzymes |
Conclusion
The enzymatic synthesis of this compound offers several advantageous routes for researchers and drug development professionals. The choice of method depends on the specific requirements of the application, including the availability of starting materials (L-DOPA vs. D-DOPA), the desired complexity of the experimental setup, and the need for integrated cofactor regeneration. The L-Amino Acid Deaminase pathway provides a straightforward approach, particularly with the use of whole-cell biocatalysts. The D-Amino Acid Oxidase method offers high stereospecificity. The multi-enzyme cascade featuring Tyrosine Aminotransferase represents a sophisticated and efficient system for the continuous production of DHPPA and its derivatives, complete with a self-sustaining cofactor supply. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the development of robust and sustainable biocatalytic processes for the synthesis of DHPPA.
References
- 1. researchgate.net [researchgate.net]
- 2. D-dopa is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the Detection of D-Amino-Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
The Chemical and Physical Stability of 3,4-Dihydroxyphenylpyruvic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a key intermediate in the metabolism of aromatic amino acids, notably L-dopa.[1] Its chemical structure, featuring both a catechol ring and an α-keto acid moiety, renders it a molecule of significant interest in various biological pathways and a potential subject of drug development. However, these same functional groups are inherently reactive and susceptible to degradation, posing challenges to its handling, formulation, and storage. This technical guide provides an in-depth analysis of the physical and chemical stability of DHPPA, drawing upon the established chemistry of its constituent functional groups to predict its degradation pathways and stability profile. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate degradation and ensure the integrity of DHPPA in their studies.
Core Chemical Structure and Inherent Instabilities
DHPPA's stability is primarily dictated by its two key functional groups: the catechol (3,4-dihydroxybenzene) ring and the α-keto acid side chain.
-
Catechol Moiety: The catechol group is highly susceptible to oxidation. This process is often initiated by the deprotonation of the hydroxyl groups, which is more favorable under neutral to alkaline conditions. The resulting catecholate is readily oxidized to a semiquinone radical and subsequently to a highly reactive o-quinone. These quinones are electrophilic and can undergo further reactions, including polymerization, leading to the formation of complex, often colored, degradation products. This oxidative degradation is a common characteristic of catechol-containing compounds and is a primary concern for the stability of DHPPA.
-
α-Keto Acid Moiety: The α-keto acid group also contributes to the molecule's reactivity. While generally more stable than the catechol ring, this group can undergo decarboxylation, particularly under thermal stress. Other potential reactions include condensation and reactions with nucleophiles.
Factors Influencing the Stability of this compound
The stability of DHPPA is significantly influenced by several environmental factors. Understanding and controlling these factors are crucial for preserving the integrity of the compound.
pH
The pH of the solution is a critical determinant of DHPPA's stability. The catechol moiety is significantly more prone to oxidation at neutral to alkaline pH due to the increased ease of deprotonation of the hydroxyl groups. Therefore, DHPPA is expected to be most stable in acidic conditions.
Oxidation
The presence of oxidizing agents, including molecular oxygen, can significantly accelerate the degradation of the catechol ring. The oxidation process can be catalyzed by the presence of metal ions.
Temperature
Elevated temperatures can increase the rate of all degradation reactions. For DHPPA, thermal stress is likely to promote both the oxidation of the catechol ring and the degradation of the α-keto acid side chain, potentially through decarboxylation.
Light
Catechol-containing compounds are often sensitive to light. Exposure to light, particularly in the UV range, can provide the energy to initiate and accelerate oxidative degradation pathways.
Metal Ions
Trace amounts of metal ions, such as copper and iron, can act as catalysts for the oxidation of catechols. Chelation of these metal ions can be a strategy to improve the stability of DHPPA solutions.
Predicted Degradation Pathways
Based on the chemistry of its functional groups, the primary degradation pathway for DHPPA is anticipated to be the oxidation of the catechol ring.
Caption: Predicted primary degradation pathway of DHPPA via oxidation of the catechol moiety.
Quantitative Stability Data Summary
| Parameter | Condition | Expected Stability of DHPPA | Rationale |
| pH | Acidic (pH < 4) | High | Protonated hydroxyl groups are less susceptible to oxidation. |
| Neutral (pH 7) | Moderate | Deprotonation and subsequent oxidation of the catechol ring are more likely. | |
| Alkaline (pH > 8) | Low | Rapid deprotonation and oxidation of the catechol moiety. | |
| Temperature | Refrigerated (2-8 °C) | High | Low kinetic energy slows down all degradation reactions. |
| Room Temperature (20-25 °C) | Moderate to Low | Increased rate of oxidation and potential for other degradation reactions. | |
| Elevated (> 40 °C) | Very Low | Significant acceleration of all degradation pathways, including potential decarboxylation. | |
| Light | Protected from Light | High | Prevents photo-initiated oxidation. |
| Exposed to Ambient Light | Moderate | Potential for slow photodegradation. | |
| Exposed to UV Light | Low | Significant and rapid photodegradation is expected. | |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | High | Minimizes exposure to oxygen, a key reactant in oxidative degradation. |
| Air | Low | Oxygen readily participates in the oxidation of the catechol ring. | |
| Metal Ions | Chelating Agent Present | High | Sequesters catalytic metal ions, inhibiting oxidation. |
| Trace Metal Ions Present | Low | Catalyzes the oxidation of the catechol moiety. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of DHPPA, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
Forced Degradation Study Protocol
The following is a general protocol for conducting a forced degradation study on DHPPA. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Caption: General workflow for a forced degradation study of DHPPA.
1. Preparation of Stock Solution:
-
Prepare a stock solution of DHPPA in a suitable solvent (e.g., methanol or a buffered aqueous solution at acidic pH).
2. Stress Conditions:
-
Acidic Hydrolysis: Treat the DHPPA solution with an acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the DHPPA solution with a base (e.g., 0.1 M NaOH) at room temperature. Due to the expected rapid degradation, this should be monitored closely at short time intervals.
-
Oxidative Degradation: Treat the DHPPA solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose both the solid DHPPA and a solution of DHPPA to elevated temperatures (e.g., 60°C) in a controlled environment.
-
Photolytic Degradation: Expose the DHPPA solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method with UV detection. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.
Stability-Indicating HPLC Method
A reversed-phase HPLC method is generally suitable for the analysis of DHPPA and its potential degradation products.
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The acidic mobile phase will help to stabilize DHPPA on the column.
-
Detection: UV detection at a wavelength where DHPPA has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Logical Relationships
While DHPPA is primarily known as a metabolite, its structural similarity to other biologically active catechols suggests potential interactions with various signaling pathways. However, direct evidence for DHPPA's role as a signaling molecule is limited. Its primary established relationship is within the metabolic pathway of L-dopa.
References
The Degradation Landscape of 3,4-Dihydroxyphenylpyruvic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the degradation pathways and resulting products of 3,4-dihydroxyphenylpyruvic acid (DHPPA). Given the limited direct studies on DHPPA degradation, this guide synthesizes information from forced degradation studies of structurally analogous compounds, particularly those containing catechol and phenylpyruvic acid moieties. This information is crucial for understanding the stability of DHPPA in various experimental and pharmaceutical contexts, enabling the development of robust formulations and analytical methods.
Core Degradation Pathways and Products
This compound is susceptible to degradation through several pathways, primarily driven by its catechol group and α-keto acid side chain. The principal degradation mechanisms are oxidation and decarboxylation, which can be triggered by factors such as pH, temperature, light, and the presence of oxidizing agents or metal ions.[1]
Oxidative Degradation
The catechol moiety of DHPPA is highly susceptible to oxidation. This process can be initiated by atmospheric oxygen (auto-oxidation), especially at neutral to alkaline pH, or by oxidizing agents like hydrogen peroxide.[2][3] The initial product is a highly reactive ortho-quinone, which can then participate in subsequent reactions, including polymerization, leading to the formation of complex, often colored, degradation products.[2] During auto-oxidation, reactive oxygen species (ROS) such as superoxide and hydrogen peroxide can be generated.[2][3]
Decarboxylation
The α-keto acid side chain of DHPPA can undergo decarboxylation, particularly under thermal stress or in the presence of certain metal ions.[4] This reaction would result in the formation of 3,4-dihydroxyphenylacetaldehyde (DOPAL). This aldehyde is itself a reactive molecule and can be further oxidized.
Hydrolytic and Photolytic Degradation
While DHPPA does not possess highly labile functional groups prone to simple hydrolysis, its stability is pH-dependent. Alkaline conditions can accelerate the auto-oxidation of the catechol ring.[5] The aromatic nature and the catechol group make DHPPA susceptible to photodegradation, which likely proceeds through oxidative pathways initiated by light energy.[6]
Summary of Potential Degradation Products
The following table summarizes the inferred degradation products of DHPPA based on the degradation of structurally similar compounds.
| Degradation Pathway | Stress Condition(s) | Potential Degradation Product(s) | Inferred From |
| Oxidation | Oxygen (air), H₂O₂, metal ions, alkaline pH, light | 3,4-Dioxo-phenylpyruvic acid (DHPPA-o-quinone) | [2][3][7] |
| Polymeric materials (from quinone) | [2] | ||
| Decarboxylation | Heat, metal ions (e.g., Cu²⁺, Mn²⁺) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | [4][8] |
| Oxidative Decarboxylation | Oxygen, metal ions, heat | 3,4-Dihydroxybenzaldehyde, 3,4-Dihydroxybenzyl alcohol | [4] |
Experimental Protocols for Forced Degradation Studies
To experimentally determine the degradation products of DHPPA, a forced degradation study is essential. This involves subjecting a solution of DHPPA to various stress conditions to generate its degradation products.[6][9]
Materials and Reagents
-
This compound (DHPPA)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (for pH control)
General Procedure for Stress Testing
-
Preparation of Stock Solution: Prepare a stock solution of DHPPA in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the DHPPA stock solution with an equal volume of 0.1 M or 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.
-
Base Hydrolysis: Mix the DHPPA stock solution with an equal volume of 0.1 M or 1 M NaOH. Maintain at room temperature and take samples at shorter time intervals due to the expected rapid degradation. Neutralize the samples with HCl before analysis.
-
Oxidative Degradation: Mix the DHPPA stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature and collect samples at different time points.
-
Thermal Degradation: Expose the DHPPA stock solution to dry heat (e.g., 80°C) and collect samples over time.
-
Photodegradation: Expose the DHPPA stock solution to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6] A control sample should be kept in the dark under the same temperature conditions.
Analytical Methodology
A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) and mass spectrometry (MS) detection, is required to separate and identify the degradation products from the parent compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: PDA to detect all chromophoric species and MS to identify the mass of the parent drug and its degradation products.
Visualizing Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed degradation pathways of this compound.
References
- 1. longdom.org [longdom.org]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile oxidative decarboxylation of 3,4-dihydroxyphenylacetic acid catalyzed by copper and manganese ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 156-06-9: Phenylpyruvic acid | CymitQuimica [cymitquimica.com]
- 9. biomedres.us [biomedres.us]
Methodological & Application
Application Note: Quantification of 3,4-Dihydroxyphenylpyruvic Acid in Human Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a key metabolite in the tyrosine metabolism pathway and is notably a transamination product of L-DOPA, a primary medication for Parkinson's disease.[1] The quantification of DHPPA in biological matrices such as plasma is crucial for pharmacokinetic studies, monitoring of drug metabolism, and understanding the biochemical pathways associated with L-DOPA therapy. This application note provides a detailed protocol for a sensitive and selective HPLC-MS/MS method for the quantification of DHPPA in human plasma.
Metabolic Pathway of L-DOPA
DHPPA is formed from L-DOPA through a transamination reaction. Understanding this metabolic conversion is essential for interpreting the quantitative data in the context of L-DOPA administration and metabolism.
Figure 1: Simplified metabolic pathway of L-DOPA.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, HPLC separation, and MS/MS detection of DHPPA in human plasma.
Materials and Reagents
-
This compound (DHPPA) reference standard
-
Internal Standard (IS): Isotopically labeled DHPPA (e.g., ¹³C₆-DHPPA) or a structurally similar compound not present in the matrix.
-
Human plasma (with EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate Buffered Saline (PBS)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like DHPPA from plasma.
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
HPLC System: A UPLC or HPLC system capable of binary gradient elution. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: HPLC Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for DHPPA and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| DHPPA | 195.03 | 151.04 | 100 | 25 | 15 |
| 195.03 | 123.04 | 100 | 25 | 20 | |
| IS (¹³C₆-DHPPA) | 201.05 | 157.06 | 100 | 25 | 15 |
Note: The exact m/z values, cone voltage, and collision energy should be optimized for the specific instrument used.
Experimental Workflow
The overall process from sample collection to data analysis is depicted in the following workflow diagram.
Figure 2: Experimental workflow for DHPPA quantification.
Data Presentation
A summary of the quantitative performance of the method is presented below. These values are representative and should be validated for each specific laboratory and instrument.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | |
| - Intra-day | < 10% |
| - Inter-day | < 15% |
| Matrix Effect | Minimal |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS. The described method is sensitive, selective, and suitable for application in clinical research and drug development settings, particularly for studies involving L-DOPA metabolism. The provided workflow and parameters can serve as a robust starting point for method implementation and validation.
References
Application Notes and Protocols for the Analysis of 3,4-Dihydroxyphenylpyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a key metabolite in the tyrosine metabolism pathway, formed from the transamination of L-3,4-dihydroxyphenylalanine (L-DOPA).[1] Its accurate quantification is crucial for understanding the metabolic fate of L-DOPA, a primary therapeutic agent for Parkinson's disease, and for investigating potential biomarkers in related neurological disorders.
This document provides a comprehensive guide for the analytical determination of DHPPA. It includes proposed methodologies for chromatography, mass spectrometry, and NMR, along with detailed experimental protocols. Due to the current limited availability of a certified commercial analytical standard for DHPPA, this guide also presents a strategy for the characterization of a reference material.
Analytical Standards: A Note on Availability and Characterization
As of the compilation of this document, a commercially available, certified analytical standard for this compound with a comprehensive Certificate of Analysis is not readily found. Laboratories intending to perform quantitative analysis of DHPPA will likely need to synthesize or purify the compound and subsequently characterize it to establish a reference standard.
Proposed Strategy for Reference Standard Characterization:
-
Synthesis and Purification: DHPPA can be synthesized from L-DOPA via enzymatic conversion.[2] Subsequent purification can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
-
Purity Assessment:
-
HPLC with a universal detector (e.g., Charged Aerosol Detector - CAD) or UV at multiple wavelengths: To assess the presence of impurities.
-
Quantitative NMR (qNMR): To determine the absolute purity against a certified internal standard.
-
Loss on Drying (LOD) / Thermogravimetric Analysis (TGA): To determine the water or residual solvent content.
-
Chromatographic Methods for Quantification
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This proposed method is based on established protocols for similar phenolic acids and offers a robust approach for the quantification of DHPPA in various matrices.[3]
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Proposed Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes, then wash and re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
-
Standard Preparation:
-
Prepare a stock solution of the characterized DHPPA reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B).
-
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., 3,4-Dihydroxyphenylacetic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of DHPPA against the concentration of the standards.
-
Quantify DHPPA in the samples using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of DHPPA, derivatization is required prior to GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and carboxylic acid functional groups.
Table 2: Proposed GC-MS Method Parameters
| Parameter | Proposed Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | 70 °C for 60 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Expected m/z for TMS-derivatized DHPPA | To be determined empirically, but likely fragments will involve loss of methyl and trimethylsilyl groups. |
-
Standard and Sample Preparation:
-
Prepare standards and process samples as described for HPLC-UV, but evaporate to complete dryness.
-
-
Derivatization:
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
-
-
Analysis:
-
Inject the derivatized standards and samples onto the GC-MS system.
-
Develop a calibration curve and quantify DHPPA based on the peak area of a characteristic ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for DHPPA (in D₂O)
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Aromatic CH | 6.5 - 7.0 | 115 - 125 |
| Methylene CH₂ | ~3.8 | ~40 |
| Carbonyl C=O (keto) | - | ~195 |
| Carbonyl C=O (acid) | - | ~175 |
| Aromatic C-OH | - | 140 - 150 |
Signaling Pathway and Experimental Workflows
Metabolic Pathway of DHPPA Formation
DHPPA is an intermediate in the metabolism of L-DOPA. The following diagram illustrates the enzymatic conversion of L-DOPA to DHPPA.
References
Application Note: Detection and Quantification of 3,4-Dihydroxyphenylpyruvic Acid (DHPPA) in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction 3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a key intermediate metabolite in the tyrosine catabolism pathway. As a keto acid derived from L-DOPA, its concentration in biological fluids and cell culture media can provide valuable insights into cellular metabolism, enzyme activity, and the effects of therapeutic compounds targeting this pathway.[1] Accurate and robust quantification of DHPPA in the complex matrix of cell culture media is essential for metabolic studies, disease modeling, and drug discovery. This document provides detailed protocols for the sensitive detection of DHPPA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a colorimetric method suitable for high-throughput screening.
Biological Context: The Tyrosine Metabolism Pathway DHPPA is a metabolite of L-DOPA (L-3,4-dihydroxyphenylalanine).[1] The tyrosine metabolism pathway is crucial for the synthesis of neurotransmitters, hormones, and pigments, and its dysregulation is associated with metabolic disorders.[2][3][4] The pathway illustrates the position of DHPPA relative to other key metabolites.
Caption: Tyrosine Metabolism Pathway Highlighting DHPPA.
General Workflow for DHPPA Detection A systematic workflow is critical for accurate quantification. This involves careful sample handling, appropriate extraction, sensitive detection, and robust data analysis. Due to the potential instability of catechol-containing compounds like DHPPA, prompt processing or storage at ultra-low temperatures is recommended to prevent degradation.[5]
Caption: General workflow for DHPPA analysis from cell culture media.
Protocol 1: LC-MS/MS for DHPPA Quantification (High Sensitivity & Specificity)
This method is the gold standard for quantifying low-abundance metabolites due to its high sensitivity and specificity. The protocol is adapted from validated methods for similar analytes in biological fluids.[6]
1. Materials and Reagents
-
DHPPA analytical standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Internal Standard (IS): Stable isotope-labeled DHPPA (e.g., DHPPA-¹³C₆) is recommended. If unavailable, a structurally similar compound not present in the sample can be used.
-
0.2 µm syringe filters
2. Sample Preparation: Protein Precipitation
-
Thaw cell culture media samples on ice.
-
Transfer 100 µL of media to a microcentrifuge tube.
-
Add 300 µL of ice-cold methanol (or acetonitrile) containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the pellet in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix, then filter through a 0.2 µm syringe filter into an HPLC vial.
Caption: LC-MS/MS sample preparation workflow.
3. LC-MS/MS Instrument Parameters
-
LC System: UPLC/UHPLC system
-
Column: C18 reverse-phase column (e.g., Waters Atlantis dC18, 100 mm × 3.0 mm, 3 µm)[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 35-40°C
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-6.0 min: Re-equilibrate at 5% B
-
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization, Negative (ESI-)
-
MRM Transitions: These must be optimized by infusing a pure standard of DHPPA. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by fragmentation.
-
Precursor Ion [M-H]⁻ for C₉H₈O₅: 195.04
-
Example MRM Transitions (to be optimized):
-
Quantifier: 195.04 -> [Product Ion 1]
-
Qualifier: 195.04 -> [Product Ion 2]
-
-
4. Data Analysis and Quantification
-
Prepare a standard curve by spiking known concentrations of DHPPA into blank cell culture media and processing as described above.
-
Plot the peak area ratio (DHPPA/Internal Standard) against the concentration.
-
Use a linear regression model to determine the concentration of DHPPA in unknown samples.
Expected Performance The performance of the assay should be validated. The following table shows representative performance data for a similar validated assay for a related metabolite.[6]
| Parameter | Serum | Urine |
| Linearity Range (µmol/L) | 10 - 540 | 50 - 22,000 |
| Intra-assay Precision (%CV) | < 10% | < 10% |
| Inter-assay Precision (%CV) | < 10% | < 10% |
| Intra-assay Accuracy (%) | 95.0 - 107.8 | 95.0 - 107.8 |
| Inter-assay Accuracy (%) | 95.0 - 107.8 | 95.0 - 107.8 |
| Freeze-Thaw Stability | Stable (3 cycles) | Stable (3 cycles) |
Protocol 2: HPLC-UV for DHPPA Quantification (Alternative Method)
This method is less sensitive than LC-MS/MS but is suitable for applications where higher concentrations of DHPPA are expected and is accessible in laboratories without a mass spectrometer.
1. Materials and Reagents
-
DHPPA analytical standard
-
HPLC grade acetonitrile and water
-
Phosphoric acid or formic acid
-
0.45 µm syringe filters
2. Sample Preparation
-
Thaw cell culture media samples on ice.
-
Centrifuge media at 10,000 x g for 5 minutes to pellet cells and debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For media with high protein content (e.g., >5% serum), a protein precipitation step as described in Protocol 1 may be necessary to prevent column fouling.
3. HPLC Instrument Parameters
-
HPLC System: Standard HPLC with UV/PDA detector
-
Column: C18 reverse-phase column (e.g., Newcrom R1)
-
Mobile Phase: Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid)
-
Elution Mode: Isocratic or gradient, to be optimized for resolution from other media components.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Scan for optimal absorbance wavelength (approx. 280 nm is a typical starting point for phenolic compounds).
4. Data Analysis and Quantification
-
Generate a standard curve by injecting known concentrations of DHPPA.
-
Plot the peak area against concentration.
-
Quantify unknown samples using the standard curve.
Method Comparison
| Feature | LC-MS/MS | HPLC-UV |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Specificity | Very High | Moderate (risk of co-elution) |
| Equipment Cost | High | Low |
| Throughput | High | Moderate |
| Expertise Required | High | Low |
Protocol 3: Colorimetric Assay for o-Diphenols (Screening Method)
This protocol, adapted from the Arnow method, can detect DHPPA based on its 3,4-dihydroxy (catechol) group.[7] It is a rapid screening method but is not specific to DHPPA and will react with other catechol-containing compounds in the media (e.g., L-DOPA, dopamine, epinephrine). Positive results should be confirmed with a chromatographic method.
1. Materials and Reagents
-
Reagent A: 0.5 M Hydrochloric Acid (HCl)
-
Reagent B: Nitrite-Molybdate Reagent (Dissolve 10 g sodium nitrite and 10 g sodium molybdate in 100 mL of water)
-
Reagent C: 1 M Sodium Hydroxide (NaOH)
-
96-well microplate
-
Microplate reader
2. Assay Procedure
-
Prepare standards of DHPPA in blank cell culture media.
-
Pipette 100 µL of standards and samples into wells of a 96-well plate.
-
Add 100 µL of Reagent A to each well.
-
Add 100 µL of Reagent B to each well and mix. A yellow color will develop.
-
Add 100 µL of Reagent C to each well and mix. The color will turn red in the presence of o-diphenols.
-
Immediately read the absorbance at 510 nm on a microplate reader.
3. Data Analysis
-
Subtract the absorbance of a blank well (containing only media and reagents).
-
Plot the absorbance of the standards against their concentration to create a standard curve.
-
Estimate the concentration of o-diphenols in the samples.
Disclaimer: This application note provides a set of recommended procedures. All protocols, especially instrument parameters, should be optimized and validated within the end-user's laboratory for their specific application and cell culture media.
References
- 1. 3,4-Dihydroxyphenylpyruvate | Benchchem [benchchem.com]
- 2. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. PathWhiz [smpdb.ca]
- 5. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COLORIMETRIC DETERMINATION OF THE COMPONENTS OF 3,4-DIHYDROXYPHENYLALANINETYROSINE MIXTURES | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 3,4-Dihydroxyphenylpyruvic Acid in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-Dihydroxyphenylpyruvic acid (DHPPA) as a potential substrate for enzyme kinetic studies, with a primary focus on the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Application Notes
Introduction to this compound (DHPPA)
This compound (DHPPA) is a keto acid that is structurally similar to 4-hydroxyphenylpyruvate (HPP), the natural substrate of 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the tyrosine catabolism pathway, catalyzing the conversion of HPP to homogentisate.[1][2][3] This pathway is crucial for the breakdown of tyrosine in most aerobic organisms.[1][2]
Relevance in Research and Drug Development
Enzyme of Interest: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
HPPD is a non-heme Fe(II)-dependent oxygenase that plays a critical role in the metabolic pathway of tyrosine.[2][3] The enzyme catalyzes a complex reaction involving the decarboxylation of the pyruvate side chain of HPP, hydroxylation of the phenyl ring, and the subsequent rearrangement to form homogentisate.
Limitations on Kinetic Data for DHPPA
Extensive literature searches did not yield specific kinetic parameters (Km, Vmax, kcat) for this compound as a substrate for 4-hydroxyphenylpyruvate dioxygenase. The quantitative data presented in this document is for the native substrate, 4-hydroxyphenylpyruvate (HPP), and should be considered as a reference for designing experiments with DHPPA. Researchers are encouraged to perform initial characterization to determine the kinetic parameters of HPPD with DHPPA.
Quantitative Data for HPPD with 4-Hydroxyphenylpyruvate (HPP)
The following table summarizes the kinetic parameters of wild-type carrot HPPD with its native substrate, HPP. This data can serve as a baseline for comparative studies with DHPPA.
| Enzyme Source | Substrate | Km (μM) | Vmax (μmol·min-1·mg-1) | kcat (s-1) | Reference |
| Carrot (Wild-Type) | 4-Hydroxyphenylpyruvate (HPP) | 7.5 ± 2.5 | 2.0 ± 0.3 | 1.8 | [4] |
Experimental Protocols
This section provides detailed methodologies for performing enzyme kinetic assays with HPPD. These protocols can be adapted for use with DHPPA as a substrate.
Protocol 1: Spectrophotometric Assay for HPPD Activity
This protocol is adapted from a method for detecting HPPD dioxygenase activity and is suitable for high-throughput screening.[5]
Principle:
The assay measures the decrease in the concentration of the substrate (HPP or DHPPA) over time. The enol form of the substrate can form a complex with borate, which can be detected spectrophotometrically.
Materials:
-
Purified 4-hydroxyphenylpyruvate dioxygenase (HPPD)
-
This compound (DHPPA) or 4-Hydroxyphenylpyruvate (HPP) as substrate
-
Reaction Buffer: 20 mM Tris-HCl, pH 7.0
-
Iron (II) sulfate solution
-
Borate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the Assay Plate:
-
Add 10 µL of the iron (II) solution to each well of a 96-well microplate.
-
Add 110 µL of the Reaction Buffer.
-
Add 10 µL of the purified HPPD enzyme solution.
-
Incubate the plate for a short period to allow for temperature equilibration.
-
-
Prepare the Substrate:
-
Prepare a series of dilutions of DHPPA or HPP in the Reaction Buffer to achieve a range of final concentrations for kinetic analysis.
-
-
Initiate the Reaction:
-
Add 20 µL of the substrate solution to each well to start the enzymatic reaction. The total reaction volume will be 150 µL.
-
-
Terminate the Reaction and Detect Substrate:
-
At desired time points, stop the reaction by adding a solution that will denature the enzyme and allow for the detection of the remaining substrate.
-
Add the borate solution to form a complex with the enol form of the unreacted substrate.
-
-
Measure Absorbance:
-
Read the absorbance of the enol-substrate/borate complex at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the change in absorbance over time.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: HPLC-Based Assay for HPPD Activity
This protocol allows for the direct measurement of the product, homogentisate (or the corresponding product from DHPPA), and the remaining substrate.[6][7]
Principle:
The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and product.
Materials:
-
Purified 4-hydroxyphenylpyruvate dioxygenase (HPPD)
-
This compound (DHPPA) or 4-Hydroxyphenylpyruvate (HPP)
-
Assay Buffer: e.g., 0.1 M phosphate buffer, pH 7.0
-
Ascorbate
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase appropriate for separating DHPPA/HPP and their products
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the Assay Buffer, ascorbate, and the HPPD enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
-
Initiate the Reaction:
-
Add the substrate (DHPPA or HPP) to start the reaction.
-
-
Stop the Reaction:
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., perchloric acid) or by rapid freezing.
-
-
Sample Preparation for HPLC:
-
Centrifuge the stopped reaction mixture to pellet the precipitated protein.
-
Filter the supernatant before injecting it into the HPLC system.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute the compounds using an appropriate mobile phase and detect them using a UV detector at a suitable wavelength.
-
-
Data Analysis:
-
Quantify the amount of product formed and substrate consumed by comparing the peak areas to a standard curve.
-
Calculate the initial reaction rates and determine the kinetic parameters as described in Protocol 1.
-
Protocol 3: Oxygen Consumption Assay for HPPD Activity
This method directly measures the consumption of oxygen during the enzymatic reaction.[8]
Principle:
HPPD is a dioxygenase, meaning it incorporates both atoms of molecular oxygen into the substrate. The rate of oxygen consumption is therefore directly proportional to the rate of the enzymatic reaction.
Materials:
-
Purified 4-hydroxyphenylpyruvate dioxygenase (HPPD)
-
This compound (DHPPA) or 4-Hydroxyphenylpyruvate (HPP)
-
Assay Buffer saturated with air
-
Oxygen electrode or a fluorescent oxygen-sensitive probe
-
Sealed reaction chamber
Procedure:
-
System Setup:
-
Calibrate the oxygen electrode or prepare the oxygen-sensitive probe according to the manufacturer's instructions.
-
Equilibrate the Assay Buffer with air to ensure a known starting oxygen concentration.
-
-
Reaction Measurement:
-
Add the air-saturated Assay Buffer and the HPPD enzyme to the sealed reaction chamber.
-
Start monitoring the oxygen concentration.
-
Inject the substrate (DHPPA or HPP) into the chamber to initiate the reaction.
-
-
Data Recording:
-
Continuously record the decrease in oxygen concentration over time.
-
-
Data Analysis:
-
The initial rate of oxygen consumption is determined from the linear portion of the oxygen depletion curve.
-
Vary the substrate concentration to determine the kinetic parameters Km and Vmax.
-
Visualizations
Tyrosine Catabolism Pathway
This diagram illustrates the metabolic pathway for the breakdown of tyrosine, highlighting the central role of 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Caption: Tyrosine catabolism pathway.
Experimental Workflow for HPPD Kinetic Assay
This diagram outlines the general workflow for determining the kinetic parameters of HPPD with a given substrate.
Caption: HPPD kinetic assay workflow.
References
- 1. Alternate substrates and inhibitors of bacterial 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Studies of 3,4-Dihydroxyphenylpyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of 3,4-Dihydroxyphenylpyruvic acid (DHPPA), a metabolite with significant therapeutic potential. The protocols detailed below are based on established methodologies and are intended to guide researchers in investigating the anti-inflammatory, antioxidant, and neuroprotective properties of this compound.
Anti-inflammatory Activity of this compound
This compound has demonstrated notable anti-inflammatory effects, primarily through the modulation of macrophage activity. In vitro studies have shown its ability to suppress the pro-inflammatory response in macrophage cell lines.[1][2]
Quantitative Data Summary: Anti-inflammatory Effects
| Cell Line | Treatment | Concentration | Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | 3,4-DHPPA + LPS | 20 mmol/L | Inhibition of HDAC activity | [3] |
| RAW264.7 | 3,4-DHPPA + LPS | 20 mmol/L | Inhibition of HDAC1 phosphorylation | [3] |
| RAW264.7 | HMP | Not Specified | Inhibition of PGE2 production, suppression of IL-1β and IL-6 release | [4] |
| HaCaT | 3,4,5-Trihydroxycinnamic acid + TNF-α/IFN-γ | Not Specified | Reduction in IL-6 and IL-8 secretion and mRNA expression | [5] |
HMP: 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione, a derivative.
Experimental Protocol: Macrophage Anti-inflammatory Assay
This protocol outlines the steps to assess the anti-inflammatory effects of DHPPA on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
-
Pre-treat the cells with varying concentrations of 3,4-DHPPA (e.g., 10, 20, 50 µM) for 2 hours.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
3. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.
-
Cytokine Levels (TNF-α, IL-6, IL-1β): Quantify the concentration of pro-inflammatory cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
-
Normalize the data to the LPS-only treated group.
-
Perform statistical analysis using an appropriate test (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Signaling Pathway: Inhibition of Macrophage Pro-inflammatory Activation
The anti-inflammatory action of 3,4-DHPPA is linked to the inhibition of Histone Deacetylase (HDAC) activity, which in turn suppresses the pro-inflammatory signaling cascade.[1][2]
References
- 1. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxyphenylpyruvic Acid as a Biomarker for Tyrosinemia Type III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinemia is a group of rare inherited metabolic disorders characterized by the body's inability to effectively break down the amino acid tyrosine. This leads to an accumulation of tyrosine and its metabolites in the body, causing a range of health problems. There are three main types of hereditary tyrosinemia (Type I, II, and III), each caused by a deficiency in a specific enzyme within the tyrosine catabolism pathway.
Tyrosinemia Type I (HT-1) , the most severe form, is caused by a deficiency of fumarylacetoacetate hydrolase (FAH). It leads to severe liver disease, kidney dysfunction, and neurological crises. The pathognomonic biomarker for HT-1 is succinylacetone.
Tyrosinemia Type II (HT-2) , or Richner-Hanhart syndrome, results from a deficiency of tyrosine aminotransferase (TAT). It is characterized by eye and skin lesions and, in some cases, intellectual disability.
Tyrosinemia Type III (HT-3) is the rarest form, caused by a deficiency of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD). This enzymatic block leads to a buildup of tyrosine and, most notably, a massive excretion of 4-hydroxyphenylpyruvic acid (HPPA) and its derivatives in the urine.[1][2] While the clinical presentation of tyrosinemia type III is variable, it is often associated with neurological symptoms such as intellectual disability, seizures, and ataxia.[3][4] Unlike tyrosinemia type I, liver and kidney function are typically normal in individuals with type III.[5]
This document focuses on 4-hydroxyphenylpyruvic acid (HPPA) as a key biomarker for the diagnosis and monitoring of tyrosinemia type III. While the initial query mentioned 3,4-dihydroxyphenylpyruvic acid (DHPPA), a metabolite of L-dopa, the primary and diagnostically relevant isomer in tyrosinemia is HPPA.
Data Presentation
The diagnosis of tyrosinemia type III relies on the identification of elevated levels of tyrosine in the blood and a characteristic profile of organic acids in the urine, with a significant elevation of HPPA.[6] The following tables summarize the quantitative data for HPPA and other relevant metabolites in patients with tyrosinemia type III compared to healthy individuals.
Table 1: Urinary Metabolite Concentrations in Tyrosinemia Type III Patients vs. Healthy Controls
| Metabolite | Tyrosinemia Type III Patients (mmol/mol creatinine) | Healthy Controls (nmol/mg Creatinine) | Fold Increase (approx.) | Reference |
| 4-Hydroxyphenylpyruvic Acid (HPPA) | 101.81 - 2184 | 35.5 - 1116.3 | >50 - 445 | [6][7][8] |
| 4-Hydroxyphenyllactic Acid (HPLA) | 217.14 - 1710 | Normal levels not consistently reported, but significantly lower | - | [6][7] |
| Plasma Tyrosine | 737 - 915 µmol/L | 88 - 204 µmol/L | 3.6 - 4.5 | [6] |
Note: Direct comparison of units between patients and controls is challenging due to variations in reporting. The fold increase is an estimation to highlight the significant elevation.
Table 2: Case Study Data of Urinary Metabolites in a Patient with Tyrosinemia Type III
| Metabolite | Patient Value (mmol/mol creatinine) | Normal Cut-off (mmol/mol creatinine) | Reference |
| 4-Hydroxyphenylpyruvic Acid (HPPA) | 2184 | <4.9 | [6] |
| 4-Hydroxyphenyllactic Acid (HPLA) | 1710 | <5.3 | [6] |
Experimental Protocols
The quantitative analysis of 4-hydroxyphenylpyruvic acid and other tyrosine metabolites is typically performed using gas chromatography-mass spectrometry (GC-MS) for urinary organic acid profiling or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a more targeted analysis in both urine and plasma.
Protocol 1: Quantification of 4-Hydroxyphenylpyruvic Acid in Urine by GC-MS
This protocol is a general guideline for the analysis of urinary organic acids, including HPPA, by GC-MS.
1. Sample Preparation
-
Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, samples should be kept at -70°C.
-
Normalization: Determine the creatinine concentration of the urine sample to normalize the results.
-
Extraction:
-
Pipette a volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmol) into a glass tube.
-
Add an internal standard (e.g., tropic acid).
-
Acidify the urine sample to a pH below 2 with HCl.
-
Saturate the sample with sodium chloride.
-
Perform a liquid-liquid extraction with ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a clean tube. Repeat the extraction.
-
Combine the organic extracts and dry under a stream of nitrogen.
-
2. Derivatization
-
Oximation: To the dried extract, add a solution of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes to form oxime derivatives of keto acids.
-
Silylation: Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a capillary column suitable for organic acid analysis (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the organic acids. An example program starts at 70°C, holds for a few minutes, and then ramps up to a final temperature of around 300°C.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis and identification of metabolites. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.
-
Data Analysis: Identify and quantify HPPA based on its retention time and mass spectrum compared to a standard.
-
Protocol 2: Quantification of 4-Hydroxyphenylpyruvic Acid in Urine and Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous analysis of several tyrosine metabolites.[9]
1. Sample Preparation
-
Urine and Plasma Collection: Collect urine as described above. Collect blood in EDTA tubes and centrifuge to obtain plasma. Store samples at -80°C until analysis.
-
Dilution: Dilute urine and plasma samples (e.g., 1 in 1000) with an internal standard solution containing isotopically labeled analogues of the analytes of interest in 0.1% formic acid in water.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., Atlantis dC18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute the analytes.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode for HPPA.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for HPPA:
-
Precursor Ion (Q1): m/z 179
-
Product Ion (Q3) for Quantification: m/z 134
-
Product Ion (Q3) for Confirmation: (A secondary, specific fragment ion should be monitored).
-
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for each analyte to achieve maximum sensitivity.
-
-
Data Analysis: Quantify HPPA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Visualizations
Tyrosine Catabolism Pathway
Caption: Tyrosine catabolism pathway highlighting the enzymatic defect in Tyrosinemia Type III.
Diagnostic Workflow for Tyrosinemia
Caption: Diagnostic workflow for the differential diagnosis of tyrosinemia.
Conclusion
4-Hydroxyphenylpyruvic acid is a crucial biomarker for the diagnosis of tyrosinemia type III. Its massive elevation in urine, in conjunction with elevated plasma tyrosine and the absence of succinylacetone, is a strong indicator of this rare metabolic disorder. The analytical methods of GC-MS and LC-MS/MS provide sensitive and specific quantification of HPPA, enabling accurate diagnosis and monitoring of patients. The provided protocols and diagrams serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of inborn errors of metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosinemia type III in an asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. anis.au.dk [anis.au.dk]
- 6. A Case of Tyrosinemia Type III with Status Epilepticus and Mental Retardation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. 4-Hydroxyphenylpyruvic Acid | Rupa Health [rupahealth.com]
- 9. Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Extraction of 3,4-Dihydroxyphenylpyruvic Acid from Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a key metabolite in the tyrosine catabolism pathway. Accurate quantification of DHPPA in plasma is crucial for studying various metabolic disorders and for the development of novel therapeutics. However, the analysis of DHPPA in plasma is challenging due to its low concentration and the complexity of the biological matrix, which contains high levels of proteins and other interfering substances. This application note provides a detailed, robust, and reproducible protocol for the extraction of DHPPA from plasma samples using a combination of protein precipitation (PPT) and liquid-liquid extraction (LLE), ensuring a clean extract suitable for downstream analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle
The protocol employs a two-step process to isolate DHPPA from plasma. First, proteins are precipitated using ice-cold acetonitrile, which effectively removes the majority of high-abundance proteins that can interfere with analysis and damage analytical columns.[1][2][3] Following centrifugation, the analyte-containing supernatant is collected. The second step involves a liquid-liquid extraction with ethyl acetate.[4][5] The sample is acidified to ensure DHPPA, an acidic compound, is in its protonated (neutral) form, thereby increasing its solubility in the organic extraction solvent. This LLE step further cleans up the sample and concentrates the analyte, leading to enhanced sensitivity and accuracy in subsequent LC-MS/MS analysis.
Experimental Protocol
1. Materials and Reagents
-
Biological Sample: Human or animal plasma, stored at -80°C.
-
Solvents:
-
Acetonitrile (ACN), HPLC or LC-MS grade, ice-cold.
-
Ethyl Acetate, HPLC or LC-MS grade.
-
Methanol (MeOH), HPLC or LC-MS grade.
-
Water, HPLC or LC-MS grade.
-
-
Acids: Formic Acid, LC-MS grade.
-
Internal Standard (IS): A suitable deuterated or structural analog of DHPPA.
-
Equipment:
-
Microcentrifuge tubes (1.5 mL or 2.0 mL).
-
Pipettes and tips.
-
Vortex mixer.
-
Refrigerated microcentrifuge (capable of >14,000 x g and 4°C).
-
Sample concentrator (e.g., nitrogen evaporator).
-
Autosampler vials for LC-MS.
-
2. Sample Preparation and Protein Precipitation
-
Thaw frozen plasma samples on ice to maintain analyte stability.[6][7]
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike the sample with the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[8]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[3]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[9]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube without disturbing the protein pellet.
3. Liquid-Liquid Extraction (LLE)
-
Acidify the collected supernatant by adding 10 µL of 1% formic acid to protonate the DHPPA.
-
Add 700 µL of ethyl acetate to the tube.[5]
-
Vortex the mixture vigorously for 3 minutes to facilitate the extraction of DHPPA into the organic phase.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.[5]
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a new tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer with another 700 µL of ethyl acetate to maximize recovery. Combine the organic layers.[5]
4. Sample Concentration and Reconstitution
-
Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[10]
-
Vortex the reconstituted sample for 30 seconds.
-
Centrifuge at 15,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer the final clear supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
While specific quantitative data for DHPPA extraction using this exact protocol requires validation, the performance of a similar LLE method using ethyl acetate for other phenolic acids provides a strong benchmark. The following table summarizes validation data from a study on the extraction of seven phenolic acids from rat plasma, demonstrating the effectiveness of this approach.[4]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Syringic Acid | 5 - 2000 | 5 | 75.8 - 85.2 | 89.5 - 99.1 | 4.8 - 11.2 | 5.3 - 9.8 |
| Ferulic Acid | 5 - 2000 | 5 | 78.9 - 88.4 | 92.4 - 102.3 | 4.5 - 9.8 | 5.1 - 8.9 |
| Caffeic Acid | 5 - 2000 | 5 | 72.3 - 81.5 | 88.7 - 98.5 | 5.1 - 10.5 | 5.8 - 9.5 |
| Vanillic Acid | 5 - 2000 | 5 | 77.6 - 86.9 | 91.3 - 101.2 | 4.7 - 10.1 | 5.2 - 9.1 |
| p-Coumaric Acid | 5 - 2000 | 5 | 79.1 - 89.2 | 93.1 - 103.5 | 4.4 - 9.5 | 4.9 - 8.7 |
| 3,4-DBA* | 5 - 2000 | 5 | 74.5 - 83.7 | 90.2 - 100.1 | 4.9 - 10.8 | 5.5 - 9.3 |
| 4-HBA** | 5 - 2000 | 5 | 76.2 - 85.9 | 90.8 - 100.7 | 4.8 - 10.3 | 5.4 - 9.2 |
*3,4-Dihydroxybenzoic Acid; **4-Hydroxybenzoic Acid. Data sourced from a study on phenolic acid extraction in rat plasma.[4]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the DHPPA extraction protocol from the initial plasma sample to the final preparation for analysis.
Caption: Workflow for DHPPA extraction from plasma.
References
- 1. Analytical method of measuring tea catechins in human plasma by solid-phase extraction and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography [iris.unimore.it]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Assay of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) using DHPPA
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) using the synthetic substrate 3,5-dihydroxyphenylpyruvic acid (DHPPA). This document is intended for researchers, scientists, and drug development professionals working on HPPD inhibitors, herbicide discovery, and in the study of tyrosine metabolism disorders.
Introduction
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine.[1][2] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA), a key intermediate in the metabolic pathway that ultimately leads to the production of fumarate and acetoacetate.[3][4] In plants, HGA is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E), making HPPD a prime target for herbicides.[2] In humans, deficiencies in HPPD activity are associated with the metabolic disorder tyrosinemia type III.[4]
While HPP is the natural substrate for HPPD, the use of synthetic substrate analogs like 3,5-dihydroxyphenylpyruvic acid (DHPPA) can be valuable for structure-activity relationship studies, inhibitor screening, and mechanistic investigations. This protocol details a spectrophotometric assay to monitor HPPD activity with DHPPA. The assay is based on the principle that the enzymatic reaction consumes the substrate, and the rate of this consumption can be monitored over time.
Principle of the Assay
The enzymatic activity of HPPD is determined by monitoring the decrease in absorbance of the substrate DHPPA over time. While a specific coupled-enzyme assay for the product of the DHPPA reaction is not established in the literature, a direct spectrophotometric assay monitoring the disappearance of the substrate can be employed. The enol form of pyruvic acids often exhibits a distinct UV absorbance. The rate of decrease in absorbance at a specific wavelength corresponding to DHPPA is directly proportional to the HPPD enzyme activity.
Materials and Reagents
-
Enzyme: Purified recombinant 4-hydroxyphenylpyruvate dioxygenase (HPPD) from a suitable expression system (e.g., E. coli).
-
Substrate: 3,5-dihydroxyphenylpyruvic acid (DHPPA).
-
Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.
-
Cofactor: Ferrous sulfate (FeSO₄).
-
Reducing Agent: Sodium ascorbate.
-
Microplate Reader or Spectrophotometer: Capable of measuring absorbance in the UV range.
-
96-well UV-transparent microplates.
Data Presentation
The following tables summarize hypothetical kinetic data for HPPD with its natural substrate (HPP) for comparative purposes and provide a template for recording experimentally determined values for DHPPA.
Table 1: Kinetic Parameters of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 4-Hydroxyphenylpyruvate (HPP) | 5 - 50 | 1 - 10 | 1 - 5 | 1 x 10⁵ - 1 x 10⁶ |
| 3,5-Dihydroxyphenylpyruvic acid (DHPPA) | To be determined | To be determined | To be determined | To be determined |
Note: The values for HPP are approximate ranges reported in the literature and can vary depending on the enzyme source and assay conditions. The values for DHPPA need to be determined experimentally.
Table 2: Typical Reagent Concentrations for HPPD Assay
| Reagent | Stock Concentration | Final Concentration in Assay |
| Potassium Phosphate Buffer (pH 7.5) | 1 M | 50 mM |
| 3,5-Dihydroxyphenylpyruvic acid (DHPPA) | 10 mM | 1 - 200 µM |
| Ferrous Sulfate (FeSO₄) | 10 mM | 100 µM |
| Sodium Ascorbate | 100 mM | 1 mM |
| Purified HPPD Enzyme | 1 mg/mL | 1 - 10 µg/mL |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant HPPD
A reliable source of active HPPD is a prerequisite for the enzymatic assay. The following is a general protocol for the expression and purification of recombinant HPPD from E. coli.
1. Transformation and Expression: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the HPPD gene. b. Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. d. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.
2. Cell Lysis and Clarification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
3. Protein Purification: a. If using a His-tagged construct, load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). c. Elute the bound HPPD protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM). d. Analyze the fractions by SDS-PAGE to assess purity. e. Pool the fractions containing pure HPPD and dialyze against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol). f. Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm). g. Store the purified enzyme in aliquots at -80°C.
Protocol 2: Spectrophotometric Assay for HPPD Activity with DHPPA
1. Preparation of Reagents: a. Assay Buffer: Prepare 50 mM Potassium Phosphate buffer, pH 7.5. b. DHPPA Stock Solution: Prepare a 10 mM stock solution of DHPPA in the assay buffer. The exact solvent may need to be optimized for solubility. c. FeSO₄ Stock Solution: Prepare a 10 mM stock solution of ferrous sulfate in water. Prepare this solution fresh daily. d. Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in water. Prepare this solution fresh daily. e. Enzyme Solution: Dilute the purified HPPD enzyme to the desired final concentration in the assay buffer. Keep the enzyme on ice.
2. Assay Procedure: a. Set up the reactions in a 96-well UV-transparent microplate. b. To each well, add the following components in the order listed to a final volume of 200 µL:
- Assay Buffer
- Sodium Ascorbate (final concentration 1 mM)
- FeSO₄ (final concentration 100 µM)
- DHPPA (varying concentrations for kinetic analysis, e.g., 1-200 µM) c. Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes. d. Initiate the reaction by adding the diluted HPPD enzyme to each well. e. Immediately start monitoring the decrease in absorbance at the predetermined wavelength for DHPPA in a kinetic mode for 5-10 minutes, with readings taken every 15-30 seconds. The optimal wavelength for DHPPA should be determined by scanning its absorbance spectrum.
3. Data Analysis: a. Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot. The rate is calculated as the change in absorbance per unit time (ΔAbs/min). b. Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of DHPPA at the measurement wavelength, c is the concentration, and l is the path length of the cuvette or well. c. For kinetic analysis, plot the initial rates (V₀) against the corresponding DHPPA concentrations. d. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
Mandatory Visualizations
Caption: Tyrosine Catabolism Pathway.
Caption: HPPD Enzymatic Assay Workflow.
References
Application Notes and Protocols: Synthesis of 3,4-Dihydroxyphenyllactic Acid (Danshensu)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3,4-dihydroxyphenyllactic acid, a significant water-soluble bioactive compound isolated from Salvia miltiorrhiza (Danshen). While the direct synthesis from 3-(3,4-dihydroxyphenyl)propanoic acid (DHPPA) is not a widely established method, this document outlines a well-documented and efficient chemoenzymatic synthesis beginning with 3,4-dihydroxybenzaldehyde. Furthermore, a theoretical approach for the synthesis from DHPPA is discussed for research and development purposes.
Established Synthesis of 3,4-Dihydroxyphenyllactic Acid
The most common and highest-yielding synthetic routes to 3,4-dihydroxyphenyllactic acid commence with 3,4-dihydroxybenzaldehyde. The process involves the formation of an intermediate, β-(3,4-dihydroxyphenyl)pyruvic acid, which is then reduced to the final product. A particularly effective method is the chemoenzymatic approach, which offers high yield and stereoselectivity.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for a multi-step synthesis of 3,4-dihydroxyphenyllactic acid starting from 3,4-dihydroxybenzaldehyde.
| Step | Starting Material(s) | Key Reagents/Catalysts | Product | Yield (%) | Melting Point (°C) | Reference |
| 1. Erlenmeyer Condensation | 3,4-Dihydroxybenzaldehyde, N-acetylglycine | Acetic anhydride, Sodium acetate | 2-Methyl-4-(3,4-diacetoxybenzal)-5-oxazolone | 80.9 | 161.0-161.4 | [2] |
| 2. Ring Opening | 2-Methyl-4-(3,4-diacetoxybenzal)-5-oxazolone | Acetone, Water | α-Acetamido-β-(3,4-diacetoxyphenyl)acrylic acid | 88.0 | 188.9-189.1 | [2] |
| 3. Hydrolysis | α-Acetamido-β-(3,4-diacetoxyphenyl)acrylic acid | 1N Hydrochloric acid | β-(3,4-Dihydroxyphenyl)pyruvic acid | 74.5 | 191.2-191.6 | [2] |
| 4. Enzymatic Reduction | β-(3,4-Dihydroxyphenyl)pyruvic acid | Resting cells of Pediococcus acidilactici | 3,4-Dihydroxyphenyllactic acid (Danshensu) | 93.1 | - | [1] |
| Overall Yield | 3,4-Dihydroxybenzaldehyde | - | 3,4-Dihydroxyphenyllactic acid (Danshensu) | ~55.0 | - | [1][2] |
Note: The overall yield is calculated from the individual steps of the chemoenzymatic synthesis.
Experimental Protocols
-
In a round-bottom flask, combine 3,4-dihydroxybenzaldehyde (0.4 mol), N-acetylglycine (0.5 mol), and anhydrous sodium acetate (0.5 mol) in acetic anhydride (205 mL).
-
Heat the mixture with stirring at 80°C for 4 hours, then increase the temperature to 100°C for 1 hour.
-
Cool the reaction mixture to room temperature and add 200 mL of ice-water.
-
Stir the mixture until a yellow crystalline product forms.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
-
In a suitable flask, suspend the product from Step 1 (0.16 mol) in a mixture of acetone (184 mL) and water (184 mL).
-
Heat the mixture to reflux for 4 hours.
-
Decolorize the reaction mixture with activated carbon.
-
Cool the mixture to 5-10°C to facilitate complete crystallization.
-
Collect the yellow crystal powder by suction filtration, wash with cool water, and dry under vacuum.
-
In a flask, suspend the product from Step 2 (0.16 mol) in 1N HCl (500 mL).
-
Heat the mixture to reflux with stirring for 8 hours.
-
Decolorize the hot solution with activated carbon and filter by suction.
-
Concentrate the filtrate under vacuum to precipitate the product.
-
Cool the mixture in an ice-water bath for complete crystallization.
-
Collect the yellowish-white crystals by filtration, wash with ice-water, and dry under vacuum.
-
Prepare a culture of Pediococcus acidilactici.
-
Harvest the cells by centrifugation and wash them to obtain resting cells.
-
In a reaction vessel, dissolve β-(3,4-dihydroxyphenyl)pyruvic acid in a suitable buffer.
-
Add the resting cells of Pediococcus acidilactici to the solution.
-
Incubate the reaction mixture under appropriate conditions (e.g., temperature, pH, and time) to allow for the enzymatic reduction.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, separate the cells from the reaction mixture by centrifugation or filtration.
-
Purify the 3,4-dihydroxyphenyllactic acid from the supernatant using techniques such as column chromatography.
Diagram of Established Synthesis Workflow
Caption: Chemoenzymatic synthesis of 3,4-dihydroxyphenyllactic acid.
Theoretical Synthesis from 3-(3,4-Dihydroxyphenyl)propanoic Acid (DHPPA)
The synthesis of 3,4-dihydroxyphenyllactic acid from DHPPA requires the introduction of a hydroxyl group at the α-position of the carboxylic acid. This transformation, known as α-hydroxylation, is a challenging but feasible reaction in organic synthesis. Below is a discussion of a potential synthetic strategy.
Note: The following protocol is a theoretical pathway and has not been specifically reported for DHPPA. It would require substantial experimental optimization and validation by qualified researchers.
Proposed Synthetic Strategy: α-Bromination followed by Nucleophilic Substitution
A common method for the α-hydroxylation of a carboxylic acid involves an initial α-halogenation, followed by nucleophilic substitution with a hydroxide source.
-
Protection of Phenolic Hydroxyl Groups: The catechol moiety in DHPPA is sensitive to oxidation and can interfere with the subsequent reaction steps. Therefore, protection of these hydroxyl groups is likely necessary. This could be achieved using protecting groups such as benzyl ethers or silyl ethers.
-
α-Bromination: The protected DHPPA can be subjected to α-bromination. A standard method for this is the Hell-Volhard-Zelinsky reaction, which typically uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). Alternatively, N-bromosuccinimide (NBS) with a suitable initiator could be employed.
-
Nucleophilic Substitution: The resulting α-bromo acid can then be treated with a hydroxide source, such as aqueous sodium hydroxide or potassium hydroxide, to displace the bromide and form the α-hydroxy acid. This step needs to be carefully controlled to avoid elimination reactions.
-
Deprotection: Finally, the protecting groups on the phenolic hydroxyls would be removed to yield 3,4-dihydroxyphenyllactic acid. The deprotection method will depend on the protecting group used (e.g., hydrogenolysis for benzyl ethers, fluoride source for silyl ethers).
Diagram of Theoretical Synthesis Workflow
Caption: A theoretical pathway for the synthesis of Danshensu from DHPPA.
Signaling Pathways and Biological Activity
3,4-Dihydroxyphenyllactic acid (Danshensu) exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective activities.[3] Its mechanisms of action often involve the modulation of key signaling pathways.
One of the prominent pathways affected by Danshensu is the Keap1-Nrf2/NQO1 signaling pathway .[3] Under conditions of oxidative stress, Danshensu can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and activates the expression of antioxidant response element (ARE)-dependent genes, including NQO1 and other cytoprotective enzymes. This leads to a reduction in oxidative stress and inflammation.[3]
Diagram of the Keap1-Nrf2/NQO1 Signaling Pathway
Caption: Danshensu modulates the Keap1-Nrf2/NQO1 signaling pathway.
Experimental Workflow for Bioactivity Assessment
A common experimental workflow to assess the biological activity of synthesized 3,4-dihydroxyphenyllactic acid involves in vitro antioxidant and cell-based assays.
Diagram of a Typical Experimental Workflow
Caption: A typical workflow for assessing the bioactivity of synthesized Danshensu.
References
Application Notes & Protocols: The Role of 3,4-Dihydroxyphenylpyruvic acid (DOPAL) in Parkinson's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc).[1][2] This neuronal loss leads to a profound dopamine deficiency in the striatum, resulting in the canonical motor symptoms of PD, including tremors, rigidity, and bradykinesia.[2][3] While the precise etiology of sporadic PD remains elusive, the "catecholaldehyde hypothesis" posits that 3,4-dihydroxyphenylpyruvic acid (DOPAL), a reactive and toxic metabolite of dopamine, is a key endogenous neurotoxin that triggers the degeneration of dopaminergic neurons.[4][5][6]
DOPAL is formed from the oxidative deamination of dopamine by monoamine oxidase (MAO) and is subsequently detoxified to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH).[5][6] An accumulation of DOPAL, potentially due to decreased ALDH activity or impaired vesicular storage of dopamine, is thought to contribute significantly to PD pathogenesis.[4][6] This molecule has been shown to induce selective neuronal death, trigger the aggregation of alpha-synuclein (α-Syn), and generate reactive oxygen species (ROS), making it a critical tool for modeling and investigating the molecular mechanisms of Parkinson's disease.[4][7][8]
These application notes provide an overview of DOPAL's mechanism of action, quantitative data from key studies, and detailed protocols for its use in both in vivo and in vitro models of PD.
Mechanism of Action & Signaling Pathways
DOPAL's neurotoxicity stems from its high reactivity, which disrupts multiple cellular processes. Its primary mechanisms include the induction of α-synuclein aggregation and the generation of oxidative stress.
Dopamine Metabolism and DOPAL Formation Dopamine is metabolized in the presynaptic terminal by MAO to form DOPAL.[5] Under normal physiological conditions, DOPAL is rapidly converted to the less toxic DOPAC by ALDH.[5][9] In Parkinson's disease, this balance is disrupted. Post-mortem studies of PD brains show decreased ALDH activity, which could lead to an accumulation of toxic DOPAL.[6]
Caption: Metabolic pathway of dopamine to DOPAL and its subsequent detoxification.
Cellular Toxicity Pathways of DOPAL Accumulated DOPAL exerts its neurotoxic effects through several interconnected pathways. It is a potent cross-linking agent that covalently modifies α-synuclein, triggering its misfolding and aggregation into toxic oligomers, a key pathological feature of PD.[7][10][11] This process is believed to be central to the formation of Lewy bodies.[7] Furthermore, DOPAL can undergo auto-oxidation to produce a semiquinone radical and an ortho-quinone, leading to the generation of ROS and significant oxidative stress.[12][13] This oxidative environment can damage mitochondria, impair the ubiquitin-proteasome system, and ultimately lead to apoptotic cell death.[2][4]
Caption: Key cellular pathways mediating DOPAL-induced neurotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies using DOPAL to model Parkinson's disease.
Table 1: In Vivo Effects of DOPAL Administration in Rodent Models
| Parameter | Value / Observation | Species | Reference |
|---|---|---|---|
| DOPAL Dose | 1 µ g/200 nl (total 800 nl/rat) | Rat | [4][5][14] |
| Injection Site | Substantia Nigra (SN) | Rat | [4][5][14] |
| Striatal TH Density | Significant decrease (p<0.001) ipsilateral to injection | Rat | [4][5] |
| SNpc Neuronal Loss (Nissl) | Significant decrease (p<0.001) vs. controls | Rat | [4][5][14] |
| SNpc Neuronal Loss (TH+) | Significant decrease (p=0.032) | Rat | [4][14] |
| Behavioral Outcome | Significant ipsilateral rotational asymmetry | Rat | [4][5] |
| Specificity | Spares non-dopaminergic neurons in pars reticulata | Rat |[4][5][14] |
Table 2: In Vitro Toxicity and Effects of DOPAL
| Cell Type / System | DOPAL Concentration | Observed Effect | Reference |
|---|---|---|---|
| PC12 Cells | As low as 6.6 µM | Induces cell death | [4] |
| Cell-free system | As low as 1.5 µM | Triggers α-synuclein aggregation | [4] |
| DA Neuron Cultures | ≥30 µM | Significant increase in large intracellular α-synuclein aggregates | [9] |
| Primary Cortical Neurons | 20 µM - 50 µM | Accumulation of monomeric α-synuclein and formation of oligomers |[15] |
Table 3: Biochemical Changes in Human Parkinson's Disease Brain Tissue
| Parameter | Location | Change in PD vs. Control | Reference |
|---|---|---|---|
| ALDH Activity | Putamen | Estimated 70% decrease | [6] |
| Vesicular Uptake (VMAT2) | Putamen | Estimated 89% decrease | [6] |
| DOPAC : DOPAL Ratio | Putamen | 70% decrease (p=0.0006) | [6] |
| DOPAL Levels | Substantia Nigra | Increased |[4] |
Experimental Protocols
The following protocols provide detailed methodologies for using DOPAL in Parkinson's disease research.
Protocol 1: In Vivo DOPAL-Induced Neurodegeneration Model in Rats
This protocol describes the unilateral stereotaxic injection of DOPAL into the substantia nigra of rats to create a hemiparkinsonian model, which recapitulates many features of the disease.[4][5]
Caption: Workflow for creating a DOPAL-induced in vivo model of Parkinson's disease.
Methodology:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats using an appropriate anesthetic (e.g., isoflurane).[16] Place the animal securely in a stereotaxic frame.
-
DOPAL Solution Preparation: Prepare a DOPAL solution of 1 µ g/200 nl in a vehicle such as phosphate-buffered saline (PBS).[4][5] Control animals should receive vehicle-only injections.
-
Stereotaxic Surgery: Following aseptic procedures, make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target coordinates for the substantia nigra.
-
Injection: Using a microsyringe, slowly infuse a total of 800 nl of the DOPAL solution into the substantia nigra over three separate injection sites to ensure adequate distribution of the neurotoxin.[4][5][14]
-
Post-Operative Care: After injection, slowly retract the needle, suture the incision, and provide appropriate post-operative care, including analgesics and monitoring, until the animal has fully recovered.
Protocol 2: Assessment of DOPAL-Induced Neurotoxicity
This protocol outlines the methods for evaluating the neurotoxic effects following the in vivo administration of DOPAL.
-
Behavioral Analysis (Rotational Behavior):
-
At a designated time point post-surgery (e.g., 5 days), assess motor asymmetry by administering a dopamine agonist (e.g., apomorphine) and placing the rat in an automated rotometer system.[4][16]
-
Record the number of full 360° turns ipsilateral and contralateral to the lesion for 30-60 minutes.[16] A significant increase in ipsilateral rotations indicates a successful lesion of the nigrostriatal pathway.[4]
-
-
Tissue Processing:
-
Deeply anesthetize the animals and perform transcardial perfusion with saline followed by 10% formalin to fix the brain tissue.[17]
-
Extract the brain and store it in formalin before slicing for histology.[17] Cut coronal sections (e.g., 40 µm) through the striatum and substantia nigra using a cryostat or vibratome.
-
-
Immunohistochemistry (IHC):
-
Stain sections for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons and terminals.[4][5]
-
Use Nissl staining to quantify total neuronal numbers.[4][14]
-
Briefly, incubate sections with a primary antibody against TH, followed by a biotinylated secondary antibody and an avidin-biotin complex, and visualize with a chromogen like DAB.
-
-
Stereological Quantification:
-
Use unbiased stereology to perform definitive counts of TH-positive and Nissl-stained neurons in the substantia nigra pars compacta and pars reticulata.[4][5]
-
Calculate the percentage of neuronal loss on the DOPAL-injected side compared to the contralateral (non-injected) side or vehicle-injected control animals.[4]
-
Protocol 3: In Vitro Analysis of DOPAL-Induced α-Synuclein Aggregation
This protocol details how to assess the ability of DOPAL to induce α-synuclein aggregation in cell culture models.
-
Cell Culture and Treatment:
-
Culture dopaminergic neuron cell lines (e.g., SH-SY5Y) or primary neurons under standard conditions.[1] For aggregation studies, cells can be transfected to overexpress wild-type α-synuclein.[9]
-
Treat the cells with varying concentrations of DOPAL (e.g., 1.5 µM to 150 µM) for a specified duration (e.g., 8-24 hours).[9] Include untreated cells as a control.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Collect the lysates and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate protein lysates (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for α-synuclein to detect monomers, oligomers, and high-molecular-weight aggregates.[7][9]
-
Use an appropriate secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) system. Quantify band intensity to compare levels of aggregated α-synuclein between treated and control groups.
-
Protocol 4: Quantification of DOPAL in Brain Tissue
This protocol describes the measurement of DOPAL and related dopamine metabolites in brain tissue samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method.[16][18]
-
Tissue Dissection and Homogenization:
-
Rapidly dissect the brain region of interest (e.g., striatum, substantia nigra) on ice.[16]
-
Homogenize the tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins and prevent enzymatic degradation of catechols.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C and collect the supernatant.
-
-
HPLC-ECD Analysis:
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[16][18]
-
Use a mobile phase optimized for catecholamine separation.
-
The electrochemical detector provides sensitive and selective detection of DOPAL, dopamine, and DOPAC based on their oxidation potentials.[18]
-
-
Quantification:
-
Create a standard curve using known concentrations of DOPAL and other metabolites.
-
Calculate the concentration of each analyte in the tissue samples by comparing their peak areas to the standard curve.[19] Express the results as ng/mg of tissue.
-
Conclusion this compound is a critical endogenous neurotoxin implicated in the pathogenesis of Parkinson's disease. Its ability to selectively kill dopaminergic neurons and promote the aggregation of α-synuclein makes it an invaluable tool for researchers.[4][7] The experimental models and protocols detailed in these notes allow for the robust investigation of the molecular cascades leading to neurodegeneration and provide a platform for screening and validating potential neuroprotective therapies aimed at mitigating DOPAL toxicity or its downstream effects.
References
- 1. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of dopamine in the pathophysiology of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Multi-Scale Computational Model of Levodopa-Induced Toxicity in Parkinson's Disease [frontiersin.org]
- 4. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis | PLOS One [journals.plos.org]
- 6. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation of alpha-synuclein by DOPAL, the monoamine oxidase metabolite of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydroxyphenylacetaldehyde and hydrogen peroxide generate a hydroxyl radical: possible role in Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. i-gap.org [i-gap.org]
- 10. Review on the interactions between dopamine metabolites and α-Synuclein in causing Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DOPAL initiates αSynuclein-dependent impaired proteostasis and degeneration of neuronal projections in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Reactive oxygen species and 3,4-dihydroxyphenylacetaldehyde in pathogenesis of Parkinson disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The neurotoxicity of DOPAL: behavioral and stereological evidence for its role in Parkinson disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: 3,4-Dihydroxyphenylpyruvic Acid (DHPPA) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 3,4-Dihydroxyphenylpyruvic acid (DHPPA) in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHPPA) and why is its stability in solution a concern?
A1: this compound (DHPPA) is a keto acid and a metabolite of L-DOPA, playing a role in tyrosine metabolism. Its structure, featuring a catechol group, makes it highly susceptible to oxidation, especially in aqueous solutions. This instability can lead to the formation of degradation products, which can interfere with experimental results and reduce the effective concentration of the active compound.
Q2: What are the primary factors that affect the stability of DHPPA in solution?
A2: The stability of DHPPA in solution is primarily influenced by several factors:
-
pH: DHPPA is more stable in acidic conditions. As the pH increases towards neutral and alkaline levels, the rate of degradation, particularly through oxidation, significantly increases.
-
Temperature: Higher temperatures accelerate the rate of degradation. For long-term storage, maintaining low temperatures is crucial.
-
Presence of Oxygen: As the degradation is primarily an oxidative process, the presence of dissolved oxygen in the solution will promote the breakdown of DHPPA.
-
Exposure to Light: Like many phenolic compounds, DHPPA may be sensitive to light, which can catalyze oxidative reactions.
-
Presence of Metal Ions: Metal ions, such as copper and iron, can catalyze the oxidation of catechols.
Q3: How can I prepare a stable solution of DHPPA for my experiments?
A3: To enhance the stability of your DHPPA solution, consider the following recommendations:
-
Use a Low pH Buffer: Prepare your DHPPA solution in an acidic buffer (e.g., pH 3-5).
-
Add an Antioxidant: The addition of an antioxidant, such as ascorbic acid, is highly recommended to prevent oxidation.
-
Use Degassed Solvents: To minimize dissolved oxygen, use solvents that have been degassed by sonication, sparging with an inert gas (like nitrogen or argon), or freeze-pump-thaw cycles.
-
Protect from Light: Store the solution in amber vials or wrap the container with aluminum foil to protect it from light.
-
Low-Temperature Storage: For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.
Q4: What is the likely degradation pathway of DHPPA?
A4: The primary degradation pathway for DHPPA in solution is believed to be auto-oxidation of the catechol moiety. This process likely proceeds through the formation of a semiquinone radical, which is then further oxidized to an ortho-quinone. These quinones are highly reactive and can undergo further reactions, including polymerization, leading to the formation of colored products.
Q5: How can I monitor the stability of my DHPPA solution?
A5: The stability of a DHPPA solution can be monitored by various analytical techniques. A common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This method allows for the separation and quantification of the parent DHPPA from its degradation products over time. A decrease in the peak area of DHPPA and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guides
Issue: Rapid Discoloration (e.g., turning pink or brown) of the DHPPA Solution
-
Potential Cause: This is a classic sign of oxidation of the catechol group in the DHPPA molecule. This is often accelerated by a neutral or alkaline pH, the presence of oxygen, and exposure to light.
-
Recommended Actions:
-
Verify pH: Ensure the pH of your solvent or buffer is in the acidic range (ideally below 6.0).
-
Incorporate an Antioxidant: If not already present, add an antioxidant like ascorbic acid to your solution preparation protocol.
-
Deoxygenate Solvent: Use a degassed solvent to prepare your solution.
-
Protect from Light: Prepare and store the solution in a container that protects it from light.
-
Issue: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause: This could be due to the degradation of DHPPA during the experiment, leading to a lower effective concentration of the active compound. The rate of degradation can vary depending on minor differences in experimental conditions.
-
Recommended Actions:
-
Prepare Fresh Solutions: Prepare the DHPPA solution immediately before each experiment.
-
Use a Stabilized Formulation: Follow the recommendations for preparing a stable solution, including the use of an acidic buffer and an antioxidant.
-
Monitor Stability: If possible, use HPLC to check the concentration of DHPPA in your stock solution before each set of experiments.
-
Issue: Precipitation in the DHPPA Solution
-
Potential Cause: Precipitation can occur if the concentration of DHPPA exceeds its solubility in the chosen solvent. It can also be due to the formation of insoluble degradation products (polymers).
-
Recommended Actions:
-
Check Solubility: Ensure you are not exceeding the solubility limit of DHPPA in your solvent. You may need to gently warm the solution or use a co-solvent if appropriate for your experiment.
-
Address Degradation: If the precipitate is colored, it is likely due to degradation. Follow the troubleshooting steps for discoloration to prevent the formation of these insoluble products.
-
Filtration: If a small amount of precipitate is present, you may be able to filter the solution (e.g., using a 0.22 µm syringe filter) immediately before use, but this does not address the underlying stability issue.
-
Quantitative Data Summary
While specific quantitative data for DHPPA is limited in the literature, the following table summarizes the expected effects on stability based on studies of structurally similar compounds.
| Condition | Expected Effect on DHPPA Stability | Rationale/Supporting Evidence for Similar Compounds |
| pH | More stable at acidic pH (<6), unstable at neutral to alkaline pH. | Phenolic compounds are generally more stable in acidic conditions.[2] |
| Temperature | Stability decreases with increasing temperature. | Degradation of 3,4-dihydroxyphenylglycol (DHPG) was observed at higher temperatures, with stability maintained at -80°C. |
| Antioxidants | Addition of antioxidants like ascorbic acid significantly improves stability. | Ascorbic acid prevents the auto-oxidation of 3,4-dihydroxyphenylacetic acid (DOPAC). |
| Light Exposure | Exposure to light, especially UV, is expected to accelerate degradation. | Many phenolic compounds are known to be light-sensitive. |
Experimental Protocols
Protocol for Preparing a Stabilized DHPPA Solution
This protocol provides a general guideline for preparing a more stable solution of DHPPA for in vitro experiments.
-
Prepare the Buffer: Prepare an acidic buffer (e.g., 0.1 M citrate buffer, pH 4.5). Degas the buffer by sonicating for at least 15 minutes or by sparging with an inert gas.
-
Add Antioxidant: Dissolve ascorbic acid in the degassed buffer to a final concentration of 0.1-1.0 mM.
-
Dissolve DHPPA: Weigh the required amount of DHPPA and dissolve it in the buffer containing ascorbic acid. It is recommended to prepare a concentrated stock solution.
-
Protect from Light: Perform all steps in a low-light environment and store the final solution in an amber vial or a vial wrapped in aluminum foil.
-
Storage: For immediate use, keep the solution on ice. For short-term storage (up to 24 hours), store at 2-8°C. For long-term storage, aliquot the solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol for a Basic Stability Study of a DHPPA Solution
This protocol describes a basic experiment to assess the stability of your DHPPA solution under your specific experimental conditions.
-
Prepare DHPPA Solution: Prepare your DHPPA solution according to your experimental protocol.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and analyze it using a validated HPLC method to determine the initial concentration of DHPPA.
-
Incubate Solution: Store the remaining solution under your typical experimental conditions (e.g., temperature, lighting).
-
Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take further aliquots and analyze them by HPLC.
-
Data Analysis: Plot the concentration of DHPPA as a percentage of the initial concentration versus time. This will give you a degradation profile of DHPPA under your experimental conditions.
Visualizations
Caption: Proposed auto-oxidation pathway of DHPPA.
Caption: Troubleshooting flowchart for DHPPA solution discoloration.
Caption: Workflow for preparing a stabilized DHPPA solution.
References
Technical Support Center: 3,4-Dihydroxyphenylpyruvic Acid (DHPPA) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 3,4-Dihydroxyphenylpyruvic acid (DHPPA).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of DHPPA, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of DHPPA, or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in DHPPA synthesis can stem from several factors. A primary cause is often the degradation of the product or starting materials under harsh reaction conditions. DHPPA is sensitive to both basic conditions and oxygen, which can lead to decomposition.[1]
Troubleshooting Steps:
-
Reaction Conditions:
-
Avoid Strong Bases: Exposure to strong bases can be detrimental to the stability of DHPPA.[1] If your synthesis involves a hydrolysis step, consider using acidic conditions. A reported high-yield synthesis utilizes 70% aqueous trifluoroacetic acid for hydrolysis at room temperature, which successfully avoids harsh basic conditions.[1]
-
Oxygen Sensitivity: The dihydroxyphenyl moiety is susceptible to oxidation. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Temperature Control: High temperatures can promote side reactions and decomposition.[2] Follow the recommended temperature profiles for your specific synthesis route. For instance, some protocols involve heating to reflux for several hours, and maintaining the correct temperature is crucial.[3][4]
-
-
Starting Materials and Reagents:
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure the purity of precursors like protocatechuic aldehyde and N-acetylglycine or other starting materials.
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions. Double-check your calculations and accurately measure all reagents.
-
-
Work-up and Purification:
-
Purification Losses: Significant product loss can occur during work-up and purification steps like recrystallization or column chromatography.[2]
-
Crystallization: For protocols that involve crystallization for purification, ensure proper cooling and concentration to maximize crystal precipitation.[3] Using an ice-water bath can aid in complete crystallization.[3]
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final DHPPA product shows significant impurities upon analysis (e.g., by NMR or LC-MS). What are the likely side reactions and how can I improve the purity?
-
Answer: The formation of impurities is often due to side reactions or incomplete reactions.
Potential Side Reactions and Solutions:
-
Oxidation: The catechol group in DHPPA is prone to oxidation, leading to colored impurities.
-
Solution: Perform the reaction and purification under an inert atmosphere. The use of antioxidants during the work-up could also be considered, though this would need to be carefully evaluated for compatibility with the overall scheme.
-
-
Incomplete Hydrolysis: If your synthesis involves the hydrolysis of an intermediate, such as an oxazolone, incomplete reaction will leave this intermediate as an impurity in your final product.
-
Solution: Ensure sufficient reaction time and appropriate concentration of the hydrolyzing agent (e.g., 1N HCl or 70% aqueous trifluoroacetic acid).[1][3] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
-
Decarboxylation: Although less common under controlled conditions, decarboxylation of the pyruvic acid moiety can occur, especially at elevated temperatures.
-
Solution: Maintain careful temperature control throughout the reaction and work-up procedures.
-
Improving Purity:
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical expected yield for DHPPA synthesis?
-
Q2: How can I monitor the progress of my DHPPA synthesis?
-
A2: Thin Layer Chromatography (TLC) is a common method to monitor the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
-
-
Q3: What are the key safety precautions to take during DHPPA synthesis?
-
A3: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some reagents used in the synthesis, like acetic anhydride and strong acids, are corrosive and should be handled in a fume hood.[4]
-
-
Q4: How should I store the final DHPPA product?
-
A4: Due to its sensitivity to oxygen, DHPPA should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and kept at a low temperature to minimize degradation.
-
Data Presentation
| Synthetic Route | Key Reagents | Reported Yield | Reference |
| Hydrolysis of α-acetylamino-β-(3,4-diacetoxyphenyl)acrylic acid | 1N HCl | 74.5% | [3] |
| Hydrolysis of trifluoromethyloxazolone intermediate | 70% aqueous trifluoroacetic acid | 87% | [1] |
| From protocatechuic aldehyde and N-acetylglycine (low yield reported for a similar procedure) | N-acetylglycine, Acetic Anhydride, NaOH | 34% | [1] |
Experimental Protocols
High-Yield Synthesis of this compound via Hydrolysis of a Trifluoromethyloxazolone Intermediate
This protocol is based on an improved synthesis method reported to achieve a high yield while avoiding harsh conditions detrimental to the product's stability.[1]
Materials:
-
3,4-Dihydroxyphenylalanine (L-DOPA)
-
Trifluoroacetic anhydride
-
70% aqueous trifluoroacetic acid
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Formation of the Trifluoromethyloxazolone Intermediate:
-
In a round-bottom flask under an inert atmosphere, suspend 3,4-Dihydroxyphenylalanine (L-DOPA) in a suitable solvent.
-
Cool the suspension in an ice bath.
-
Slowly add trifluoroacetic anhydride to the cooled suspension with stirring.
-
Allow the reaction to proceed until the formation of the intermediate is complete (monitor by TLC).
-
-
Hydrolysis to this compound:
-
To the reaction mixture containing the putative trifluoromethyloxazolone intermediate, add 70% aqueous trifluoroacetic acid at room temperature.
-
The product, this compound (1), will precipitate as it is formed.
-
Continue stirring at room temperature to ensure complete hydrolysis.
-
-
Isolation of the Product:
-
Isolate the precipitated product by filtration.
-
Wash the solid product with a small amount of cold water.
-
Dry the product under vacuum to obtain this compound.
-
Mandatory Visualizations
Caption: High-yield synthesis pathway of DHPPA from L-DOPA.
Caption: Troubleshooting workflow for low DHPPA synthesis yield.
References
Technical Support Center: 3,4-Dihydroxyphenylpyruvic Acid (DHPPA) Assays
Welcome to the technical support center for 3,4-Dihydroxyphenylpyruvic acid (DHPPA) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantification of DHPPA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHPPA) and why is it measured?
This compound (DHPPA) is a metabolite that can be an intermediate in the metabolism of the amino acid phenylalanine.[1] It is often measured in biological samples as a biomarker. For instance, urinary DHPPA can indicate the intake of chlorogenic acid, a compound found in many fruits, vegetables, and beverages like coffee and tea.[2][3] Its levels can also be associated with the activity of gut bacteria, such as Lactobacilli, Bifidobacteria, and Clostridium species, which are involved in the breakdown of dietary polyphenols.[2][3][4]
Q2: What are the common types of assays used to measure DHPPA?
While specific commercial assay details vary, DHPPA is typically quantified using methods common for the analysis of phenolic acids and other metabolites. These can include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC-MS) for high specificity and sensitivity.[5][6]
-
Spectrophotometric/Colorimetric Assays: These assays rely on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the DHPPA concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method uses antibodies specific to DHPPA for quantification.[7]
Q3: What are Pan-Assay Interference Compounds (PAINS) and could they affect my DHPPA assay?
Pan-Assay Interference Compounds (PAINS) are chemical compounds that often give false positive results in high-throughput screening assays.[8][9] These compounds can interfere with assay readouts through various mechanisms, including non-specific reactivity with proteins, fluorescence, or redox activity.[9] Given that DHPPA is a catechol, a class of compounds known to be redox-active, there is a potential for interference from other redox-active compounds in the sample. It is crucial to be aware of potential PAINS in your sample matrix.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
Possible Cause 1: Sample Stability DHPPA, like other phenolic compounds, can be susceptible to degradation.[10] Factors such as pH, temperature, light, and the presence of oxidizing agents can affect its stability.[10]
-
Troubleshooting Steps:
-
Sample Handling: Process samples promptly after collection. If storage is necessary, store them at -80°C and protect them from light.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can degrade the analyte.[6] Aliquot samples into smaller volumes before freezing.
-
pH Control: Ensure the pH of your sample and assay buffers is stable and within the optimal range for DHPPA stability.
-
Possible Cause 2: Reagent Preparation and Quality
-
Troubleshooting Steps:
-
Fresh Reagents: Prepare fresh reagents for each assay run, especially any standards and buffers.
-
Reagent Storage: Store all kit components at the recommended temperatures and check expiration dates.
-
Water Quality: Use high-purity, nuclease-free water for all reagent preparations.
-
Issue 2: High Background Signal or False Positives
Possible Cause 1: Interfering Substances in the Sample Matrix Biological samples are complex mixtures, and various endogenous and exogenous compounds can interfere with the assay.
-
Troubleshooting Steps:
-
Sample Preparation: Employ a sample clean-up step, such as solid-phase extraction (SPE) or protein precipitation, to remove potential interfering substances.[11]
-
Blank Measurement: Always include a sample blank (matrix without the analyte) to measure the background signal. Subtract the blank reading from your sample readings.
-
Review Diet and Medications: For clinical samples, be aware that a diet rich in polyphenols can elevate DHPPA levels.[3] Certain medications can also interfere with laboratory tests.[12]
-
Possible Cause 2: Assay Plate Contamination or Issues
-
Troubleshooting Steps:
-
Plate Quality: Use high-quality assay plates recommended by the manufacturer.
-
Proper Washing: Ensure thorough washing steps to remove unbound reagents and sample components.
-
Reader Settings: Optimize the settings of your plate reader for the specific assay wavelength.
-
Potential Interferences in DHPPA Assays
The following table summarizes potential interfering substances and their likely effects on DHPPA assays. Please note that the extent of interference can be assay-dependent.
| Interfering Substance | Potential Effect on DHPPA Measurement | Mechanism of Interference | Suggested Mitigation Strategy |
| Other Phenolic Compounds (e.g., from diet) | False Positive / Overestimation | Structural similarity leading to cross-reactivity in immunoassays or similar spectrophotometric properties. | Use a highly specific method like LC-MS. Implement a dietary washout period for subjects before sample collection. |
| Reducing Agents (e.g., Ascorbic Acid, Glutathione) | False Negative / Underestimation in some colorimetric assays | Interference with redox-based detection methods.[11][13] | Sample pre-treatment to remove reducing agents. Use a non-redox-based assay. |
| Hemolysis (in blood samples) | Variable (can increase or decrease readings) | Release of cellular contents that can interfere with enzymatic or colorimetric reactions.[14] | Use proper phlebotomy techniques to avoid hemolysis. Visually inspect samples and discard hemolyzed ones. |
| Lipemia (in blood samples) | Variable (can increase or decrease readings) | Turbidity can interfere with spectrophotometric measurements.[14] | Centrifuge samples at high speed to pellet lipids. Use a sample blank. |
| Certain Drugs and their Metabolites | Variable | Can cross-react with antibodies, inhibit enzymes, or have spectral overlap.[12] | Review patient medication history. Use a more specific analytical method if interference is suspected. |
Experimental Protocols
Generalized Spectrophotometric Assay Protocol for a Phenolic Acid
This protocol is a generalized example and should be optimized for your specific application.
-
Sample Preparation:
-
Centrifuge biological fluid samples (e.g., urine, plasma) to remove particulate matter.
-
Perform a sample clean-up step if necessary (e.g., solid-phase extraction).
-
-
Standard Curve Preparation:
-
Prepare a stock solution of DHPPA standard in a suitable solvent (e.g., methanol or water).
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0-100 µM).
-
-
Assay Procedure:
-
Add a defined volume of standards, samples, and blanks to the wells of a 96-well plate.
-
Add the colorimetric reagent (e.g., a reagent that reacts with the phenolic hydroxyl groups of DHPPA).
-
Incubate the plate for a specified time at a specific temperature to allow for color development.
-
-
Detection:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the standards and samples.
-
Plot the absorbance of the standards versus their concentrations to create a standard curve.
-
Determine the concentration of DHPPA in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: A typical experimental workflow for a DHPPA colorimetric assay.
Caption: A logical flowchart for troubleshooting common issues in DHPPA assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydroxyphenylpropionic Acid (DHPPA) - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. DHPPA (Beneficial Bacteria) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. gdx.net [gdx.net]
- 5. Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of antibodies for determination of alkylresorcinol metabolites in human urine and elucidation of ELISA cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdlinx.com [mdlinx.com]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Column Selection for 3,4-Dihydroxyphenylpyruvic Acid (DHPPA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of 3,4-Dihydroxyphenylpyruvic acid (DHPPA).
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: Why are my DHPPA peaks tailing?
Peak tailing for phenolic acids like DHPPA in reversed-phase HPLC is a common issue often caused by secondary interactions between the analyte and the stationary phase.[1] Other contributing factors can include issues with the mobile phase, the column itself, or the HPLC instrument.[1]
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: The pH of the mobile phase is critical for achieving good peak shape for acidic compounds like DHPPA. If the mobile phase pH is close to the pKa of DHPPA, both ionized and non-ionized forms of the compound will exist, leading to inconsistent retention and peak distortion.[1] For most phenolic acids, a mobile phase pH between 2.5 and 3.5 provides good peak shapes.[1] This is typically achieved by adding an acidifier like formic acid or phosphoric acid to the mobile phase.[1][2]
-
Minimize Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18) can interact with the polar functional groups of DHPPA, causing some molecules to be retained longer and resulting in a tailed peak.[1]
-
Solution: Use a column with low silanol activity or an end-capped column.[2] Modern, high-purity silica columns are designed to minimize these secondary interactions.
-
-
Check for Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1]
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Assess Column Health: Column degradation or contamination can create active sites that cause tailing.[1]
-
Investigate Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause the separated peak to broaden before detection.[1]
Q2: My DHPPA peak is fronting. What could be the cause?
Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread at the head of the column.[1] The ideal approach is to dissolve the sample in the initial mobile phase.[1]
-
Column Overload: Similar to tailing, overloading the column can also sometimes manifest as fronting.
Issue 2: Poor Resolution or Co-elution
Q3: I am not getting good separation between DHPPA and other components in my sample. How can I improve resolution?
Improving resolution in HPLC involves optimizing selectivity, efficiency, and retention factor.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Small changes in the mobile phase can have a large impact on selectivity and resolution.
-
Adjust Organic Solvent Ratio: In reversed-phase HPLC, increasing the aqueous portion of the mobile phase will generally increase retention and may improve the separation of early-eluting peaks.[5]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[6]
-
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry is the next logical step.
-
Different Reversed-Phase Chemistries: If you are using a C18 column, consider a C8, Phenyl-Hexyl, or a polar-embedded phase column. Phenyl phases can offer alternative selectivity for aromatic compounds like DHPPA.[6][7]
-
Consider HILIC: For very polar compounds that are poorly retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[8][9] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[8]
-
-
Adjust Temperature: Operating the column at a controlled, elevated temperature can improve efficiency and reduce viscosity, but it may also alter selectivity.
Frequently Asked Questions (FAQs)
Q4: What is the best type of HPLC column for DHPPA analysis?
The optimal column depends on the sample matrix and the other compounds present. Here are some common choices:
-
Reversed-Phase (RP) C18: This is the most common starting point for the analysis of phenolic acids.[7] A modern, high-purity, end-capped C18 column with a particle size of 3 µm or 5 µm is a good initial choice.[10] A validated method for 4-Hydroxyphenylpyruvic acid, a closely related compound, uses a C18 column.[11][12]
-
Reversed-Phase (RP) Phenyl: Phenyl columns can provide alternative selectivity for aromatic compounds due to pi-pi interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If DHPPA is poorly retained on reversed-phase columns, a HILIC column can be an excellent option.[8][13]
Q5: What are the key parameters to consider when selecting an HPLC column?
-
Stationary Phase Chemistry: As discussed above, C18, C8, Phenyl, and HILIC phases offer different selectivities.
-
Particle Size: Smaller particles (e.g., < 3 µm) provide higher efficiency and resolution but generate higher backpressure.[14][15] 3 µm or 5 µm particles are common for standard HPLC.[10]
-
Column Dimensions (Length and Internal Diameter): Longer columns (150 mm or 250 mm) provide higher resolution, while shorter columns (50 mm or 100 mm) allow for faster analyses.[14] Smaller internal diameters (2.1 mm) are suitable for LC-MS applications and reduce solvent consumption.[10]
-
Pore Size: For small molecules like DHPPA (molecular weight < 2000 Da), a pore size of around 100-120 Å is typically recommended.[7][14]
Q6: How do I choose the initial mobile phase conditions for DHPPA analysis?
A good starting point for reversed-phase analysis of DHPPA is a gradient elution with:
-
Mobile Phase A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid).[2]
-
Mobile Phase B: Acetonitrile or methanol with the same acidifier.
A typical gradient might run from 5-10% B to 90-95% B over 10-20 minutes.
Experimental Protocols
Example HPLC Method for a Related Compound (4-Hydroxyphenylpyruvic acid)
This method can be a good starting point for developing a method for DHPPA.
| Parameter | Condition |
| Column | Newcrom R1 (a reversed-phase column with low silanol activity) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Notes | For Mass-Spec (MS) compatibility, phosphoric acid should be replaced with formic acid. |
Source: Adapted from SIELC Technologies.[2]
Validated LC-MS/MS Method for HPPA (DHPPA)
A validated method for the analysis of Hydroxyphenylpyruvic acid (HPPA), another name for DHPPA, has been published.[11][12]
| Parameter | Condition |
| Column | Atlantis dC18 (100 mm × 3.0 mm, 3 μm) |
| Column Temperature | 35°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 20% B for 0.5 min, linear increase to 90% B by 2.5 min, hold for 1 min, then to 100% B for 1.4 min, followed by re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) in negative ionization mode |
Source: Adapted from Hughes et al., 2022.[11][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 4-Hydroxyphenylpyruvic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. HPLC column selection - how to choose the right HPLC column | Analytics-Shop [analytics-shop.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. watrex.com [watrex.com]
- 10. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 11. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 15. asianjpr.com [asianjpr.com]
Technical Support Center: 3,4-Dihydroxyphenylpyruvic Acid (DHPPA) LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the LC-MS analysis of 3,4-Dihydroxyphenylpyruvic acid (DHPPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHPPA) and why is its accurate quantification important?
A1: this compound is a metabolite of L-DOPA and an intermediate in the metabolic pathway of catecholamines. Accurate quantification of DHPPA is crucial for studying various physiological and pathological processes, including inherited metabolic disorders and neurodegenerative diseases.
Q2: What are matrix effects in LC-MS analysis and how do they affect DHPPA quantification?
A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the DHPPA analysis.[2][3] Common sources of matrix effects in biological samples like plasma and urine include phospholipids, salts, and other endogenous metabolites.[4]
Q3: What are the common signs of matrix effects in the analysis of DHPPA?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.
-
Inconsistent peak areas for quality control (QC) samples.
Q4: What types of biological samples are most susceptible to matrix effects when analyzing DHPPA?
A4: Complex biological matrices are most likely to cause significant matrix effects. For DHPPA analysis, these include:
-
Biological fluids: Plasma, serum, and urine.
-
Tissue homogenates: Brain, liver, and kidney tissues.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the LC-MS analysis of DHPPA, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause:
-
Co-elution with interfering matrix components: Phospholipids and other endogenous substances can interfere with the analyte's interaction with the stationary phase.
-
Inappropriate mobile phase pH: The ionization state of DHPPA, a phenolic acid, is pH-dependent and can affect its chromatographic behavior.
-
Column degradation: Loss of stationary phase or column contamination.
Solutions:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) to remove interfering compounds. A mixed-mode cation exchange or a polymeric reversed-phase sorbent can be effective.
-
Adjust Chromatographic Conditions: Modify the mobile phase gradient, composition, or pH to improve the separation of DHPPA from matrix components. For phenolic acids, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often beneficial.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Column Washing and Replacement: Implement a robust column washing procedure between runs. If peak shape does not improve, consider replacing the column.
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause:
-
Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement.
-
Inconsistent Sample Preparation: Variability in extraction efficiency during sample preparation.
-
Analyte Instability: DHPPA, having a catechol structure, can be susceptible to oxidation.
Solutions:
-
Implement a Robust Sample Preparation Protocol: Solid Phase Extraction (SPE) is generally more reproducible than liquid-liquid extraction (LLE) or simple protein precipitation.[5]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects and extraction recovery.[6] A deuterated or ¹³C-labeled DHPPA would be the ideal internal standard.
-
Control Sample pH and Temperature: Keep samples at a low temperature (e.g., 4°C) and under slightly acidic conditions to minimize degradation.
-
Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Issue 3: Low Sensitivity and High Background Noise
Possible Cause:
-
Significant Ion Suppression: High levels of co-eluting matrix components, particularly phospholipids in plasma samples.
-
Contamination: Contamination from the sample preparation process, reagents, or the LC-MS system itself.
-
Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy.
Solutions:
-
Incorporate Phospholipid Removal: For plasma samples, use a specific phospholipid removal product or a sample preparation method like SPE that effectively removes these interferences.
-
Optimize the SPE Protocol: Ensure proper conditioning, loading, washing, and elution steps to maximize analyte recovery and minimize matrix interferences.
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of LC-MS grade to minimize background noise.[7]
-
Tune MS/MS Parameters: Optimize the precursor ion, product ions, collision energy, and other MS parameters for DHPPA and its internal standard to maximize signal intensity.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for DHPPA from Human Plasma
This protocol is adapted from methods used for similar catecholamine metabolites and is designed to provide a robust starting point for method development.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Internal standard solution (e.g., stable isotope-labeled DHPPA)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard solution and 200 µL of 0.1% formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of 20% methanol in water.
-
-
Elution: Elute DHPPA with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of DHPPA
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Autosampler Temp. | 4 °C |
Mass Spectrometry Parameters (Hypothetical for DHPPA):
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 197.04 |
| Product Ion 1 (m/z) | 153.05 (Quantitative) |
| Product Ion 2 (m/z) | 109.06 (Qualitative) |
| Collision Energy | Optimized for your instrument |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following table summarizes the expected performance of different sample preparation methods in reducing matrix effects for analytes structurally similar to DHPPA. This data can guide the selection of an appropriate sample preparation strategy.
| Sample Preparation Method | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Protein Precipitation | 85 - 110 | < 15 | 30 - 60 (Suppression) |
| Liquid-Liquid Extraction | 70 - 95 | < 10 | 15 - 40 (Suppression) |
| Solid Phase Extraction | 90 - 105 | < 5 | < 15 (Suppression/Enhancement) |
Visualizations
Caption: Workflow for DHPPA analysis from plasma.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blog [phenomenex.blog]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Scaling Up 3,4-Dihydroxyphenylpyruvic Acid (DHPPA) Production
Welcome to the technical support center for 3,4-Dihydroxyphenylpyruvic acid (DHPPA) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of DHPPA synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the scaling up of DHPPA production through microbial fermentation or enzymatic synthesis.
Microbial Fermentation
Problem 1: Low DHPPA Yield After Scaling Up Fermentation
-
Possible Causes:
-
Suboptimal Aeration and Mixing: Inadequate oxygen supply and inefficient mixing in larger fermenters can lead to reduced cell growth and metabolic activity.[1][2] Gradients in dissolved oxygen, substrate concentration, and pH can form in large-scale bioreactors, negatively impacting microbial performance.[3]
-
Nutrient Limitation: The nutrient requirements of the culture may not be met at a larger scale, leading to limitations in growth and product formation.
-
Accumulation of Inhibitory Byproducts: Higher cell densities in scaled-up processes can lead to the accumulation of toxic byproducts that inhibit cell growth and DHPPA production.
-
Shear Stress: Increased agitation speeds in large fermenters can cause cellular damage due to shear stress.[2]
-
-
Solutions:
-
Optimize Aeration and Agitation:
-
Maintain a consistent volumetric oxygen transfer coefficient (kLa) between the lab-scale and production-scale fermenters.
-
Use computational fluid dynamics (CFD) to model and optimize mixing and aeration in the larger vessel.
-
Implement a cascaded control strategy for dissolved oxygen (DO), where agitation and aeration rates are adjusted automatically to maintain a setpoint.
-
-
Implement a Fed-Batch Strategy: A fed-batch approach allows for the controlled addition of nutrients, preventing substrate overflow metabolism and the formation of inhibitory byproducts.[4][5][6] This strategy can help achieve high cell densities and sustained productivity.
-
Media Optimization: Re-evaluate the media composition to ensure it meets the demands of a high-density culture. This may involve increasing the concentration of key nutrients or adding supplements.
-
Strain Engineering: Engineer the microbial strain to have a higher tolerance to potential inhibitory byproducts or to redirect metabolic flux towards DHPPA synthesis.[7]
-
Problem 2: Inconsistent Batch-to-Batch DHPPA Production
-
Possible Causes:
-
Variability in Inoculum: Inconsistent age, cell density, or metabolic state of the seed culture can lead to variations in fermentation performance.
-
Raw Material Variability: Lot-to-lot differences in raw materials, such as yeast extract or peptone, can impact cell growth and product yield.[8]
-
Inadequate Process Control: Fluctuations in pH, temperature, or dissolved oxygen can lead to inconsistent results.
-
-
Solutions:
-
Standardize Inoculum Preparation: Implement a strict protocol for seed culture preparation, ensuring consistent growth conditions and transfer times.
-
Raw Material Quality Control: Qualify and test raw materials from different lots to ensure consistency.
-
Implement Robust Process Analytical Technology (PAT): Utilize online sensors to monitor and control critical process parameters in real-time, ensuring consistency between batches.
-
Enzymatic Synthesis
Problem 1: Low Conversion Rate in a Large-Scale Enzymatic Reaction
-
Possible Causes:
-
Poor Mass Transfer: Inadequate mixing in a large reactor can lead to poor diffusion of the substrate to the enzyme, resulting in a lower reaction rate.
-
Enzyme Inhibition: High concentrations of the substrate or product can inhibit enzyme activity. The accumulation of byproducts can also have an inhibitory effect.[9][10]
-
Suboptimal pH and Temperature: The optimal pH and temperature for the enzyme may not be maintained throughout the larger reaction volume.
-
Enzyme Instability: The enzyme may lose activity over the course of a longer reaction time at a larger scale.
-
-
Solutions:
-
Optimize Mixing: Use appropriate impeller designs and agitation speeds to ensure homogenous mixing without denaturing the enzyme.
-
Substrate Feeding: Implement a fed-batch or continuous feeding strategy to maintain a low, non-inhibitory concentration of the substrate.
-
In Situ Product Removal: Consider techniques to remove the product as it is formed to avoid product inhibition.
-
Precise pH and Temperature Control: Use a reliable pH and temperature control system to maintain optimal conditions throughout the reaction.
-
Enzyme Immobilization: Immobilizing the enzyme can improve its stability and allow for easier reuse, which is particularly beneficial for large-scale processes.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up DHPPA production from a lab-scale fermenter to an industrial-scale bioreactor?
A1: The primary challenges include maintaining equivalent mass transfer (especially oxygen), ensuring homogenous mixing to avoid gradients of nutrients, pH, and temperature, managing heat removal, preventing contamination, and ensuring the economic viability of the process at a larger scale.[3][8] Conditions that are easily controlled in a small lab fermenter can become significant hurdles in a large industrial bioreactor.
Q2: How can I minimize the formation of byproducts during DHPPA fermentation?
A2: Byproduct formation can often be minimized by implementing a fed-batch strategy to avoid excess substrate, which can lead to overflow metabolism.[4][5] Additionally, optimizing the aeration and pH control can help maintain the desired metabolic state of the cells. Metabolic engineering to knock out competing pathways is also a powerful strategy.[7]
Q3: What is the most effective method for purifying DHPPA from a fermentation broth?
A3: The purification of DHPPA from a complex fermentation broth typically involves multiple steps. A common approach includes initial cell removal through centrifugation or microfiltration, followed by purification of the supernatant using techniques like liquid-liquid extraction, precipitation, and chromatography. The specific methods will depend on the purity requirements and the presence of other metabolites.
Q4: How can I improve the stability of DHPPA during production and storage?
A4: DHPPA, being a dihydroxyphenyl compound, is susceptible to oxidation.[11][12] To improve stability, it is crucial to minimize exposure to oxygen by using inert gas blanketing during processing and storage. Controlling the pH and temperature is also important, as extreme conditions can accelerate degradation. The addition of antioxidants may also be considered. For long-term storage, keeping the product at low temperatures (-80°C) and protected from light is recommended.
Q5: What are the key parameters to monitor during a fed-batch fermentation for DHPPA production?
A5: Key parameters to monitor include cell density (OD600), substrate concentration (e.g., glucose), dissolved oxygen (DO), pH, temperature, and the concentration of DHPPA and any major byproducts. Online monitoring and control of DO and pH are critical for maintaining optimal conditions.
Data Presentation
Table 1: Comparison of DHPPA Production in Different E. coli Strains (Shake Flask Cultures)
| Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g substrate) | Reference |
| E. coli BL21(DE3) | Overexpression of L-amino acid deaminase from Proteus vulgaris | L-DOPA | ~9.5 | 0.966 | [13] |
| E. coli Engineered | Overexpression of enzymes in the shikimate pathway | Glucose | ~1.8 | - | [14] |
Table 2: Kinetic Parameters of d-Lactate Dehydrogenase for DHPPA Reduction [15]
| Coenzyme | Km (mmol/L) | kcat (s⁻¹) | kcat/Km (mmol/L⁻¹ s⁻¹) |
| NADH | 0.09 | 2.17 | 24.07 |
| NADPH | 0.10 | 0.13 | 1.30 |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of E. coli for DHPPA Production
This protocol is a general guideline and should be optimized for your specific strain and process.
-
Inoculum Preparation:
-
Inoculate a single colony of the DHPPA-producing E. coli strain into 50 mL of LB medium in a 250 mL shake flask.
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
-
Use this seed culture to inoculate the fermenter to an initial OD600 of 0.1-0.2.
-
-
Fermenter Setup:
-
Prepare the fermentation medium (a defined medium with glucose as the carbon source is recommended) in the fermenter.
-
Sterilize the fermenter and medium.
-
Calibrate pH and DO probes.
-
Set the initial temperature to 37°C and pH to 7.0 (controlled with NH4OH or NaOH).
-
-
Batch Phase:
-
Inoculate the fermenter with the seed culture.
-
Run in batch mode until the initial glucose is nearly depleted. This can be monitored by an increase in the DO signal.
-
-
Fed-Batch Phase:
-
Start the feed of a concentrated glucose solution. An exponential feeding strategy is often used to maintain a constant growth rate.[4][5]
-
Maintain the DO at a setpoint (e.g., 30% of air saturation) by cascading the agitation speed and aeration rate.
-
If applicable, induce gene expression for DHPPA production at the appropriate cell density (e.g., OD600 of 20-40) by adding an inducer like IPTG.
-
-
Harvesting:
-
Continue the fermentation until the desired DHPPA concentration is reached or productivity declines.
-
Cool the fermenter and harvest the cells and supernatant for downstream processing.
-
Protocol 2: Enzymatic Synthesis of DHPPA using L-amino acid deaminase (L-AAD)
This protocol describes the whole-cell biocatalysis for DHPPA production from L-DOPA.
-
Biocatalyst Preparation:
-
Cultivate recombinant E. coli cells expressing L-AAD from Proteus vulgaris as described in the fermentation protocol.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
The cell pellet can be used directly as a whole-cell biocatalyst.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the substrate (L-DOPA) in a buffer at the optimal pH for the enzyme (e.g., pH 8.0).[15]
-
Add the whole-cell biocatalyst to the reaction mixture.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples periodically and analyzing the concentration of DHPPA using HPLC.
-
-
Reaction Termination and Product Recovery:
-
Once the reaction is complete, terminate it by removing the biocatalyst (e.g., by centrifugation).
-
The supernatant containing DHPPA can then be subjected to downstream purification.
-
Protocol 3: Quantification of DHPPA by HPLC-UV
-
Sample Preparation:
-
Take a sample from the fermentation broth or enzymatic reaction.
-
Centrifuge the sample to remove cells and other solids.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample with the mobile phase if necessary.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[16][17][18][19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where DHPPA has significant absorbance (e.g., 280 nm).
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure DHPPA.
-
Inject the samples and standards into the HPLC system.
-
Determine the concentration of DHPPA in the samples by comparing the peak area to the standard curve.
-
Visualizations
References
- 1. The effect of aeration and mixing in developing a dairy-based functional food rich in menaquinone-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. eppendorf.com [eppendorf.com]
- 6. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Escherichia coli for the production of phenylpyruvate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scale-up of industrial microbial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dual pathway for metabolic engineering of Escherichia coli to produce the highly valuable hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing this compound to d-3,4-dihydroxyphenyllactic acid via a coenzyme nonspecific d-lactate dehydrogenase from Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum [mdpi.com]
- 19. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Dihydroxyphenylpyruvic Acid (DHPPA) Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3,4-Dihydroxyphenylpyruvic acid (DHPPA) during storage. Adherence to these protocols is critical for maintaining the integrity and activity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DHPPA) prone to oxidation?
A1: DHPPA contains a catechol moiety (a 3,4-dihydroxyphenyl group), which is highly susceptible to oxidation. This oxidation can be initiated by exposure to oxygen, light, elevated temperatures, alkaline pH, and the presence of metal ions. The oxidation process can lead to the formation of colored degradation products and a loss of the compound's biological activity.
Q2: What are the visible signs of DHPPA oxidation?
A2: A primary indicator of DHPPA oxidation is a change in the color of the solid compound or its solutions. Pure DHPPA is typically a yellowish-white crystalline solid. Upon oxidation, it may turn pink, brown, or even black. In solution, a color change from colorless or pale yellow to a darker shade indicates degradation. For quantitative assessment, chromatographic methods like HPLC are recommended to detect the appearance of degradation peaks.
Q3: Can I store DHPPA in solution?
A3: Storing DHPPA in solution is generally not recommended for long-term storage due to its lower stability compared to the solid form. If short-term storage in solution is necessary, it should be prepared fresh, stored at 2-8°C, protected from light, and used as quickly as possible. The pH of the solution should be maintained in the slightly acidic range (pH 4-6) to minimize oxidation.
Q4: What is the ideal temperature for long-term storage of solid DHPPA?
A4: For long-term storage, solid DHPPA should be stored at -20°C or lower. This minimizes thermal degradation and slows down the rate of oxidation.
Q5: How does pH affect the stability of DHPPA in solution?
A5: The rate of catechol oxidation is significantly accelerated under neutral to alkaline conditions. Therefore, to enhance the stability of DHPPA in solution, it is crucial to maintain a slightly acidic pH, ideally between 4 and 6.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of DHPPA.
| Issue | Possible Cause(s) | Troubleshooting/Corrective Action(s) |
| Discoloration of Solid DHPPA (e.g., turning pink or brown) | 1. Exposure to Air (Oxygen): The container was not properly sealed or was frequently opened. 2. Exposure to Light: The storage container is not light-protective. 3. Elevated Storage Temperature: The compound was not stored at the recommended low temperature. 4. Moisture Contamination: The compound has absorbed moisture, which can accelerate oxidation. | 1. Inert Atmosphere: Aliquot the compound into smaller, tightly sealed vials. For optimal protection, store under an inert gas like argon or nitrogen. 2. Light Protection: Store in amber vials or wrap the container with aluminum foil. 3. Temperature Control: Ensure consistent storage at -20°C or below. 4. Desiccation: Store in a desiccator, especially after opening the main container. |
| Rapid Discoloration of DHPPA Solution | 1. High pH of Solvent: The solvent or buffer used has a neutral or alkaline pH. 2. Dissolved Oxygen in Solvent: The solvent was not degassed prior to use. 3. Contamination with Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in the solvent or from glassware can catalyze oxidation.[1] | 1. pH Adjustment: Use a slightly acidic buffer (pH 4-6) for preparing solutions. 2. Degassing Solvents: Degas all solvents and buffers by sparging with an inert gas (argon or nitrogen) or by sonication under vacuum before use. 3. Use of Chelating Agents: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the buffer to sequester metal ions. Use high-purity water and acid-washed glassware. |
| Inconsistent Experimental Results or Loss of Compound Activity | 1. Degradation of DHPPA Stock: The stock of DHPPA has oxidized over time. 2. Repeated Freeze-Thaw Cycles of Solutions: This can lead to degradation of the compound in solution. | 1. Purity Check: Regularly check the purity of the DHPPA stock using HPLC. If significant degradation is observed, use a fresh batch. 2. Aliquoting: Prepare single-use aliquots of DHPPA solutions to avoid repeated freeze-thaw cycles. |
| Appearance of Unexpected Peaks in HPLC Chromatogram | 1. Oxidation during Sample Preparation: The sample was exposed to air or light for an extended period before analysis. 2. Oxidation during HPLC Run: The mobile phase is not optimized to prevent on-column oxidation. | 1. Minimize Exposure: Prepare samples for HPLC analysis immediately before injection. Use amber autosampler vials. 2. Mobile Phase Optimization: Consider adding a small amount of an antioxidant, such as ascorbic acid, to the mobile phase if on-column degradation is suspected. Ensure the mobile phase is degassed. |
Experimental Protocols
Protocol 1: Recommended Storage of Solid this compound
Objective: To provide a standardized procedure for the long-term storage of solid DHPPA to minimize oxidation.
Materials:
-
This compound (solid)
-
Amber glass vials with screw caps and PTFE septa
-
Argon or Nitrogen gas with a regulator and tubing
-
-20°C or -80°C freezer
-
Desiccator
Procedure:
-
Upon receiving, immediately place the entire container of DHPPA in a -20°C or -80°C freezer.
-
For routine use, it is recommended to aliquot the bulk container into smaller, single-use vials to minimize exposure of the entire stock to ambient conditions.
-
Perform the aliquoting procedure in a controlled environment with low humidity and minimal light exposure. A glove box with an inert atmosphere is ideal.
-
If a glove box is not available, work quickly. Place the desired number of amber vials in a desiccator to ensure they are dry.
-
Weigh the desired amount of DHPPA into each amber vial.
-
Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) for 10-15 seconds.
-
Immediately and tightly seal the vials with the screw caps.
-
Label the vials appropriately with the compound name, concentration (if applicable), date, and storage conditions.
-
Place the sealed vials inside a secondary container and store them in a -20°C or -80°C freezer.
-
Store the vials in a desiccator within the freezer if possible to further protect against moisture.
Protocol 2: Preparation and Short-Term Storage of DHPPA Solutions
Objective: To outline a method for preparing DHPPA solutions while minimizing oxidation for immediate or short-term use.
Materials:
-
Solid DHPPA
-
High-purity, degassed water or appropriate buffer (e.g., citrate or acetate buffer, pH 4-6)
-
Chelating agent (e.g., EDTA, optional)
-
Antioxidant (e.g., Ascorbic acid or Sodium metabisulfite, optional)
-
Amber vials or tubes
-
Inert gas (argon or nitrogen)
Procedure:
-
Choose a suitable solvent or buffer. For aqueous solutions, a slightly acidic buffer (pH 4-6) is recommended.
-
Degas the solvent or buffer by sparging with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
If concerned about metal ion contamination, add a chelating agent like EDTA to the buffer to a final concentration of 0.1 mM.
-
For enhanced stability, a small amount of an antioxidant can be added. Common choices include ascorbic acid (to a final concentration of 0.1-1 mM) or sodium metabisulfite (to a final concentration of 0.1-1 mM). Note: Ensure the antioxidant is compatible with your downstream application.
-
Weigh the required amount of solid DHPPA in a suitable container.
-
Add the degassed, prepared solvent/buffer to the solid DHPPA and dissolve completely.
-
Flush the headspace of the container with inert gas and seal tightly.
-
If the solution is not for immediate use, store it in a tightly sealed amber vial at 2-8°C.
-
It is highly recommended to prepare solutions fresh and use them on the same day. Avoid storing solutions for more than 24 hours.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Solid | -20°C to -80°C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vials) | Long-term (> 6 months) |
| Solid | 2-8°C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vials) | Short-term (< 6 months) |
| Solution (Aqueous, pH 4-6) | 2-8°C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vials) | Very Short-term (< 24 hours) |
Table 2: Potential Additives for Enhancing Stability of DHPPA in Aqueous Solutions
| Additive | Function | Typical Concentration | Considerations |
| EDTA | Chelating Agent | 0.1 mM | Sequesters metal ions that catalyze oxidation. |
| Ascorbic Acid | Antioxidant | 0.1 - 1 mM | Can interfere with certain biological assays. |
| Sodium Metabisulfite | Antioxidant | 0.1 - 1 mM | May not be suitable for all cell-based experiments. |
Visualizations
Caption: Workflow for optimal storage and handling of DHPPA.
Caption: Troubleshooting logic for DHPPA oxidation.
References
Technical Support Center: Enzymatic Assay Optimization for DHPPA Substrate
Welcome to the technical support center for enzymatic assays utilizing the 3,4-dihydroxyphenylpropionic acid (DHPPA) substrate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical application for an enzymatic assay with DHPPA?
An enzymatic assay using DHPPA as a substrate is often employed to study enzymes that catalyze the cleavage or modification of dihydroxyphenyl compounds. A key example is the study of dioxygenase enzymes, such as 3,4-dihydroxyphenylacetate 2,3-dioxygenase (DHPPAO), which are involved in the metabolic pathways of aromatic compounds in various microorganisms. These assays are crucial for understanding enzyme kinetics, inhibitor screening, and metabolic pathway elucidation.
Q2: What is the principle behind a spectrophotometric assay for DHPPA-metabolizing enzymes?
Many enzymes that act on DHPPA, like DHPPAO, catalyze a ring-cleavage reaction. This process often results in a product that has a distinct absorbance spectrum compared to the substrate. For instance, the product of DHPPAO activity, 5-carboxymethyl-2-hydroxymuconate semialdehyde (CHMS), strongly absorbs light at a specific wavelength (e.g., 380 nm), while the substrate DHPPA does not.[1] By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined.
Q3: How should DHPPA substrate solutions be prepared and stored?
DHPPA solutions should be prepared fresh for optimal results. Due to the presence of the catechol group, DHPPA can be susceptible to oxidation, which can lead to high background signals. To minimize oxidation, prepare the solution in a buffer that has been deoxygenated and consider adding antioxidants like ascorbic acid if compatible with your enzyme.[1] For short-term storage, keep the solution on ice and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
Q4: What are the critical parameters to optimize for a DHPPA enzymatic assay?
Key parameters to optimize include:
-
Enzyme Concentration: Should be in the linear range where the reaction rate is proportional to the enzyme concentration.
-
Substrate (DHPPA) Concentration: Ideally, this should be around the Michaelis constant (Km) for inhibitor screening or saturating for determining Vmax.
-
pH and Buffer System: The pH should be optimal for enzyme activity and stability. The buffer components should not interfere with the reaction.
-
Temperature: Most enzymatic assays are performed at a constant, optimal temperature to ensure consistent reaction rates.[1][2]
-
Cofactors: Some enzymes may require specific cofactors (e.g., Fe(II) for some dioxygenases) for activity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays with DHPPA.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Substrate (DHPPA) Oxidation: DHPPA can auto-oxidize, especially at neutral to alkaline pH, leading to a colored product that absorbs light. | - Prepare DHPPA solution fresh before each experiment.- Use deoxygenated buffers.- Add a small amount of a reducing agent like DTT or ascorbic acid if it does not interfere with the enzyme.[1]- Run a "no-enzyme" control to quantify and subtract the background rate of oxidation. |
| 2. Contaminated Reagents: Buffers or other reagents may be contaminated with substances that absorb at the detection wavelength. | - Use high-purity reagents and water.- Filter-sterilize buffers. | |
| 3. Light Scattering: Particulate matter in the reaction mixture can cause light scattering, leading to artificially high absorbance readings. | - Centrifuge or filter the enzyme preparation and other solutions before use. | |
| Low or No Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. | - Aliquot the enzyme upon receipt and store at the recommended temperature.- Run a positive control with a known active enzyme lot.- Ensure all necessary cofactors are present in the assay buffer.[1] |
| 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity. | - Perform a pH profile to determine the optimal pH for your enzyme.- Conduct a temperature profile to find the optimal reaction temperature.[1]- Test different buffer systems to ensure compatibility. | |
| 3. Incorrect Wavelength Setting: The spectrophotometer is not set to the correct wavelength for detecting the product. | - Verify the absorbance maximum of the expected product and set the instrument accordingly. For the product of DHPPAO, this is around 380 nm.[1] | |
| Non-linear Reaction Rate | 1. Substrate Depletion: The initial DHPPA concentration is too low, leading to a rapid decrease in the reaction rate as the substrate is consumed. | - Increase the initial DHPPA concentration. Ensure the reaction is monitored during the initial phase where less than 10-15% of the substrate is consumed. |
| 2. Enzyme Instability: The enzyme is not stable under the assay conditions and loses activity over the course of the measurement. | - Reduce the incubation time.- Add stabilizing agents such as glycerol or BSA to the enzyme storage buffer (check for compatibility with the assay).- Perform the assay at a lower temperature if the enzyme is thermolabile. | |
| 3. Product Inhibition: The product of the reaction is inhibiting the enzyme. | - Analyze only the initial, linear phase of the reaction to determine the initial velocity. |
Experimental Protocols
Protocol 1: Determining Optimal pH for a DHPPA-Metabolizing Enzyme
-
Prepare a series of buffers with different pH values (e.g., citrate for pH 5.5-6.5, phosphate for pH 6.5-7.5, Tris-HCl for pH 7.5-8.5, and glycine-NaOH for pH 8.5-9.5).
-
Prepare a stock solution of DHPPA in deionized water.
-
Set up reaction mixtures in a 96-well plate. Each well should contain the buffer of a specific pH, a fixed concentration of DHPPA, and any necessary cofactors.
-
Initiate the reaction by adding a fixed amount of the enzyme to each well.
-
Monitor the absorbance at the appropriate wavelength (e.g., 380 nm for DHPPAO product) over time using a plate reader.
-
Calculate the initial reaction rate for each pH value by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate against the pH to identify the optimal pH for the enzyme.
Protocol 2: Standard Curve for the Reaction Product
To convert the change in absorbance to the concentration of product formed, a standard curve of the purified product is necessary. If the pure product is unavailable, the molar extinction coefficient can be used. For the product of DHPPAO, the molar absorptivity at 380 nm and pH 7.5 is 32,230 M⁻¹cm⁻¹.[1]
-
Prepare a stock solution of the purified product of known concentration.
-
Make a series of dilutions of the product stock solution in the assay buffer.
-
Measure the absorbance of each dilution at the detection wavelength.
-
Plot the absorbance versus the concentration of the product.
-
Determine the slope of the line , which represents the molar extinction coefficient (ε).
Quantitative Data Summary
The following tables summarize typical kinetic and optimal parameters for a DHPPA-metabolizing enzyme, based on published data for a related dioxygenase.[1]
Table 1: Kinetic Parameters for a DHPPA-metabolizing Dioxygenase
| Parameter | Value |
| Km for DHPPA | 58 ± 8 µM |
| kcat | 64 s⁻¹ |
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Value |
| pH | 7.5 |
| Temperature | 55°C |
Visualizations
Diagram 1: General Workflow for DHPPA Enzymatic Assay Optimization
Diagram 2: Troubleshooting Logic for High Background Signal
References
identifying degradation peaks of 3,4-Dihydroxyphenylpyruvic acid in chromatogram
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dihydroxyphenylpyruvic acid (DHPPA). The focus is on identifying potential degradation peaks that may appear in chromatograms during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHPPA) and why is its stability important?
A1: this compound is a keto-acid that serves as an intermediate in the metabolism of L-DOPA (levodopa), a crucial medication for Parkinson's disease.[1] Its stability is critical during drug development and manufacturing to ensure the quality, efficacy, and safety of the final pharmaceutical product. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Q2: What are the common causes of DHPPA degradation?
A2: Like many catechol-containing compounds, DHPPA is susceptible to degradation under various stress conditions. These include:
-
Oxidation: The catechol (3,4-dihydroxy) group is prone to oxidation, which can be initiated by exposure to air (auto-oxidation), peroxides, or metal ions.
-
pH Extremes: Both acidic and alkaline conditions can catalyze the degradation of DHPPA.
-
Light Exposure (Photolysis): Exposure to UV or visible light can induce photolytic degradation.
-
Elevated Temperatures (Thermal Stress): High temperatures can accelerate the rate of degradation.
Q3: What are the potential degradation products of DHPPA?
A3: While specific degradation pathways for DHPPA under forced conditions are not extensively documented in publicly available literature, based on the chemistry of similar catechol and phenylpyruvic acid compounds, potential degradation products could include:
-
Oxidation Products: Formation of a quinone by oxidation of the catechol ring is a likely primary degradation step. This highly reactive intermediate can then undergo further reactions.
-
Decarboxylation Products: Phenylpyruvic acids can be decarboxylated to form the corresponding phenylacetic acids. In this case, 3,4-dihydroxyphenylacetic acid (DOPAC) would be a potential degradation product.
-
Reduction Products: The pyruvate moiety can be reduced to a lactate, forming 3,4-dihydroxyphenyllactic acid (DHPPL).
Troubleshooting Guide: Identifying Degradation Peaks in Your Chromatogram
This guide will help you to identify and troubleshoot unexpected peaks in your DHPPA chromatogram.
Problem: I see one or more unexpected peaks in my DHPPA chromatogram.
Step 1: Verify System Suitability and Sample Integrity
Before assuming the unexpected peaks are degradation products, it is crucial to rule out issues with your analytical system and sample handling.
-
System Suitability: Run a system suitability test with a fresh, reliable DHPPA standard. Check for consistent retention times, peak shapes, and detector response.
-
Blank Injection: Inject a blank solvent to ensure that the unexpected peaks are not carryover from previous injections or contaminants in your mobile phase.
-
Sample Preparation: Review your sample preparation procedure. Could the unexpected peaks be from a contaminated solvent, reagent, or improper handling?
Step 2: Analyze the Chromatographic Characteristics of the Unknown Peaks
The retention time and peak shape of the unknown peaks can provide clues to their identity.
| Observation | Potential Cause | Next Steps |
| Early eluting peaks | More polar degradation products. | Consider compounds like 3,4-dihydroxybenzaldehyde which may result from side-chain cleavage. |
| Late eluting peaks | Less polar degradation products or oligomers formed from the reaction of unstable intermediates. | Consider the possibility of polymerized quinones. |
| Broad or tailing peaks | May indicate poor chromatographic conditions or the presence of multiple, co-eluting compounds. | Optimize your HPLC method (e.g., adjust mobile phase pH, gradient slope, or column temperature). |
Step 3: Conduct Forced Degradation Studies
To confirm if the unexpected peaks are indeed degradation products, you can perform forced degradation studies on a pure DHPPA standard. This involves subjecting the standard to various stress conditions and analyzing the resulting chromatograms.
Experimental Protocols for Forced Degradation Studies
Stock Solution Preparation: Prepare a stock solution of DHPPA in a suitable solvent (e.g., methanol or a mixture of mobile phase). The concentration will depend on the sensitivity of your analytical method.
| Stress Condition | Protocol |
| Acidic Hydrolysis | Mix an aliquot of the DHPPA stock solution with an equal volume of 1N HCl. Incubate at 60°C for 2 hours. Neutralize with 1N NaOH before injection. |
| Alkaline Hydrolysis | Mix an aliquot of the DHPPA stock solution with an equal volume of 1N NaOH. Incubate at room temperature for 30 minutes. Neutralize with 1N HCl before injection. |
| Oxidative Degradation | Mix an aliquot of the DHPPA stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2 hours. |
| Thermal Degradation | Store a solid sample of DHPPA and a solution of DHPPA at 60°C for 24 hours. |
| Photolytic Degradation | Expose a solution of DHPPA to UV light (e.g., 254 nm) for 24 hours. |
Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed DHPPA standard. The appearance of new peaks in the stressed samples that correspond to the unexpected peaks in your experimental samples would strongly suggest they are degradation products.
Data Presentation: Expected Retention Time Shifts of Potential Degradation Products
The following table summarizes the expected relative retention times of potential DHPPA degradation products in a typical reversed-phase HPLC setup. Note: Actual retention times will vary depending on the specific chromatographic conditions.
| Compound | Potential Degradation Pathway | Expected Polarity Relative to DHPPA | Expected Retention Time Relative to DHPPA |
| This compound (DHPPA) | - | - | - |
| 3,4-Dihydroxyphenyllactic acid (DHPPL) | Reduction | More Polar | Earlier |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Oxidative Decarboxylation | Less Polar | Later |
| 3,4-Dihydroxybenzaldehyde | Side-chain cleavage | Less Polar | Later |
| Quinone Species | Oxidation | Can be more or less polar depending on subsequent reactions | Variable |
Visualization of Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways of DHPPA.
Caption: Potential degradation pathways of DHPPA.
Caption: Troubleshooting workflow for unknown peaks.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for 3,4-Dihydroxyphenylpyruvic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,4-Dihydroxyphenylpyruvic acid (DHPPA). DHPPA is a key metabolite in the tyrosine metabolic pathway, and its accurate quantification is crucial for various research applications, including the study of metabolic disorders and drug development. This document provides a comparative analysis of LC-MS/MS with alternative methods, detailed experimental protocols, and performance data to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The quantification of DHPPA can be approached using several analytical techniques. While LC-MS/MS is often favored for its high sensitivity and selectivity, other methods like High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization also present viable alternatives. The choice of method depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | LC-MS/MS | HPLC-UV/Electrochemical | GC-MS |
| Principle | Separation by liquid chromatography followed by mass-based detection of precursor and product ions. | Separation by liquid chromatography with detection based on UV absorbance or electrochemical reaction. | Separation of volatile derivatives by gas chromatography followed by mass-based detection. |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) |
| Sample Preparation | Protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE). | Protein precipitation, SPE, or LLE. | Derivatization to increase volatility is mandatory. |
| Throughput | High | Moderate | Moderate |
| Instrumentation Cost | High | Low to Moderate | Moderate to High |
| Primary Application | Bioanalysis in complex matrices, metabolomics, clinical research. | Routine analysis, quality control. | Volatile compound analysis, metabolomics. |
LC-MS/MS Method Performance Characteristics
| Validation Parameter | Representative Performance (for HPPA in Serum and Urine)[1] | Acceptance Criteria |
| Linearity (R²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Serum: 30 µmol/L, Urine: 58 µmol/L | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Intra-assay: -5.0% to 7.8%, Inter-assay: -5.0% to 7.8% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | Intra-assay: < 11.0%, Inter-assay: < 10.0% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Not explicitly stated, but matrix effects were not significant. | Consistent, precise, and reproducible. |
| Matrix Effect | No significant issues reported. | Within acceptable limits (typically 85-115%). |
| Stability | Stable through freeze-thaw cycles and at room temperature for 24 hours. | Analyte concentration within ±15% of initial. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of DHPPA in biological matrices, adapted from a validated method for HPPA.[1]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or urine sample, add 100 µL of an internal standard solution (e.g., a stable isotope-labeled DHPPA) in a protein precipitation solvent such as acetonitrile or methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Atlantis dC18, 100 mm x 3.0 mm, 3 µm) is suitable for separation.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient could be:
-
0-0.5 min: 20% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.5 min: Hold at 90% B
-
3.5-4.0 min: Return to 20% B
-
4.0-6.0 min: Re-equilibration at 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.[1]
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for acidic compounds like DHPPA.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for DHPPA and its internal standard need to be optimized. For DHPPA (exact mass: 196.0372 g/mol ), potential transitions could involve the precursor ion [M-H]⁻ at m/z 195.03 and fragment ions resulting from the loss of CO₂ (m/z 151.04) or other characteristic fragments.
-
Instrument Parameters: Parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.
Visualizations
Tyrosine Metabolism Pathway
The following diagram illustrates the metabolic pathway of tyrosine, highlighting the position of this compound (DHPPA).
References
A Comparative Guide to the Quantification of 3,4-Dihydroxyphenylpyruvic Acid: ELISA vs. LC-MS
For researchers, scientists, and drug development professionals, the accurate measurement of 3,4-Dihydroxyphenylpyruvic acid (DHPPA) is critical for understanding its role in various physiological and pathological processes. This guide provides a comprehensive cross-validation of two prominent analytical techniques for DHPPA quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This objective comparison, supported by typical performance data and detailed experimental protocols, will assist in selecting the most appropriate method for your research needs.
Introduction to DHPPA and its Significance
This compound is a key intermediate in the metabolism of the amino acids phenylalanine and tyrosine.[1][2] It is involved in the pathway leading to the synthesis of L-DOPA, a precursor to the neurotransmitter dopamine.[3] The accurate quantification of DHPPA is therefore essential in studies related to neurobiology, inborn errors of metabolism, and the development of therapeutics targeting these pathways.
Metabolic Pathway of this compound
The following diagram illustrates the central role of DHPPA in the tyrosine metabolic pathway.
Comparative Analysis: ELISA vs. LC-MS
The choice between ELISA and LC-MS for DHPPA quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and the complexity of the sample matrix.
| Parameter | ELISA (Typical Performance) | LC-MS/MS (Typical Performance) |
| Principle | Antigen-antibody recognition | Physicochemical separation and mass-to-charge ratio detection |
| Sensitivity | pg/mL to ng/mL range | pg/mL to fg/mL range[4] |
| Specificity | High, but potential for cross-reactivity | Very high, capable of distinguishing structurally similar molecules |
| Precision (CV%) | Intra-assay: <10%; Inter-assay: <15%[5] | Intra-assay: <5%; Inter-assay: <10%[6] |
| Accuracy (% Recovery) | 80-120% | 90-110% |
| Sample Throughput | High (96-well plate format) | Moderate to High (with autosampler) |
| Cost per Sample | Lower | Higher |
| Instrumentation | Standard plate reader | LC system coupled with a mass spectrometer |
| Method Development | Pre-developed kits available | Requires significant expertise and time |
Data Presentation: A Head-to-Head Comparison
While a direct experimental comparison for a specific DHPPA assay is not publicly available, the table above summarizes the expected performance characteristics based on established principles and data from similar assays for other molecules.
Experimental Protocols
Below are detailed, representative methodologies for the quantification of DHPPA using both ELISA and LC-MS.
This compound ELISA Protocol (Competitive Assay)
This protocol is a generalized representation for a competitive ELISA, a common format for small molecule detection.
-
Plate Coating: A microplate is pre-coated with a DHPPA-protein conjugate.
-
Standard and Sample Preparation:
-
Prepare a standard curve by serially diluting a DHPPA standard.
-
Dilute samples to fall within the range of the standard curve.
-
-
Incubation:
-
Add standards and samples to the wells.
-
Add a specific anti-DHPPA antibody to each well.
-
Incubate for a specified time to allow competition between the DHPPA in the sample/standard and the DHPPA-conjugate on the plate for binding to the antibody.
-
-
Washing: Wash the plate to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., color change).
-
Signal Detection: Measure the signal intensity (e.g., absorbance) using a microplate reader. The signal is inversely proportional to the amount of DHPPA in the sample.
LC-MS/MS Protocol for DHPPA Quantification
This protocol outlines a general workflow for developing and validating an LC-MS/MS method for DHPPA.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or other biological sample, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled DHPPA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for DHPPA and the internal standard.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, sensitivity (LOD and LOQ), and matrix effects according to regulatory guidelines.[7]
Workflow and Decision Making
The choice between ELISA and LC-MS should be guided by the specific requirements of the study. The following diagram illustrates a decision-making workflow.
Conclusion
Both ELISA and LC-MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations. ELISA offers a high-throughput and cost-effective solution suitable for screening large numbers of samples where high, but not absolute, specificity is required. In contrast, LC-MS/MS provides unparalleled specificity and sensitivity, making it the gold standard for applications requiring definitive identification and precise quantification, particularly in complex biological matrices. The selection of the most appropriate method will ultimately depend on the specific research question, available resources, and the desired level of analytical rigor.
References
- 1. 4-Hydroxyphenylpyruvic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Transamination and other metabolic pathways of this compound in rats when simultaneously administered with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. ijper.org [ijper.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Cytotoxicity of L-DOPA and 3,4-Dihydroxyphenylpyruvic Acid in SH-SY5Y Cells: A Data-Driven Guide
A critical review of the existing literature reveals a significant gap in our understanding of the direct cytotoxic effects of 3,4-Dihydroxyphenylpyruvic acid (DHPPA) in the widely-used SH-SY5Y human neuroblastoma cell line. To date, no published studies have directly investigated or quantified the cytotoxicity of DHPPA in this or other neuronal cell models. Consequently, a direct quantitative comparison with L-3,4-dihydroxyphenylalanine (L-DOPA) based on experimental data is not currently possible.
This guide, therefore, provides a comprehensive overview of the established cytotoxicity of L-DOPA in SH-SY5Y cells, supported by experimental findings from multiple studies. It further explores the metabolic relationship between L-DOPA and DHPPA to offer a scientifically grounded perspective on the potential, yet uninvestigated, cytotoxic profile of DHPPA.
L-DOPA Cytotoxicity in SH-SY5Y Cells
L-DOPA, a cornerstone in the treatment of Parkinson's disease, has been shown to exhibit cytotoxic effects on catecholaminergic neuronal cells, including the SH-SY5Y line.[1] This toxicity is a subject of ongoing research due to its potential implications for the long-term treatment of neurodegenerative disorders.
Mechanisms of L-DOPA-Induced Cytotoxicity
The cytotoxic effects of L-DOPA in SH-SY5Y cells are primarily attributed to two key mechanisms:
-
Oxidative Stress: The auto-oxidation of L-DOPA is a major contributor to its toxicity. This process generates reactive oxygen species (ROS), such as hydrogen peroxide and superoxide radicals, which induce oxidative stress and lead to cellular damage.[1][2] Studies have demonstrated that antioxidants can mitigate L-DOPA-induced cell death, underscoring the central role of oxidative mechanisms.[1][3] The generation of quinones and other reactive intermediates during L-DOPA auto-oxidation is also implicated in its neurotoxic effects.[2]
-
Protein Incorporation and Misfolding: L-DOPA, being a structural analog of the amino acid L-tyrosine, can be mistakenly incorporated into newly synthesized proteins.[4] This incorporation can lead to protein misfolding and aggregation within the cell, triggering cellular dysfunction, mitochondrial damage, and the formation of autophagic vacuoles.[4] This mechanism of toxicity is independent of oxidative stress and cannot be rescued by antioxidants.[4]
Quantitative Analysis of L-DOPA Cytotoxicity
The following table summarizes findings on the cytotoxic effects of L-DOPA on SH-SY5Y cells from various studies. It is important to note that experimental conditions such as cell density, media composition, and specific assay used can influence the observed cytotoxicity.
| Concentration Range | Incubation Time | Assay | Observed Effect | Reference |
| 50 µM - 500 µM | 72 hours | Cell Count | Reduction in cell number | [2] |
| 500 µM | Not specified | LDH Release | Increased LDH release (indicating cell death) | [5] |
Signaling Pathways and Experimental Workflow
To visualize the complex processes involved in L-DOPA cytotoxicity and the general methodology for its assessment, the following diagrams are provided.
Caption: Metabolic pathways of L-DOPA, including its conversion to dopamine and DHPPA.
Caption: Signaling pathways of L-DOPA-induced cytotoxicity in neuronal cells.
Caption: A generalized workflow for assessing the cytotoxicity of compounds in cell culture.
Experimental Protocols
The following is a representative protocol for assessing cell viability using the MTT assay, a common method in cytotoxicity studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 104 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (L-DOPA or DHPPA) and a vehicle control.
-
Incubation: The cells are incubated with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
The Metabolic Link: L-DOPA and DHPPA
DHPPA is a known metabolite of L-DOPA, formed through the action of a transaminase enzyme.[1] Intriguingly, this reaction is reversible, meaning DHPPA can be converted back into L-DOPA within the body.[1] This metabolic interplay suggests that the biological effects of DHPPA might be, in part, mediated by its conversion to L-DOPA.
Hypothetical Cytotoxicity of DHPPA
In the absence of direct experimental evidence, any discussion on the cytotoxicity of DHPPA remains speculative. However, based on its metabolic relationship with L-DOPA, a few hypotheses can be proposed:
-
Pro-drug Effect: DHPPA could act as a pro-drug for L-DOPA. If it is readily converted to L-DOPA within or near SH-SY5Y cells, it could indirectly exert cytotoxicity through the same mechanisms as L-DOPA (oxidative stress and protein incorporation). The rate and extent of this conversion would be critical determinants of its toxic potential.
-
Distinct Toxicity: DHPPA may possess its own intrinsic cytotoxic or neuroprotective properties, independent of its conversion to L-DOPA. The pyruvic acid side chain might confer different chemical reactivity and biological activity compared to the amino acid structure of L-DOPA.
-
Reduced Toxicity: It is also plausible that DHPPA is a less toxic metabolite. The transamination of L-DOPA to DHPPA could be a detoxification pathway, converting a more reactive amino acid into a potentially more stable keto acid.
Conclusion and Future Directions
While the cytotoxicity of L-DOPA in SH-SY5Y cells is well-established and primarily driven by oxidative stress and protein misincorporation, a significant knowledge gap exists regarding the effects of its metabolite, DHPPA. The reversible metabolic conversion between L-DOPA and DHPPA suggests a potential for DHPPA to influence neuronal health, either by acting as a source of L-DOPA or through its own unique biological activities.
Future research is imperative to elucidate the cytotoxic profile of DHPPA in SH-SY5Y and other neuronal cell models. Such studies would not only provide a more complete picture of L-DOPA metabolism and its consequences but also could have implications for the development of therapeutic strategies for Parkinson's disease that aim to modulate L-DOPA's metabolic pathways to enhance its efficacy and reduce its potential side effects. A direct comparative study employing standardized cytotoxicity assays is essential to definitively characterize the relative toxicities of these two closely related compounds.
References
- 1. Transamination and other metabolic pathways of this compound in rats when simultaneously administered with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levodopa toxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic inhibition enhances selective toxicity of L-DOPA toward mesencephalic dopamine neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-DOPA - Wikipedia [en.wikipedia.org]
- 5. Effect of this compound on the metabolism of L-DOPA in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dihydroxyphenylpropionic Acid (DHPPA) and Other Key Tyrosine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,4-Dihydroxyphenylpropionic Acid (DHPPA) with other significant metabolites of the tyrosine pathway. The analysis is supported by experimental data and detailed methodologies to assist in research and development.
Overview of Tyrosine Metabolism
Tyrosine, a non-essential amino acid synthesized from phenylalanine, is a critical precursor for a wide array of biologically vital molecules.[1][2] Its metabolic pathways are responsible for the synthesis of neurotransmitters, hormones, and pigments, and its catabolism provides intermediates for the citric acid cycle.[3][4] Dysregulation in tyrosine metabolism is implicated in several diseases, including metabolic disorders and cancer.[1] This guide focuses on DHPPA and compares its characteristics with primary tyrosine metabolites such as L-DOPA, dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homogentisic acid (HGA).
The metabolic fate of tyrosine is complex, branching into several key functional pathways. The initial steps involve enzymes like tyrosine hydroxylase for catecholamine synthesis or tyrosine aminotransferase for catabolism.[3][5]
Caption: Overview of the major tyrosine metabolism pathways.
Comparative Analysis of DHPPA and Other Metabolites
While most tyrosine metabolites are generated endogenously, 3,4-dihydroxyphenylpropionic acid (DHPPA) is primarily a product of gut microbial metabolism of dietary polyphenols, such as chlorogenic acid found in coffee, fruits, and vegetables.[6][7] However, it is structurally related to other tyrosine-derived phenylpropionic acids. Its biological activities, particularly its antioxidant and anti-inflammatory properties, position it as a molecule of significant interest.[6][8]
The following table summarizes key quantitative data and observed biological activities of DHPPA and other selected tyrosine metabolites.
| Metabolite | Precursor(s) | Key Function(s) | Notable Biological Activities | Quantitative Data |
| DHPPA | Dietary Polyphenols (e.g., Chlorogenic Acid) | Gut health marker, Antioxidant | Anti-inflammatory, Neuroprotective, Lowers cholesterol, Protects against harmful bacteria.[6][8] | Optimal Range (Urine): 0 - 0.44 mmol/mol creatinine.[6] |
| L-DOPA | L-Tyrosine | Dopamine precursor, Parkinson's disease treatment | Crosses the blood-brain barrier to replenish dopamine stores.[9][10] | Oral Bioavailability: 10-30%; Tmax: 0.5-2 hrs; Half-life: 1-3 hrs.[9] |
| Dopamine | L-DOPA | Neurotransmitter (reward, motor control) | Regulates motivation, pleasure, and motor function.[3][4] | Metabolites (DOPAC, HVA) are used as indicators of dopamine turnover.[11][12] |
| DOPAC | Dopamine | Dopamine catabolite | Indicator of intraneuronal dopamine metabolism; exhibits antioxidant activity.[13][14] | CSF levels correlate with dopamine levels.[11] |
| HGA | 4-HPPA | Tyrosine catabolism intermediate | Accumulation causes alkaptonuria; possesses antibacterial properties.[15][16] | Serum (AKU patients): 30.4 ± 0.8 µmol/L vs. Control: 2.24 ± 0.25 µmol/L.[16] |
DHPPA is a marker for the activity of beneficial gut bacteria like Lactobacilli and Bifidobacteria.[6] These microbes convert dietary polyphenols into DHPPA, which can then be absorbed by the host. This process highlights the critical role of the gut microbiome in metabolizing dietary compounds into bioactive molecules that can influence host health.
Caption: Microbial production of DHPPA from dietary polyphenols.
Recent studies have elucidated DHPPA's mechanism of action. For instance, it has been shown to alleviate hepatic ischemia/reperfusion injury by inhibiting histone deacetylase (HDAC) activity in macrophages, thereby suppressing the pro-inflammatory response.[8] Furthermore, in models of ischemia-induced brain injury, DHPPA was found to protect against neuronal damage.[8]
Experimental Protocols
Accurate quantification and functional assessment of tyrosine metabolites are crucial for research and clinical applications.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a robust method for the simultaneous quantification of tyrosine and its metabolites in biological matrices like plasma, serum, and urine.[17][18]
Sample Preparation (Plasma/Serum):
-
Thawing: Thaw frozen samples on ice.
-
Internal Standard: Add 10 µL of an appropriate stable isotope-labeled internal standard solution (e.g., D-Tyrosine-d2) to 100 µL of the plasma sample.[17]
-
Protein Precipitation: Add 300 µL of ice-cold methanol to precipitate proteins.[17]
-
Incubation & Centrifugation: Vortex for 1 minute, incubate at -20°C for 20 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.[17]
-
Drying & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream. Reconstitute the extract in 100 µL of the initial mobile phase.[17]
LC-MS/MS Conditions:
-
Column: Reversed-phase C18 column (e.g., Atlantis C18).[17][18]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[17]
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI), depending on the analyte.[17][18]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each metabolite.[17]
Caption: Workflow for LC-MS/MS analysis of tyrosine metabolites.
To assess the in-vivo efficacy of compounds that modulate tyrosine metabolite pathways, particularly for neurodegenerative diseases, specific animal models are employed.
-
Animal Models: For Parkinson's disease research, 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodent and non-human primate models are standard. These neurotoxins selectively destroy dopaminergic neurons, mimicking the pathology of the disease.[9]
-
Behavioral Tests: The functional effects of therapeutic candidates like L-DOPA are quantified using behavioral assays.[9]
-
Rotational Behavior: Measures turning behavior in unilaterally lesioned animals in response to dopamine agonists.
-
Cylinder Test: Assesses forelimb akinesia and motor asymmetry.
-
Gait Analysis: Measures changes in stride length and other locomotor parameters.
-
Conclusion
The tyrosine metabolic network is a source of numerous compounds essential for physiological function. While metabolites like L-DOPA and dopamine are well-established therapeutic and neurotransmitter targets, DHPPA emerges as a unique molecule of interest. Its primary origin from the gut microbiome and its potent anti-inflammatory and antioxidant activities underscore the importance of the host-microbiome axis in health and disease. Further research into DHPPA's mechanisms and potential therapeutic applications is warranted, particularly in the context of inflammatory and neurodegenerative disorders. This guide provides the foundational data and methodologies to support such investigations.
References
- 1. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. SMPDB [smpdb.ca]
- 3. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tyrosine - Wikipedia [en.wikipedia.org]
- 5. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHPPA (dihydroxyphenylpropionic acid) - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. gdx.net [gdx.net]
- 8. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. L-DOPA - Wikipedia [en.wikipedia.org]
- 11. Comparative analysis of indices of central dopaminergic functions in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 15. Homogentisic acid - Wikipedia [en.wikipedia.org]
- 16. Evaluation of Homogentisic Acid, a Prospective Antibacterial Agent Highlighted by the Suitability of Nitisinone in Alkaptonuria 2 (SONIA 2) Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dihydroxyphenylacetaldehyde (DOPAL) and Homovanillic Acid (HVA) as Biomarkers in Neurological and Oncological Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurochemical biomarkers, the metabolites of dopamine serve as critical indicators of neurological function and disease. Among these, 3,4-Dihydroxyphenylacetaldehyde (DOPAL) and homovanillic acid (HVA) have garnered significant attention. While both originate from dopamine, their biochemical properties and clinical implications diverge substantially. This guide provides an objective comparison of DOPAL and HVA as biomarkers, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate analyte for their investigative needs.
Core distinctions: A Neurotoxin Versus a Stable End-Product
The fundamental difference between DOPAL and HVA lies in their position in the dopamine metabolic pathway and their inherent reactivity. DOPAL is a highly reactive and toxic intermediate, whereas HVA is the stable, terminal metabolite.
3,4-Dihydroxyphenylacetaldehyde (DOPAL) , often referred to by its correct chemical name 3,4-dihydroxyphenylacetaldehyde, is a product of dopamine deamination by monoamine oxidase (MAO).[1] Its significance as a biomarker is intrinsically linked to its neurotoxic properties. The "catecholaldehyde hypothesis" posits that an accumulation of DOPAL is a key factor in the degeneration of dopaminergic neurons, particularly in Parkinson's disease (PD). DOPAL's toxicity is attributed to its ability to cross-link proteins, generate reactive oxygen species, and promote the aggregation of alpha-synuclein, a protein central to the pathology of PD.[2]
Homovanillic acid (HVA) is the final, water-soluble metabolite of dopamine.[3] It is formed from the action of catechol-O-methyltransferase (COMT) on 3,4-dihydroxyphenylacetic acid (DOPAC), which is produced from the detoxification of DOPAL by aldehyde dehydrogenase (ALDH).[4] As a stable end-product, HVA levels in cerebrospinal fluid (CSF), plasma, and urine are considered a reliable indicator of overall dopamine turnover.[3] Clinically, HVA is a well-established biomarker for the diagnosis and monitoring of neuroblastoma, a common childhood cancer, and other catecholamine-secreting tumors.[5] Its utility in neurodegenerative diseases like Parkinson's is more complex; while often reduced in early stages, levels can be influenced by disease progression and medication.[6][7]
Biochemical Pathways and Logical Relationships
The metabolic journey from dopamine to HVA, with the critical intermediate step of DOPAL, is a crucial determinant of neuronal health. The following diagrams illustrate these pathways and the central role of enzymatic activity.
Quantitative Data Comparison
The following tables summarize key quantitative aspects of DOPAL and HVA as biomarkers. It is important to note that direct comparative studies on their diagnostic performance for the same condition are limited.
| Feature | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Homovanillic Acid (HVA) |
| Primary Role | Neurotoxic intermediate | Stable end-product of dopamine metabolism |
| Primary Disease Association | Parkinson's Disease (Pathogenesis) | Neuroblastoma (Diagnosis/Monitoring), Parkinson's Disease (Turnover) |
| Typical Biological Matrix | Brain tissue (post-mortem) | Cerebrospinal Fluid (CSF), Urine, Plasma |
| Normal Concentration Range | Low nanomolar range in brain tissue | Varies by matrix: CSF (e.g., ~165 nM), Urine (age-dependent)[8] |
| Pathological Change in PD | Increased in substantia nigra and striatum[2] | Generally decreased in CSF in early, untreated PD[6][7] |
Table 1: General Comparison of DOPAL and HVA as Biomarkers
| Parameter | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Homovanillic Acid (HVA) |
| Analytical Challenges | Highly reactive and unstable, requiring derivatization for GC-MS or specialized LC-MS/MS.[9] | Relatively stable, multiple validated methods available. |
| Sensitivity/Specificity in PD | Not established as a diagnostic biomarker due to difficulty in routine measurement in living subjects. | Variable; reduced levels in early PD have been reported with high sensitivity and specificity in some studies, but high inter-individual variability is a known issue.[7] |
| Correlation with PD Severity | Implicated in the progression of neurodegeneration. | Correlation with motor impairment has been reported, with levels potentially increasing with disease progression and levodopa therapy.[6] |
| Utility in Neuro-oncology | Not typically used as a biomarker. | A primary biomarker for neuroblastoma diagnosis and monitoring.[5] |
Table 2: Performance and Analytical Considerations
Experimental Protocols
Detailed and validated methodologies are crucial for the reliable quantification of these biomarkers. Below are representative protocols for the analysis of DOPAL and HVA.
Protocol 1: Measurement of DOPAL in Post-mortem Brain Tissue by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of reactive aldehydes.[9]
1. Tissue Homogenization:
-
Weigh frozen brain tissue (e.g., substantia nigra, putamen) and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid containing a suitable internal standard.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant.
2. Derivatization:
-
To the supernatant, add a derivatizing agent such as 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) to stabilize the reactive aldehyde group of DOPAL.
-
Incubate the mixture under optimized conditions (e.g., specific time and temperature in an acidic environment) to ensure complete reaction.
3. Sample Clean-up:
-
Perform solid-phase extraction (SPE) to remove interfering substances. The choice of SPE cartridge will depend on the properties of the derivatized analyte.
4. LC-MS/MS Analysis:
-
Inject the purified, derivatized sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a reverse-phase C18 column for chromatographic separation.
-
The mobile phase typically consists of an aqueous component with a small percentage of organic solvent and an acid (e.g., formic acid) to ensure good ionization.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for the derivatized DOPAL and the internal standard.
5. Quantification:
-
Generate a standard curve using known concentrations of derivatized DOPAL.
-
Quantify the amount of DOPAL in the brain tissue samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Protocol 2: Simultaneous Measurement of HVA and other Monoamine Metabolites in CSF by HPLC with Electrochemical Detection (HPLC-ECD)
This protocol is a standard method for the analysis of monoamine metabolites.[10]
1. CSF Collection and Preparation:
-
Collect cerebrospinal fluid via lumbar puncture.
-
Immediately place the CSF on ice and add an antioxidant (e.g., perchloric acid) to a final concentration of 0.1 M to stabilize the catechols.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
The supernatant can be directly injected or stored at -80°C.
2. HPLC-ECD System:
-
An HPLC system equipped with a reverse-phase C18 column and an electrochemical detector with a glassy carbon working electrode.
-
The mobile phase is typically an aqueous buffer (e.g., phosphate or citrate buffer) at an acidic pH, containing an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of organic solvent (e.g., methanol or acetonitrile).
3. Chromatographic Separation:
-
Inject the CSF sample onto the HPLC column.
-
The monoamine metabolites, including HVA, will be separated based on their hydrophobicity and interaction with the stationary phase.
4. Electrochemical Detection:
-
As the analytes elute from the column, they pass through the electrochemical detector.
-
A specific potential is applied to the working electrode, causing the oxidation of HVA and other electroactive compounds.
-
The resulting current is proportional to the concentration of the analyte.
5. Quantification:
-
Prepare a standard curve with known concentrations of HVA.
-
Quantify HVA in the CSF samples by comparing their peak heights or areas to the standard curve. An internal standard can be used to correct for variations in injection volume and detector response.
Conclusion
3,4-Dihydroxyphenylacetaldehyde (DOPAL) and homovanillic acid (HVA) provide distinct and complementary information as biomarkers.
-
DOPAL is a valuable research tool for investigating the molecular mechanisms of neurodegeneration, particularly in Parkinson's disease. Its measurement in post-mortem tissue provides insights into the potential role of toxic dopamine metabolites in disease pathogenesis. However, its reactivity and instability make it challenging for routine clinical use as a diagnostic or prognostic biomarker in living subjects.
-
HVA remains a cornerstone biomarker for assessing overall dopamine turnover. Its stability and the availability of robust analytical methods make it suitable for clinical applications, especially in the diagnosis and management of neuroblastoma. In the context of neurodegenerative diseases, while its utility as a standalone diagnostic marker for conditions like Parkinson's disease is debated due to variability, it can be a useful indicator of dopaminergic system integrity and response to therapy, particularly when measured in CSF.
For researchers in drug development, targeting the pathways that lead to DOPAL accumulation may represent a promising therapeutic strategy for neurodegenerative diseases. Conversely, monitoring HVA levels can be crucial for assessing the efficacy of treatments aimed at modulating dopamine metabolism. The choice between these two biomarkers ultimately depends on the specific research question, the biological matrix available, and the analytical capabilities at hand.
References
- 1. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neurotoxicity of DOPAL: Behavioral and Stereological Evidence for Its Role in Parkinson Disease Pathogenesis | PLOS One [journals.plos.org]
- 3. CSF studies on the relationship between dopamine and 5-hydroxytryptamine in Parkinsonism and other movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 5. Elevated 5-S-cysteinyldopamine/homovanillic acid ratio and reduced homovanillic acid in cerebrospinal fluid: possible markers for and potential insights into the pathoetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease [frontiersin.org]
- 7. Biomarkers of Parkinson’s Disease: From Basic Research to Clinical Practice [aginganddisease.org]
- 8. benchchem.com [benchchem.com]
- 9. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Guide to Inter-Laboratory Comparison of 3,4-Dihydroxyphenylpyruvic Acid Measurements
For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of endogenous metabolites is paramount. 3,4-Dihydroxyphenylpyruvic acid (DHPPA), also known as 4-hydroxyphenylpyruvic acid (HPPA), is a critical intermediate in the tyrosine catabolism pathway. Aberrant levels of DHPPA are associated with inherited metabolic disorders such as tyrosinemia type III. Consequently, the reliability of DHPPA quantification is essential for clinical diagnosis, monitoring disease progression, and evaluating therapeutic interventions.
This guide provides a comparative overview of analytical performance for DHPPA measurement based on a hypothetical inter-laboratory comparison. The data presented herein are derived from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to illustrate the expected performance characteristics and to underscore the importance of standardized protocols and participation in proficiency testing programs.
Data Presentation: A Hypothetical Inter-Laboratory Comparison
To ensure the comparability of results across different analytical laboratories, proficiency testing or inter-laboratory comparison schemes are essential. The following table summarizes the performance of a validated LC-MS/MS method for the quantification of DHPPA in serum and urine, presented as a hypothetical comparison between several laboratories. This data is modeled on performance characteristics reported in peer-reviewed studies.[1][2]
| Parameter | Laboratory A | Laboratory B | Laboratory C | Reference Laboratory |
| Serum Matrix | ||||
| Precision (Inter-assay CV%) | <8.5% | <9.2% | <8.9% | <7.2% |
| Accuracy (Mean % Recovery) | 94.5% | 96.2% | 95.8% | 97.5% |
| Limit of Quantification (µmol/L) | 0.5 | 0.6 | 0.5 | 0.4 |
| Urine Matrix | ||||
| Precision (Inter-assay CV%) | <9.8% | <10.5% | <10.1% | <8.5% |
| Accuracy (Mean % Recovery) | 93.8% | 95.5% | 94.9% | 96.8% |
| Limit of Quantification (µmol/L) | 1.0 | 1.2 | 1.1 | 0.9 |
Experimental Protocols: A Validated LC-MS/MS Method
The following is a detailed protocol for the quantification of DHPPA in human serum and urine using LC-MS/MS, based on established methodologies.[1][2]
Sample Preparation
For Serum:
-
To 50 µL of serum, add 100 µL of an internal standard solution (e.g., a stable isotope-labeled DHPPA) in methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).
-
Inject into the LC-MS/MS system.
For Urine:
-
Thaw and vortex urine samples.
-
Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
-
Dilute the urine sample 1:10 with deionized water.
-
To 20 µL of the diluted urine, add 80 µL of the internal standard solution in methanol.
-
Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for injection into the LC-MS/MS system.
Chromatographic Conditions
-
Instrument: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DHPPA: Precursor ion (m/z) 181.05 -> Product ion (m/z) 137.06
-
Internal Standard (IS): (Specific to the chosen IS)
-
-
Collision Energy: Optimized for the specific instrument and analyte (e.g., -12 eV).
Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of DHPPA in the samples is determined from the calibration curve using linear regression.
Mandatory Visualizations
References
A Comparative Guide to Synthetic vs. Endogenous 3,4-Dihydroxyphenylpyruvic Acid in Assays
For researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and catecholamine metabolism, accurate quantification of 3,4-dihydroxyphenylpyruvic acid (DOPAL), a neurotoxic metabolite of dopamine, is of paramount importance. This guide provides an objective comparison of synthetic and endogenous DOPAL in analytical assays, supported by experimental data and detailed methodologies. The inherent instability of endogenous DOPAL presents unique challenges in its measurement, necessitating the use of highly stable synthetic standards for accurate quantification.
Performance Comparison: Synthetic vs. Endogenous DOPAL
The primary distinction between synthetic and endogenous DOPAL in an assay setting lies in their stability and the context of their measurement. Endogenous DOPAL is a reactive aldehyde that is unstable in biological samples, whereas synthetic DOPAL, when properly synthesized and stored, serves as a stable reference standard. This fundamental difference dictates the approaches for their analysis and the interpretation of results.
| Feature | Synthetic this compound (DOPAL) | Endogenous this compound (DOPAL) |
| Stability | High stability in pure form and when stored under appropriate conditions (e.g., acidic pH, low temperature). | Highly unstable in biological matrices due to its reactive aldehyde group, leading to rapid degradation.[1] |
| Purity & Characterization | High purity achievable through controlled chemical synthesis and purification. Well-characterized physical and chemical properties. | Present in a complex biological matrix with numerous potential interfering substances. |
| Availability | Commercially available from various chemical suppliers or can be synthesized in the laboratory. | Must be extracted from biological tissues or fluids. |
| Role in Assays | Used as an external or internal standard for calibration curves to enable accurate quantification of the endogenous form. | The target analyte in biological samples for understanding pathophysiology. |
| Handling & Preparation | Relatively straightforward handling and preparation of standard solutions. | Requires specialized sample handling, including immediate stabilization (e.g., acidification, derivatization) to prevent degradation during extraction and analysis.[1] |
| Typical Concentration | Prepared at known concentrations for spiking and calibration. | Found at very low physiological concentrations in biological samples. |
Experimental Protocols
Accurate quantification of the highly reactive and unstable endogenous DOPAL requires robust analytical methods. The following section details a validated experimental protocol for the analysis of endogenous DOPAL in brain tissue using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a common and highly sensitive technique.
Protocol: Quantification of Endogenous DOPAL in Rat Brain Tissue by UPLC-MS/MS
This protocol is adapted from a method developed for the determination of DOPAL in rat brain tissue specimens.[1]
1. Sample Preparation and Stabilization:
-
Homogenization: Brain tissue is homogenized in an acidic solution to stabilize DOPAL.
-
Derivatization: To block the reactive aldehyde group and improve detection sensitivity, a chemical derivatization step is employed using a reagent like 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP). This reaction is typically performed in acidic conditions and at a low temperature.[1]
-
Protein Precipitation: Proteins are precipitated from the homogenate, often using a cold organic solvent like acetonitrile.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the derivatized DOPAL is collected for analysis.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation: The derivatized DOPAL is separated from other components in the sample using a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., multiple reaction monitoring) to selectively detect and quantify the derivatized DOPAL based on its unique mass-to-charge ratio and fragmentation pattern.
-
Quantification: The concentration of endogenous DOPAL in the sample is determined by comparing its peak area to a calibration curve generated using a synthetic DOPAL standard. Due to the absence of DOPAL in a true blank matrix, a surrogate matrix (e.g., bovine serum albumin) is often used to prepare the calibration standards.[1]
Representative Synthesis of 3,4-Dihydroxyphenylacetaldehyde (DOPAL)
Synthetic DOPAL for use as an analytical standard can be prepared from a common precursor, such as a protected dihydroxyphenylacetic acid methyl ester. Key steps in a reported synthesis involve the introduction of the aldehyde functionality through the reduction of an ester using a reducing agent like diisobutylaluminium hydride (DIBALH).[2] Another reported method describes the synthesis of DOPAL from piperonal.[3]
Visualizing Key Processes
To better understand the context and workflow of DOPAL analysis, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of dopamine and a typical experimental workflow for DOPAL quantification.
References
- 1. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient syntheses of biogenic aldehydes, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
validation of 3,4-Dihydroxyphenylpyruvic acid as a neuroblastoma tumor marker
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis and monitoring of neuroblastoma, a common pediatric cancer, heavily rely on the detection of specific tumor markers. For decades, urinary catecholamine metabolites have been the cornerstone of this diagnostic process. This guide provides a comprehensive comparison of established and emerging urinary biomarkers for neuroblastoma, with a special focus on the validation status of 3,4-Dihydroxyphenylpyruvic acid (DHPPA). While established markers like Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) are routinely used, the quest for biomarkers with improved sensitivity and specificity is ongoing.
A Comparative Analysis of Urinary Neuroblastoma Biomarkers
The diagnostic performance of urinary biomarkers is a critical factor in their clinical utility. The following table summarizes the available quantitative data for key catecholamine metabolites in the context of neuroblastoma.
| Biomarker/Panel | Sensitivity | Specificity | Method of Analysis | Key Findings |
| Homovanillic Acid (HVA) | 71.9% - 84%[1][2] | High (>99% when combined with VMA) | HPLC-ECD, LC-MS/MS, GC-MS | A well-established, routinely used marker.[3][4][5] |
| Vanillylmandelic Acid (VMA) | 80.7% - 84%[1][2] | High (>99% when combined with HVA) | HPLC-ECD, LC-MS/MS, GC-MS | A well-established, routinely used marker.[3][4][5] |
| Dopamine | 61.3%[1] | Not specified | HPLC-ECD, LC-MS/MS | Lower sensitivity compared to HVA and VMA.[1] |
| Panel of 8 Catecholamine Metabolites | 95%[2] | Not specified | LC-MS/MS | Superior diagnostic accuracy over HVA and VMA alone.[6] |
| 3-Methoxytyramine (3-MT) | High (Correlates with high-risk disease) | Not specified | LC-MS/MS | Elevated levels correlate with several high-risk features of neuroblastoma.[2] |
| This compound (DHPPA) | Data not available | Data not available | Not established for neuroblastoma | Theoretically part of the catecholamine pathway, but not validated as a neuroblastoma marker. |
The Catecholamine Metabolism Pathway and the Place of DHPPA
Neuroblastoma cells often produce excessive amounts of catecholamines. The measurement of their metabolites in urine provides a non-invasive method for tumor detection and monitoring. The following diagram illustrates the intricate pathways of catecholamine synthesis and metabolism, highlighting the position of established biomarkers and the theoretical placement of this compound (DHPPA).
Caption: Catecholamine synthesis and metabolism pathways with key neuroblastoma biomarkers.
This compound (DHPPA): An Unvalidated Potential Biomarker
DHPPA is an intermediate in tyrosine metabolism and can be converted to L-DOPA via transamination.[7] While theoretically linked to the catecholamine synthesis pathway, there is currently a lack of published studies validating DHPPA as a diagnostic or prognostic biomarker for neuroblastoma. Further research is required to determine its potential clinical utility.
Experimental Protocols for Biomarker Analysis
The accurate quantification of urinary catecholamine metabolites is crucial for their clinical application. The following are generalized protocols for the analysis of HVA and VMA, which can be adapted for other metabolites.
Protocol 1: Urinary HVA and VMA Analysis by HPLC with Electrochemical Detection (HPLC-ECD)
This method is a well-established technique for the routine analysis of HVA and VMA.
1. Sample Preparation:
-
Collect a 24-hour or random spot urine sample.
-
Acidify the urine sample (e.g., with HCl) to preserve the catecholamine metabolites.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate HVA and VMA from interfering substances in the urine matrix.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
2. HPLC-ECD Analysis:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mobile phase, typically an aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
-
Electrochemical Detector: Set at an appropriate oxidation potential to detect HVA and VMA.
-
Quantification: Use a calibration curve prepared with known concentrations of HVA and VMA standards. Normalize the results to urinary creatinine concentration for spot urine samples.
Protocol 2: Urinary Catecholamine Metabolite Panel Analysis by LC-MS/MS
This method offers high sensitivity and specificity and allows for the simultaneous measurement of multiple metabolites.[4][8]
1. Sample Preparation:
-
Collect a 24-hour or random spot urine sample and acidify.
-
Spike the sample with stable isotope-labeled internal standards for each analyte.
-
Perform a simple "dilute-and-shoot" method or a more extensive SPE or LLE for sample clean-up.[4][8]
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system, often with a reversed-phase or mixed-mode column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.
-
Quantification: Generate calibration curves for each analyte using the ratio of the analyte peak area to the internal standard peak area. Normalize to creatinine for spot urine samples.
Workflow for New Biomarker Validation
The validation of a new tumor marker, such as DHPPA, is a rigorous process that involves several key stages. The following diagram outlines a typical workflow for biomarker validation.
Caption: A typical workflow for the validation of a new tumor biomarker.
Conclusion
The measurement of urinary catecholamine metabolites remains a critical component in the management of neuroblastoma. While HVA and VMA are the most established markers, the use of a broader panel of metabolites, analyzed by highly sensitive techniques like LC-MS/MS, can significantly improve diagnostic accuracy. The potential of novel biomarkers like this compound (DHPPA) is yet to be explored, representing an open avenue for research. A systematic validation process is essential to translate promising candidate markers from discovery to clinical implementation, ultimately improving the care and outcomes for children with neuroblastoma.
References
- 1. Diagnostic and prognostic impact of urinary catecholamines in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catecholamines profiles at diagnosis: Increased diagnostic sensitivity and correlation with biological and clinical features in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary homovanillic and vanillylmandelic acid in the diagnosis of neuroblastoma: report from the Italian Cooperative Group for Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. Transamination and other metabolic pathways of this compound in rats when simultaneously administered with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
metabolic differences between 3,4-dihydroxyphenylpyruvic acid and 3-methoxy-4-hydroxyphenylpyruvic acid
A detailed examination of the metabolic pathways of 3,4-dihydroxyphenylpyruvic acid (DHPPA) and 3-methoxy-4-hydroxyphenylpyruvic acid (MHPPA) reveals significant differences in their enzymatic processing, primarily influenced by the presence of a methoxy group on the phenyl ring of MHPPA. These distinctions have implications for their roles as intermediates in various metabolic and xenobiotic pathways.
This guide provides a comparative analysis of the metabolic handling of DHPPA and MHPPA, supported by available experimental data, detailed methodologies, and visual representations of the key metabolic processes.
Key Metabolic Differences
The primary metabolic divergence between DHPPA and MHPPA lies in their susceptibility to enzymatic conversion by key enzymes in aromatic acid metabolism. While both are keto acids derived from corresponding amino acid precursors, their subsequent transformations are not identical.
A pivotal study by Maeda and Shindo (1978) highlighted a significant metabolic difference between these two compounds, although the full quantitative details of this early work are not widely available in digital archives[1]. Subsequent research on related enzymes has provided insights into the potential mechanisms underlying these differences.
One key enzyme family involved in the metabolism of such compounds is the hydroxyphenylpyruvate reductase (HPPR) family. While some HPPRs have been shown to accept both DHPPA and MHPPA as substrates, the efficiency of these reactions can vary significantly. This variance in substrate affinity and turnover rate is a critical factor in determining the metabolic fate of each compound.
Data Summary
Quantitative data directly comparing the enzymatic kinetics of DHPPA and MHPPA metabolism is sparse in the readily available literature. However, studies on related enzymes acting on similar substrates provide a basis for understanding the potential differences. The following table summarizes hypothetical comparative kinetic data based on the known substrate specificities of relevant enzymes.
| Enzyme | Substrate | Apparent Km (mM) | Relative Vmax (%) |
| Hydroxyphenylpyruvate Reductase (HPPR) | DHPPA | Value | Value |
| MHPPA | Value | Value | |
| p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | DHPPA | Value | Value |
| MHPPA | Value | Value |
Note: Specific kinetic values for a direct comparison are not available in the cited literature and would require dedicated experimental investigation.
Metabolic Pathways
The metabolic pathways of DHPPA and MHPPA are depicted below. DHPPA can be converted to L-DOPA through transamination, a crucial step in the biosynthesis of catecholamines. In contrast, the metabolic route for MHPPA is more limited, often leading to excretion with less significant endogenous integration.
Experimental Protocols
The following are generalized experimental protocols for key assays that would be required to generate the comparative data discussed in this guide.
Enzyme Assay for Hydroxyphenylpyruvate Reductase (HPPR) Activity
This protocol is adapted from methodologies used for characterizing HPPR enzymes[2][3].
Objective: To determine the kinetic parameters (Km and Vmax) of HPPR with DHPPA and MHPPA as substrates.
Materials:
-
Purified recombinant HPPR enzyme
-
DHPPA and MHPPA substrate solutions of varying concentrations
-
NADPH or NADH solution
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Quenching solution (e.g., 6 M HCl)
-
Ethyl acetate for extraction
-
LC-MS/MS system for product quantification
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH/NADH, and the enzyme solution.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate (DHPPA or MHPPA) at various concentrations.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes), ensuring initial velocity conditions.
-
Stop the reaction by adding the quenching solution.
-
Extract the product from the reaction mixture using ethyl acetate.
-
Dry the organic phase and resuspend the residue in a suitable solvent for LC-MS/MS analysis.
-
Quantify the product formation using a standard curve.
-
Calculate the initial reaction velocities and determine Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Discussion
The structural difference between DHPPA and MHPPA, namely the methoxy group at the 3-position of the phenyl ring in MHPPA, is the primary determinant of their distinct metabolic fates. This substitution can sterically hinder the binding of MHPPA to the active sites of certain enzymes or alter the electronic properties of the molecule, making it a less favorable substrate for enzymatic reactions such as oxidative rearrangement[4].
For instance, MHPPA has been shown to be a competitive inhibitor of p-hydroxyphenylpyruvate hydroxylase, an enzyme involved in tyrosine metabolism[4]. This inhibition can lead to the accumulation of upstream metabolites.
In contrast, the catechol structure of DHPPA allows it to participate in a wider range of metabolic pathways, including those leading to the formation of neuroactive compounds like L-DOPA.
Conclusion
References
- 1. Metabolic difference between this compound (DHPP) and 3-methoxy-4-hydroxyphenylpyruvic acid (MHPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway [frontiersin.org]
- 4. Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dihydroxyphenylpyruvic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 3,4-Dihydroxyphenylpyruvic acid are critical to ensure laboratory safety and environmental protection. Although not always formally classified as a listed hazardous waste, its potential as a skin, eye, and respiratory irritant necessitates that it be managed as a hazardous chemical waste. Adherence to the following procedural guidelines is essential for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before beginning any work with this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following table summarizes crucial safety information.
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), Lab coat[1] |
| Eye Irritant | H319: Causes serious eye irritation | Safety goggles with side-shields[1] |
| Specific target organ toxicity (single exposure), Respiratory tract irritation | H335: May cause respiratory irritation | Suitable respirator, especially where dust or aerosols may be generated[1] |
Ensure adequate ventilation and have an accessible safety shower and eye wash station in the immediate work area[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional and local regulations for hazardous chemical waste.
Step 1: Waste Collection and Segregation
-
Do not dispose of this compound down the drain or in regular solid waste containers[2]. It is considered slightly hazardous to water and should not be allowed to enter water courses or sewage systems.
-
Collect all solid waste, including contaminated PPE (gloves, weighing papers), in a designated, compatible, and clearly labeled hazardous waste container[2].
-
For solutions, use a designated liquid hazardous waste container.
-
Do not mix with incompatible chemicals. Keep waste streams separate to avoid dangerous reactions[3].
Step 2: Containerization and Labeling
-
Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid[2][3].
-
The container must be clearly labeled with the words "HAZARDOUS WASTE"[2][3].
-
The label must also identify the contents as "this compound" and list its known hazards (e.g., "Irritant")[2]. For mixtures, list all chemical components and their approximate percentages[2][3].
Step 3: Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel[2].
-
Ensure containers are segregated according to compatibility[3].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste[2].
-
Provide them with a completed hazardous material pickup request form as required[3].
-
Do not attempt to transport hazardous waste off-site yourself[2].
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated to minimize the inhalation of any dust[1].
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as diatomite or universal binders[1][4].
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[5].
-
Decontaminate: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol[1][4].
-
Dispose: Dispose of all cleanup materials as hazardous waste[2].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 3,4-Dihydroxyphenylpyruvic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols and logistical plans for the use of 3,4-Dihydroxyphenylpyruvic acid, ensuring the protection of laboratory personnel and the integrity of research.
Chemical Identifier:
-
Name: this compound
-
Synonyms: DHPP
-
Molecular Formula: C₉H₈O₅
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to prevent exposure.
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2[2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3[2] |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard.[3] | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[3] | Prevents skin contact, which may cause irritation.[2] |
| Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.[3] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is necessary.[3][4] | Minimizes inhalation of any potential vapors or dust, which may cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes risks during the handling of this compound.
Preparation:
-
Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.[3]
-
Verify that an eyewash station and safety shower are readily accessible.[3][5]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.[3]
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to control potential vapor or dust exposure.[3][4]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Use appropriate tools (spatulas, scoops) for transferring the solid material to prevent contamination and dispersal.
-
Keep containers of the compound tightly closed when not in use.[2][5]
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable equipment according to standard laboratory procedures.
-
Remove PPE carefully, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after handling.[2]
Emergency and First Aid Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[4][5] |
Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Waste Collection:
-
Solid Waste: Place contaminated consumables (e.g., weigh paper, pipette tips) and excess solid this compound into a designated, sealed, and clearly labeled hazardous waste container for solids.
-
Liquid Waste: Collect any solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container for liquids. Segregate from incompatible materials.
Container Management:
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., water or another solvent in which the compound is soluble). Collect all rinsate as liquid hazardous waste. After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then typically be disposed of in regular laboratory glassware or plastic recycling, as per your institution's guidelines.[6]
Spill Response:
-
Small Spills: For small spills within a fume hood, carefully sweep up the solid material or absorb the liquid with an inert absorbent material. Place the collected material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
